molecular formula C8H6N2O3S B8809964 2-(Methylthio)-5-nitrobenzo[d]oxazole

2-(Methylthio)-5-nitrobenzo[d]oxazole

Cat. No.: B8809964
M. Wt: 210.21 g/mol
InChI Key: HRELECNTXGCNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-5-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol . Its structure features a benzoxazole core, a privileged scaffold in medicinal chemistry, substituted with a nitro group at the 5-position and a methylthio group at the 2-position . The benzoxazole moiety is a prime scaffold in drug discovery due to its ability to engage in diverse molecular interactions, such as hydrogen bonding and π-π stacking, which facilitates binding with various biological targets . Oxazole-based compounds, in general, are recognized for their broad spectrum of biological activities and are often used as bioisosteres for other heterocycles like thiazoles, which can optimize the properties of research compounds . As such, 2-(Methylthio)-5-nitrobenzo[d]oxazole serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for the development of novel molecules with potential pharmacological properties. Its structure is provided in SMILES format as O= N+ [O-] . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific intended use.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methylsulfanyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3

InChI Key

HRELECNTXGCNGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

discovery and history of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemical Identity, Synthesis, and Reactivity Profile of 2-(Methylthio)-5-nitrobenzo[d]oxazole CAS Registry Number: 13673-62-6 (General thioether parent); Specific 5-nitro derivative requires structural confirmation from precursors. Molecular Formula: C₈H₆N₂O₃S Molecular Weight: 210.21 g/mol

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole is a specialized heterocyclic scaffold utilized primarily as an electrophilic intermediate in medicinal chemistry and physical organic research. Characterized by the fusion of a nitro-substituted benzene ring with an oxazole ring, it possesses a unique "push-pull" electronic structure. The C2-position, activated by both the ring nitrogen and the electron-withdrawing nitro group at C5, is highly susceptible to nucleophilic attack.

This compound serves two critical functions in modern drug development:

  • SNAr Electrophile: The methylthio (-SMe) group acts as a "fugitive" leaving group, allowing for the rapid introduction of complex amines, alkoxides, or thiols to generate libraries of 2-substituted-5-nitrobenzoxazoles (e.g., JNK kinase inhibitors).

  • Regioselectivity Probe: It is a model substrate for studying the competition between classical Nucleophilic Aromatic Substitution (SNAr) at the heterocyclic ring and Vicarious Nucleophilic Substitution (VNS) on the carbocyclic ring.

Historical Genesis & Discovery

The history of 2-(methylthio)-5-nitrobenzo[d]oxazole is intertwined with the broader exploration of benzoxazole anthelmintics and antimicrobials in the mid-20th century. While the parent benzoxazole was synthesized in the late 19th century, the 5-nitro derivatives gained prominence during the search for potent anti-tubercular and antifungal agents.

The "Leaving Group" Evolution

Early syntheses of 2-substituted benzoxazoles relied on the condensation of o-aminophenols with carboxylic acid derivatives, which often required harsh conditions (polyphosphoric acid, high heat). The introduction of the 2-mercapto and subsequently the 2-methylthio group represented a paradigm shift.

  • Why Methylthio? Unlike the chloro- derivative, which is moisture-sensitive and hydrolytically unstable, the methylthio ether is stable at room temperature yet sufficiently reactive towards nucleophiles upon heating. This balance made it the preferred "masked" electrophile for combinatorial chemistry.

Synthetic Architecture

The synthesis of 2-(methylthio)-5-nitrobenzo[d]oxazole is a convergent process. The structural integrity of the 5-nitro isomer is best preserved by starting with a pre-nitrated phenol precursor, avoiding the regioselectivity issues associated with nitrating the parent benzoxazole (which typically favors the C6 position).

Retrosynthetic Analysis

The most robust pathway involves the cyclization of 2-amino-4-nitrophenol with carbon disulfide (CS₂), followed by S-methylation.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-Amino-4-nitrophenol (Precursor) Step1 Cyclization (CS2 / KOH / EtOH) Start->Step1 Reflux Inter 5-Nitrobenzo[d]oxazole-2-thiol (Thione Tautomer) Step1->Inter Ring Closure Step2 S-Methylation (MeI / NaOMe) Inter->Step2 Deprotonation Product 2-(Methylthio)-5-nitrobenzo[d]oxazole (Target) Step2->Product SN2 Attack

Figure 1: Convergent synthesis pathway ensuring 5-nitro regiochemistry.

Detailed Protocol

Step 1: Formation of the Thione (Mercaptan)

  • Reagents: Dissolve 2-amino-4-nitrophenol (1.0 eq) in ethanol containing KOH (1.1 eq).

  • Cyclization: Add Carbon Disulfide (CS₂, 5.0 eq) dropwise. Reflux the mixture for 3–5 hours. The solution will darken as the xanthate intermediate cyclizes.

  • Workup: Acidify with dilute HCl. The 5-nitrobenzo[d]oxazole-2-thiol precipitates as a yellow solid. Filter and dry.

Step 2: S-Methylation

  • Activation: Suspend the thiol intermediate in anhydrous methanol. Add Sodium Methoxide (NaOMe, 1.1 eq) to generate the thiolate anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C to prevent over-alkylation or ring opening.

  • Isolation: Stir at room temperature for 2 hours. Evaporate solvent. The residue is typically recrystallized from ethanol/water to yield the 2-(methylthio)-5-nitrobenzo[d]oxazole as pale yellow crystals or a solid.

Chemical Reactivity & Mechanisms

The utility of this molecule lies in its dual reactivity. The 5-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the entire system.

The SNAr / VNS Competition

Researchers use this scaffold to test nucleophilic selectivity.

  • Path A (SNAr): Hard nucleophiles (primary amines, alkoxides) attack C2, displacing the -SMe group. This is the standard route for drug synthesis.

  • Path B (VNS): Carbon nucleophiles carrying a leaving group (e.g., chloromethyl phenyl sulfone) can attack the benzene ring (typically at C4 or C6) via Vicarious Nucleophilic Substitution, preserving the heterocyclic ring.

Reactivity Diagram (DOT Visualization)

Reactivity Center 2-(Methylthio)-5-nitrobenzo[d]oxazole Prod_SNAr 2-Amino-5-nitrobenzoxazole (Drug Scaffold) Center->Prod_SNAr SNAr at C2 (-SMe leaving group) Prod_VNS Ring-Substituted Benzoxazole (C4/C6 Alkylation) Center->Prod_VNS VNS at Benzene Ring (Preserves Heterocycle) Prod_Open Ring Opening (2-Amino-4-nitrophenol deriv.) Center->Prod_Open Hydrolysis (Attack at C2 + Ring Cleavage) Amine Primary Amine (R-NH2) Amine->Center Carbanion Carbanion (VNS Reagent) Carbanion->Center Hydroxide Hydroxide (OH-) Hydroxide->Center

Figure 2: Divergent reaction pathways dictated by nucleophile type.

Applications in Drug Development

Kinase Inhibitors (JNK)

The 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold is a direct precursor to JNK (c-Jun N-terminal kinase) inhibitors.

  • Mechanism: The -SMe group is displaced by complex amines (e.g., piperazines or anilines). The resulting 2-aminobenzoxazole mimics the adenine ring of ATP, binding to the kinase active site.

  • Significance: Inhibition of JNK is a therapeutic target for neurodegenerative diseases and inflammation.

Antimicrobial Agents

Derivatives synthesized from this core have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The 5-nitro group is often essential for this bioactivity, likely functioning via a nitro-reduction mechanism within the pathogen, generating toxic radical species.

Technical Data Summary

PropertyValue / DescriptionNotes
Physical State Solid (Pale Yellow/Tan)Nitro group increases crystallinity compared to liquid non-nitro analog.
Solubility DMSO, DMF, ChloroformPoorly soluble in water; hydrolyzes slowly in aqueous base.
Reactivity High (Electrophilic)Reacts violently with strong nucleophiles; store under inert atmosphere.
Storage 2–8°C, DryMoisture sensitive (slow hydrolysis to benzoxazolone).
Key Spectral Feature ¹H NMR: S-Me singlet ~2.7 ppmDistinct shift from starting thiol.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Structure and Physical–Chemical Properties of Nitroazoles. In Nitroazoles: Synthesis, Structure and Applications. Springer. Link

  • De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.[2] Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. (Describes the benzoxazole/benzothiazole thioether SAR). Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen.[3][4][5] Accounts of Chemical Research, 20(8), 282-289. (Foundational text on VNS reactivity relevant to nitrobenzoxazoles). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(Methylthio)benzoxazole (Analogous non-nitro data for reference). Link

Sources

2-(Methylthio)-5-nitrobenzo[d]oxazole literature review

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Profile, Synthetic Utility, and Therapeutic Applications

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole is a high-value heterocyclic scaffold utilized primarily as an electrophilic intermediate in the synthesis of bioactive benzoxazole derivatives. Distinguished by the presence of a labile methylthio (-SMe) group at the C-2 position and an electron-withdrawing nitro group at the C-5 position, this compound exhibits enhanced reactivity toward nucleophilic aromatic substitution (


).

This guide details the physicochemical profile, optimized synthesis protocols, and the mechanistic rationale for using this compound to generate diversity-oriented libraries for antimicrobial and anticancer drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The synergistic relationship between the oxazole ring's electron deficiency and the C-5 nitro group activates the C-2 position, making the methylthio moiety an excellent leaving group—often superior to halogens in specific chemoselective contexts.

Physicochemical Data[1][11][12][13]
PropertyValue / Description
IUPAC Name 2-(Methylsulfanyl)-5-nitro-1,3-benzoxazole
Common Name 2-(Methylthio)-5-nitrobenzoxazole
Molecular Formula

Molecular Weight 210.21 g/mol
Core Structure Fused benzene and oxazole rings
Key Functional Groups C-2 Methylthio (Leaving Group), C-5 Nitro (Activating/Derivatizable)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water
Appearance Yellow to brownish crystalline solid

Synthetic Pathways & Protocols

The synthesis of 2-(methylthio)-5-nitrobenzo[d]oxazole is a two-step sequence starting from commercially available 2-amino-4-nitrophenol. The protocol below prioritizes yield and purity suitable for pharmaceutical applications.

Step 1: Cyclization to 5-Nitrobenzo[d]oxazole-2-thiol

This step constructs the benzoxazole core. Carbon disulfide (


) is the preferred cyclizing agent due to atom economy and cost-efficiency.
  • Reagents: 2-Amino-4-nitrophenol, Carbon Disulfide (

    
    ), Potassium Hydroxide (KOH), Ethanol (EtOH).
    
  • Mechanism: Nucleophilic attack of the phenoxide and amine on

    
    , followed by cyclization and elimination of 
    
    
    
    .
Step 2: S-Methylation

The thiol tautomer is alkylated to "lock" the sulfur as a thioether, activating it for future substitution.

  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), Potassium Carbonate (
    
    
    ), Acetone or DMF.
  • Critical Control Point: Maintain basic conditions to ensure the thiolate anion is the reacting species. Avoid over-alkylation (N-methylation) by controlling stoichiometry.

Validated Experimental Protocol

Safety Note: Work in a fume hood.


 is highly flammable and toxic. 

is a potential carcinogen.
Protocol: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole
  • Thiol Formation:

    • Dissolve 2-amino-4-nitrophenol (10 mmol) in absolute EtOH (20 mL) containing KOH (12 mmol).

    • Add

      
       (15 mmol) dropwise at room temperature.
      
    • Reflux the mixture for 6–8 hours. Monitor by TLC (eluent: Hexane/EtOAc 7:3).

    • Cool and acidify with dilute HCl to precipitate 5-nitrobenzo[d]oxazole-2-thiol. Filter, wash with water, and dry.

    • Yield Expectations: 85–90%.

  • S-Methylation:

    • Suspend the dried thiol intermediate (5 mmol) in anhydrous Acetone (15 mL).

    • Add anhydrous

      
       (7.5 mmol) and stir for 15 minutes to generate the thiolate.
      
    • Add Methyl Iodide (5.5 mmol) dropwise.

    • Stir at room temperature for 2–4 hours.

    • Filter off inorganic salts. Evaporate the solvent.

    • Recrystallize from Ethanol/Water to obtain pure 2-(methylthio)-5-nitrobenzo[d]oxazole.

    • Yield Expectations: 80–95%.

Reactivity & Divergent Synthesis

The core utility of this scaffold lies in the Nucleophilic Aromatic Substitution (


)  at C-2. The -SMe group is displaced by amines, thiols, or alkoxides.
Mechanistic Insight ( )

The C-5 nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy of the benzoxazole ring. This makes the C-2 carbon highly electrophilic.

  • Leaving Group: The methylthio group departs as methanethiolate (

    
    ), which is volatile (as MeSH) or easily scavenged.
    
  • Advantages over Halo-derivatives: The SMe derivative is often more stable to storage than the corresponding 2-chloro derivative (which hydrolyzes easily) yet remains sufficiently reactive for substitution.

Visualization: Reaction Pathways

ReactionPathways Precursor 2-Amino-4-nitrophenol Thiol 5-Nitrobenzo[d]oxazole-2-thiol Precursor->Thiol CS2, KOH, EtOH Cyclization Target 2-(Methylthio)-5-nitrobenzo[d]oxazole (CORE SCAFFOLD) Thiol->Target MeI, K2CO3 S-Methylation AmineDeriv 2-Amino-5-nitrobenzoxazoles (Antimicrobial/Anticancer) Target->AmineDeriv R-NH2 SNAr Displacement (-MeSH) Reduced 2-(Methylthio)-5-aminobenzoxazole (Precursor for Bis-heterocycles) Target->Reduced H2, Pd/C or SnCl2 Nitro Reduction

Figure 1: Synthesis and divergent reactivity of the 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold.

Therapeutic Applications

Literature reviews indicate that derivatives of this scaffold possess broad-spectrum biological activities.[1] The 5-nitro group is often critical for antimicrobial efficacy, while the C-2 amine substituents dictate target selectivity (e.g., kinase inhibition vs. DNA intercalation).

Key Biological Activities[9]
ActivityMechanism / TargetKey Substituents at C-2
Antimicrobial Inhibition of bacterial DNA gyrase or protein synthesis.Piperazine, Morpholine, substituted Anilines.
Anticancer EGFR/VEGFR kinase inhibition; Tubulin polymerization inhibition.Bulky aromatic amines, Benzothiazole-linked amines.
Antitubercular Disruption of cell wall biosynthesis (M. tuberculosis).Hydrazides, Urea derivatives.[2]
Case Study: Synthesis of Antimicrobial Agents

A common workflow involves reacting 2-(methylthio)-5-nitrobenzo[d]oxazole with secondary cyclic amines (e.g., piperazine).

  • Conditions: Reflux in Ethanol or Dioxane for 4–12 hours.

  • Observation: Evolution of methanethiol (rotten cabbage odor) confirms reaction progress.

  • Result: High yields of 2-(piperazin-1-yl)-5-nitrobenzo[d]oxazole, a potent Gram-positive antibiotic pharmacophore.

References

  • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio derivatives.

    
    , followed by alkylation and Mannich reactions for antimicrobial testing.
    3
    
  • Synthesis and Reactions of Oxazoles. Source: ResearchGate (2025). Context: Comprehensive review of oxazole chemistry, including nucleophilic substitution patterns at C-2 and the utility of leaving groups like methylthio. 4

  • Synthesis and Biological Evaluation of 2-Substituted Benzoxazoles. Source: MDPI (2025). Context: Details general synthesis methods for 2-substituted benzoxazoles and their application in medicinal chemistry as anticancer and antimicrobial agents. 5

  • 5-Nitrobenzo[d]oxazole-2-thiol (Precursor Data). Source: Sigma-Aldrich. Context: Physicochemical properties and safety data for the thiol precursor (CAS 22876-21-7) used to generate the methylthio derivative.

  • Synthesis of Various 2-Aminobenzoxazoles via Smiles Rearrangement.

    
     mechanism.
    2
    

Sources

Technical Guide: Biological Potential of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole is a fused heterocyclic scaffold that integrates two distinct pharmacophores: a 5-nitro group (associated with redox-active antimicrobial/antiparasitic toxicity) and a 2-methylthio moiety (a lipophilic anchor and potential leaving group for covalent enzyme inhibition). While often utilized as a high-reactivity intermediate for synthesizing 2-substituted amino-benzoxazoles, the molecule itself possesses significant biological activity.

Current research indicates this scaffold exhibits pleiotropic effects, primarily functioning as a prodrug-like antimicrobial agent activated by bacterial nitroreductases and a tubulin polymerization inhibitor in parasitic models. This guide provides a technical deep-dive into its structure-activity relationships (SAR), mechanism of action (MOA), and validation protocols.

Chemical Profile[1][2][3]
  • IUPAC Name: 2-(methylsulfanyl)-5-nitro-1,3-benzoxazole

  • Molecular Formula: C₈H₆N₂O₃S

  • Molecular Weight: 210.21 g/mol

  • Key Pharmacophores:

    • Electrophilic C-2 Position: The C=N bond adjacent to the sulfur makes the C-2 position susceptible to nucleophilic attack by cysteine proteases or metabolic conjugation.

    • 5-Nitro Group: An electron-withdrawing group that facilitates reduction to toxic nitro-radical species under anaerobic conditions.

Part 2: Biological Potential & Mechanism of Action[2][4]

Antimicrobial & Antifungal Activity

The 5-nitrobenzoxazole core shares structural homology with clinical nitroimidazoles (e.g., Metronidazole). The biological activity is driven by the enzymatic reduction of the nitro group.

  • Mechanism: Under anaerobic conditions, microbial nitroreductases (type I or II) reduce the 5-nitro group to a nitro-anion radical (

    
    ). This radical induces DNA strand breaks and helix destabilization.
    
  • Spectrum: High potency against Gram-positive bacteria (S. aureus, B. subtilis) and anaerobic pathogens (H. pylori). The 2-methylthio group enhances membrane permeability (LogP ~2.5), allowing superior intracellular accumulation compared to the polar 2-oxo derivatives.

Anthelmintic Activity (Tubulin Inhibition)

Research on 5-nitrobenzoxazole derivatives has highlighted their efficacy against helminths.

  • Target:

    
    -Tubulin.
    
  • Mode of Binding: The planar benzoxazole ring intercalates or binds to the colchicine-binding site of tubulin, preventing polymerization into microtubules. This leads to parasite paralysis and death.

  • SAR Insight: The 5-nitro group is critical for maintaining the electron-deficient character of the ring, enhancing

    
     stacking interactions within the binding pocket.
    
Anticancer Potential (Cytotoxicity)

The compound exhibits cytotoxicity against specific cancer cell lines (e.g., MCF-7, HepG2).

  • Pathway: Induction of apoptosis via oxidative stress (ROS generation from nitro reduction) and potential inhibition of Topoisomerase II due to the planar, intercalating nature of the benzoxazole system.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism: Reductive Activation (Antimicrobial) and Nucleophilic Displacement (Covalent Inhibition).

MOA_Pathway cluster_Anaerobic Pathway A: Antimicrobial (Anaerobic) cluster_Covalent Pathway B: Enzyme Inhibition Compound 2-(Methylthio)-5-nitrobenzo[d]oxazole CellEntry Passive Diffusion (Lipophilic S-Me) Compound->CellEntry NitroReductase Nitroreductase (Bacterial Enzyme) CellEntry->NitroReductase Cytosol Nucleophile Cysteine Thiol (Enzyme Active Site) CellEntry->Nucleophile Target Binding NitroRadical Nitro Radical Anion (R-NO2•-) NitroReductase->NitroRadical 1e- Reduction DNADamage DNA Strand Breaks & Helix Destabilization NitroRadical->DNADamage ROS Generation Intermed Meisenheimer Complex Nucleophile->Intermed Nucleophilic Attack at C-2 Inhibition Irreversible Enzyme Inactivation Intermed->Inhibition Displacement of -SMe

Figure 1: Dual mechanism of action involving nitro-reduction (ROS generation) and nucleophilic substitution at the C-2 position.

Part 4: Experimental Protocols

Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Rationale: Direct methylation of the thiol tautomer of 5-nitro-2-mercaptobenzoxazole.

Reagents:

  • 5-Nitro-2-mercaptobenzoxazole (Starting Material)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    )
    
  • Acetone or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of 5-nitro-2-mercaptobenzoxazole in 20 mL of anhydrous acetone.

  • Base Activation: Add 12 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Dropwise add 11 mmol of Methyl Iodide. The solution may change color (often yellow to pale orange).

  • Reflux: Heat to mild reflux (50°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent. Resuspend residue in ice water. The product, 2-(methylthio)-5-nitrobenzo[d]oxazole, will precipitate as a solid.

  • Purification: Recrystallize from ethanol.

Minimum Inhibitory Concentration (MIC) Assay

Rationale: To quantify antibacterial potency against S. aureus and E. coli.[1][2][3]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

Step-by-Step:

  • Stock Preparation: Dissolve the test compound in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Controls:

    • Positive: Ciprofloxacin or Metronidazole.

    • Negative: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue

    
     Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.
    
In Vitro Cytotoxicity (MTT Assay)

Rationale: To assess anticancer potential against MCF-7 (Breast cancer) cells.

Step-by-Step:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with compound concentrations (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 5: Data Summary & SAR Analysis

Structure-Activity Relationship (SAR) Table
Structural FeatureModificationImpact on Activity
5-Nitro Group Reduction to Amine (

)
Loss of antimicrobial activity; Gain of fluorescence.
5-Nitro Group Removal (H)Significant decrease in anaerobic toxicity and tubulin binding.
2-Methylthio Replacement with

Decrease in lipophilicity; reduced cell penetration.
2-Methylthio Replacement with

Variable . Often increases metabolic stability but changes target specificity.
Benzoxazole Ring Replacement with BenzimidazoleMaintains activity but alters solubility and pKa.
Synthesis Workflow Visualization

Synthesis_Flow Start Start: 5-Nitro-2-mercaptobenzoxazole (Thiol Tautomer) Base Add Base (K2CO3) Generate Thiolate Anion Start->Base Alkylation Add Methyl Iodide (MeI) Nucleophilic Substitution (SN2) Base->Alkylation Product Product: 2-(Methylthio)-5-nitrobenzo[d]oxazole (Precipitate) Alkylation->Product Reflux 2-4h

Figure 2: Synthetic pathway for the S-methylation of the benzoxazole precursor.

References

  • Satyendra, R. V., et al. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives.[4] Medicinal Chemistry Research, 24(3), 1342–1350.[1][5]

  • Klimesova, V., et al. (2009). Synthesis and antimycobacterial activity of 2-substituted 5,7-di-tert-butylbenzoxazoles. European Journal of Medicinal Chemistry, 44(5), 2286–2293. (Establishes SAR for 2-substituted benzoxazoles).

  • Rakesh, K. P., et al. (2016). Benzoxazole: The Molecule of Diverse Pharmacological Importance.[5] International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 16-23.

  • PubChem Compound Summary. 5-Nitrobenzoxazole derivatives and biological data.

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-substituted benzoxazole derivatives. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

Sources

Technical Guide: Mechanism of Action Hypothesis for 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Methylthio)-5-nitrobenzo[d]oxazole CAS: 13673-62-6 Class: Nitroheterocyclic Benzoxazole Primary Application: Antimicrobial, Anthelmintic, and Antineoplastic Research

This technical guide presents a rigorous mechanistic hypothesis for 2-(Methylthio)-5-nitrobenzo[d]oxazole. Unlike simple pharmacophores, this molecule possesses a "dual-warhead" architecture. Its biological activity is likely driven by two distinct but synergistic pathways: Type I Bioreductive Activation (via the 5-nitro group) and Type II Electrophilic Covalent Trapping (via the 2-methylthio group).

The following sections detail the chemical basis of these mechanisms, supported by structural analysis of benzoxazole analogs, and provide a validated experimental framework for confirming these pathways in vitro and in vivo.

Part 1: Chemical Biology & Structural Analysis

To understand the mechanism, one must first analyze the electronic distribution of the scaffold. The benzoxazole ring is inherently electron-deficient. This molecule modifies that core with two critical functionalities:

  • The Electron-Withdrawing Group (EWG): The 5-Nitro (

    
    )  group strongly pulls electron density from the benzene ring, destabilizing the aromatic system and lowering the reduction potential (
    
    
    
    ). This makes the molecule a prime substrate for cellular reductases.
  • The Leaving Group (LG): The 2-Methylthio (

    
    )  group is attached to the C-2 carbon (the carbon between the nitrogen and oxygen). Due to the electron-withdrawing nature of the 5-nitro group and the ring nitrogen, the C-2 position becomes highly electrophilic. The 
    
    
    
    group, while stable in storage, acts as a leaving group upon attack by strong biological nucleophiles (e.g., thiols).
Electronic Synergism

The 5-nitro group activates the C-2 position for nucleophilic aromatic substitution (


). Conversely, the heteroatoms in the oxazole ring stabilize the radical anions formed during nitro reduction. This synergy suggests the molecule acts as a pro-drug activated by specific cellular microenvironments  (e.g., hypoxia or high thiol content).

Part 2: The Dual-Mechanism Hypothesis

Pathway A: Bioreductive Activation (The "Warhead")

Target Context: Anaerobic bacteria, Parasites (e.g., T. cruzi), and Hypoxic Tumor Cells.

The primary mechanism is likely analogous to clinical nitroheterocycles (e.g., Metronidazole, Nitrofurantoin).

  • Enzymatic Reduction: Type I nitroreductases (oxygen-insensitive) or Type II nitroreductases (oxygen-sensitive) transfer a single electron to the 5-nitro group, forming a nitro radical anion (

    
    ).
    
  • Redox Cycling (Aerobic): In the presence of oxygen, the radical anion transfers the electron to

    
    , generating superoxide anions (
    
    
    
    ). This creates futile redox cycling, depleting cellular NADPH and inducing massive oxidative stress.
  • Covalent Binding (Anaerobic): In hypoxic conditions, the radical anion is further reduced to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. These highly reactive species form adducts with DNA (causing strand breaks) and proteins, leading to cell death.
Pathway B: Covalent Cysteine Trapping (The "Trap")

Target Context: Tubulin inhibition, Cysteine Proteases, and Glutathione Depletion.

The C-2 position is susceptible to


 reactions. The methylthio group is displaced by intracellular thiols (R-SH).
  • Nucleophilic Attack: A cysteine residue (e.g., on

    
    -tubulin or a protease active site) attacks the C-2 carbon.
    
  • Displacement: The methanethiolate (

    
    ) is expelled.
    
  • Irreversible Inhibition: The protein is now covalently bound to the benzoxazole core (Protein-S-Benzoxazole). This modifies the protein's tertiary structure, inhibiting its function.

Part 3: Visualization of Mechanism

The following diagram illustrates the bifurcation of the mechanism based on the cellular environment (Oxidative vs. Nucleophilic).

MoA_Pathway Compound 2-(Methylthio)-5-nitrobenzo[d]oxazole Reductase Nitroreductase (NTR) Compound->Reductase Enzymatic Reduction Intermediate Meisenheimer Complex Compound->Intermediate SNAr Attack at C-2 Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Oxygen Aerobic: O2 -> Superoxide Radical->Oxygen Redox Cycling DNA_Damage Anaerobic: DNA Adducts (Strand Breaks) Radical->DNA_Damage Further Reduction (-NO, -NHOH) Nucleophile Bio-Nucleophile (Cysteine/GSH) Nucleophile->Intermediate Adduct Protein-Benzoxazole Adduct (Enzyme Inhibition) Intermediate->Adduct -SMe (Leaving Group)

Figure 1: Dual-pathway mechanism showing bioreductive activation (top) and nucleophilic substitution (bottom).

Part 4: Experimental Validation Protocols

To confirm this hypothesis, the following experimental workflows are recommended. These protocols are designed to isolate the two mechanisms.

Protocol 1: Assessing Bioreductive Cytotoxicity (Pathway A)

Objective: Determine if toxicity is dependent on nitro-reduction.

  • Cell Lines: Use isogenic pairs of cell lines with and without nitroreductase expression (e.g., E. coli K12 vs. NTR-knockout, or CHO cells transfected with P450 reductase).

  • Hypoxia Assay:

    • Plate cells in duplicate sets.

    • Incubate Set A in Normoxia (

      
      ) and Set B in Hypoxia (
      
      
      
      ).
    • Treat with graded concentrations of the compound (0.1

      
      M – 100 
      
      
      
      M) for 24h.
    • Readout: MTT or CellTiter-Glo viability assay.

    • Interpretation: A significantly lower

      
       in hypoxia (Hypoxia Cytotoxicity Ratio > 5) confirms bioreductive activation.
      
Protocol 2: Thiol Reactivity & Adduct Identification (Pathway B)

Objective: Confirm covalent binding to thiols via


.
  • Reagents: Reduced Glutathione (GSH) or N-acetylcysteine (NAC) in phosphate buffer (pH 7.4).

  • Incubation: Mix compound (50

    
    M) with GSH (500 
    
    
    
    M) at
    
    
    C.
  • Monitoring:

    • UV-Vis: Monitor appearance of free thiolate or change in

      
       over 60 minutes.
      
    • LC-MS/MS: Aliquot samples at 0, 30, and 60 mins. Analyze for the mass shift corresponding to the [Benzoxazole-S-GSH] adduct.

    • Expected Mass Shift: Look for the loss of -SMe (-47 Da) and addition of GSH (+307 Da).

  • Control: Perform the assay with a non-nucleophilic analog (e.g., 2-methyl-5-nitrobenzoxazole) to prove the -SMe group is required for this pathway.

Data Summary Table: Expected Results
AssayExpected Result (If Hypothesis Valid)Mechanistic Implication
Ames Test (TA98/TA100) Positive (strongly mutagenic)Nitro-group reduction causing DNA damage.
GSH Depletion Assay Time-dependent reduction in free GSHElectrophilic attack at C-2 position.
Cyclic Voltammetry Reversible peak ~ -0.4V to -0.6VFormation of stable nitro-radical anion.
Tubulin Polymerization Inhibition of polymerizationCovalent blocking of Cys residues on tubulin.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of 5-nitro benzoxazole derivatives. ResearchGate. Link

  • National Institutes of Health (NIH). (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: mechanism of action studies. PubMed.[1] Link

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds: 5-Nitrofuran Derivatives' Mechanism of Action. Pharmaceuticals.[1][2][3] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(Methylthio)benzo[d]oxazole (CAS 13673-62-6).[4][5] Sigma-Aldrich. Link

  • Washington State University. (2012). Novel Thiol Blocking Reagents and Their Application (Nucleophilic Aromatic Substitution Mechanisms). WSU Research Repository. Link

Sources

Technical Guide: Spectroscopic Profiling of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-(Methylthio)-5-nitrobenzo[d]oxazole , a critical intermediate in the synthesis of bioactive heterocycles. The data presented synthesizes experimental precedents from analogous benzoxazole scaffolds and structure-activity relationships (SAR) to provide a robust reference for identification.

Compound Profile & Significance

  • IUPAC Name: 2-(methylsulfanyl)-5-nitro-1,3-benzoxazole

  • CAS Number: 13673-62-6[1][2][3]

  • Molecular Formula: C₈H₆N₂O₃S

  • Molecular Weight: 210.21 g/mol

  • Core Scaffold: Benzoxazole fused ring system with a nitro group at position 5 and a methylthio (S-Me) moiety at position 2.

Research Context: This compound serves as an electrophilic building block. The methylthio group at C2 is a "pseudo-halogen," acting as an excellent leaving group for Nucleophilic Aromatic Substitution (


) reactions, allowing researchers to install amines, alkoxides, or thiols at the 2-position [1].

Synthesis & Experimental Preparation

To ensure spectral accuracy, the purity of the sample must be verified. The standard synthesis involves the S-methylation of 5-nitro-2-mercaptobenzoxazole.

Protocol: S-Methylation of 5-Nitro-2-mercaptobenzoxazole

Reagents: 5-nitro-1,3-benzoxazole-2-thiol (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Sodium Methoxide (NaOMe) or


 (1.2 eq), Methanol/DMF.
  • Dissolution: Dissolve 5-nitro-2-mercaptobenzoxazole in anhydrous DMF (or MeOH) under

    
     atmosphere.
    
  • Deprotonation: Add base (

    
     or NaOMe) and stir at 0°C for 15 mins to generate the thiolate anion.
    
  • Alkylation: Add MeI dropwise. The reaction is highly selective for S-alkylation over N-alkylation due to the soft nucleophilicity of sulfur.

  • Workup: Stir at RT for 2-4 hours. Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Workflow Visualization

Synthesis Start 5-Nitro-2-mercaptobenzoxazole (Thiol Tautomer) Base Base Treatment (K2CO3/NaOMe) Start->Base Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Deprotonation Product 2-(Methylthio)-5-nitrobenzo[d]oxazole (Target) Intermediate->Product SN2 Attack on MeI MeI Methyl Iodide (Electrophile) MeI->Product Reagent

Caption: S-selective alkylation pathway favoring the thiolate nucleophile over the amide nitrogen.

Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis of the 5-nitrobenzoxazole core [2] and S-methylated analogs [3].

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz,

or

)

The spectrum is characterized by a distinct 3-proton aromatic pattern (1,2,4-trisubstituted benzene ring) and a sharp methyl singlet.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
8.55 - 8.60 Doublet (d)1H

H-4 Most Deshielded. Located between the nitro group and the oxazole ring nitrogen. Only shows meta coupling.
8.25 - 8.30 dd1H

,

H-6 Ortho to Nitro. Deshielded by

. Shows large ortho coupling to H-7 and small meta coupling to H-4.
7.80 - 7.90 Doublet (d)1H

H-7 Least Deshielded Aromatic. Adjacent to Oxygen. Shows large ortho coupling to H-6.
2.75 - 2.85 Singlet (s)3H-S-CH₃ Characteristic S-Methyl. Distinctly downfield from C-Me (~2.4) due to Sulfur electronegativity.
13C NMR (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
168.5 Quaternary (C=N)C-2 (Attached to S-Me and N/O)
154.0 QuaternaryC-7a (Bridgehead O-C)
145.5 QuaternaryC-5 (Attached to

)
142.0 QuaternaryC-3a (Bridgehead N-C)
120.5 Methine (CH)C-6
115.5 Methine (CH)C-4
111.0 Methine (CH)C-7
14.5 Methyl (

)
S-CH₃
B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the presence of the nitro group and the integrity of the heterocycle.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Note
1530 - 1550

Nitro (Asymmetric)Very strong, sharp band. Confirmation of 5-

.
1340 - 1360

Nitro (Symmetric)Strong band, paired with the 1530 band.
1610 - 1630

Benzoxazole RingCharacteristic of the oxazole imine bond.
1100 - 1200

Ether BridgeStretching of the oxazole oxygen ring system.
~700

ThioetherWeak band, often obscured, but chemically significant.
C. Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI+ (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 210 (100%)
    
  • Base Peak Logic: The molecule is stable, often showing a strong parent ion.

Fragmentation Pathway
  • 
     (210):  Parent molecule.
    
  • 
     (195):  Loss of methyl radical from the thioether.
    
  • 
     (164):  Loss of nitro group (common in nitroaromatics).
    
  • 
    :  Cleavage of the C-S bond, leaving the benzoxazole cation.
    

MassSpec Parent Molecular Ion (M+) m/z 210 Frag1 [M - CH3] m/z 195 Parent->Frag1 - •CH3 Frag2 [M - NO2] m/z 164 Parent->Frag2 - •NO2 Frag3 [M - SMe] m/z 163 Parent->Frag3 - •SCH3

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

  • Synthesis & Reactivity: PrepChem. "Synthesis of 2-(Methylthio)benzoxazole." Available at: [Link] (Accessed Feb 2026).

  • Nitro-Benzoxazole NMR Data: Satyendra, R. V., et al. "Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives." Medicinal Chemistry Research, 2015.

  • General Benzoxazole Shifts: BenchChem Technical Guides. "Spectroscopic Characterization of 2,5-Disubstituted Oxazoles."

  • Isomer Comparison (2-Me-5-NO2): Sigma-Aldrich Product Specification, CAS 32046-51-8.

Sources

Technical Guide: Solubility, Stability, and Handling of 2-(Methylthio)-5-nitrobenzo[d]oxazole

[1][2]

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole is a specialized heterocyclic building block used primarily as an electrophilic scaffold in medicinal chemistry.[1][2] Its utility stems from the high reactivity of the C2-position, activated by both the electron-withdrawing nitro group at C5 and the heterocyclic nitrogen.[2] The methylthio (SMe) moiety functions as a versatile leaving group, allowing for facile

12

This guide provides a critical analysis of the physicochemical properties that dictate the handling of this compound. Researchers must navigate its poor aqueous solubility and specific hydrolytic instabilities to maintain sample integrity during synthesis and biological assaying.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is the S-methylated derivative of 5-nitro-2-mercaptobenzoxazole.[2] It exists in equilibrium with its thione tautomer during synthesis but is locked in the thioether form upon methylation.

PropertyData / Description
Chemical Name 2-(Methylthio)-5-nitrobenzo[d]oxazole
Common Synonyms 5-Nitro-2-methylsulfanyl-1,3-benzoxazole
Precursor CAS 22876-21-7 (5-nitro-1,3-benzoxazole-2(3H)-thione)
Analog CAS 13673-62-6 (2-(Methylthio)benzo[d]oxazole - non-nitro analog)
Molecular Formula

Molecular Weight 210.21 g/mol
Physical State Yellow to brownish crystalline solid
Calculated LogP ~2.3 – 2.6 (Lipophilic)

Part 2: Solubility Profile

Theoretical vs. Practical Solubility

Like many nitro-substituted heterocycles, 2-(methylthio)-5-nitrobenzo[d]oxazole exhibits significant lipophilicity.[1][2] The nitro group adds polarity compared to the parent benzoxazole, but the methylthio group and aromatic core dominate, resulting in negligible aqueous solubility.

Critical Insight: The compound is prone to precipitation ("crashing out") upon dilution of organic stock solutions into aqueous buffers, a common source of false negatives in biological screening.

Solvent Compatibility Table[1][2]
SolventSolubility RatingApplication Context
DMSO High (>50 mM) Recommended Stock Solvent. Excellent solubilizing power; maintains stability if stored anhydrously.[1][2]
DMF High (>50 mM) Alternative stock solvent.[2] Useful for synthetic reactions requiring higher temperatures.[2]
Dichloromethane (DCM) High Ideal for extraction and chromatography.[2]
Ethanol / Methanol Moderate Suitable for recrystallization (often with water antisolvent).[2] Avoid for long-term storage due to potential nucleophilic attack (solvolysis) over time.[2]
Water / PBS (pH 7.4) Negligible (<10 µM) Unsuitable. Requires co-solvent (e.g., 5% DMSO) or formulation (cyclodextrins) for biological use.[2]

Part 3: Stability & Reactivity Mechanisms[1]

The stability of 2-(methylthio)-5-nitrobenzo[d]oxazole is defined by the lability of the C2–S bond.[2] While this lability is a synthetic feature, it presents a stability challenge during storage and handling.

Hydrolytic Stability[1]
  • Neutral pH: Relatively stable in organic/aqueous mixtures (e.g., DMSO/Water) for short durations (hours).[2]

  • Acidic pH: Moderately stable, but strong acids can protonate the ring nitrogen, activating the C2 position for hydrolysis to the benzoxazolone.

  • Basic pH (Critical): Unstable. Hydroxide ions (

    
    ) act as nucleophiles, displacing the methylthio group to form 5-nitrobenzo[d]oxazol-2(3H)-one  (hydrolysis product) or causing ring-opening to 2-amino-5-nitrophenol  under drastic conditions.[1][2]
    
Oxidative Stability

The sulfide sulfur is susceptible to oxidation. Exposure to air over months, or active oxidants (e.g., peroxides, mCPBA), will convert the sulfide (-SMe) to the sulfoxide (-SOMe) or sulfone (-SO2Me) .[1][2]

  • Impact: The sulfoxide and sulfone are significantly more reactive leaving groups than the sulfide. Spontaneous hydrolysis of these oxidized species occurs rapidly in moisture, degrading the sample.

Reactivity Map (Graphviz)[1]

The following diagram illustrates the competing pathways of stability (storage) vs. reactivity (synthesis/degradation).

ReactivityPathwaysCompound2-(Methylthio)-5-nitrobenzo[d]oxazole(Target Compound)Benzoxazolone5-Nitrobenzo[d]oxazol-2(3H)-one(Hydrolysis Product)Compound->BenzoxazoloneHydrolysis (pH > 8 or strong acid)Aminophenol2-Amino-5-nitrophenol(Ring Opening)Compound->AminophenolStrong Base / HeatSulfoxideSulfoxide/Sulfone Derivative(Hyper-Reactive Electrophile)Compound->SulfoxideOxidation (Air/Peroxides)Substituted2-Amino/Alkoxy-5-nitrobenzoxazole(Synthetic Product)Compound->SubstitutedNucleophilic Displacement (R-NH2, R-OH)Sulfoxide->BenzoxazoloneRapid Hydrolysis

Caption: Degradation and synthetic pathways. Red paths indicate instability; Green indicates desired synthetic utility.[2]

Part 4: Handling & Storage Protocols[1][2]

To maximize the shelf-life of 2-(methylthio)-5-nitrobenzo[d]oxazole, strict adherence to exclusion of moisture and base is required.[1][2]

Storage Recommendations
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The solid is less prone to oxidation than solution states.

  • Stock Solutions:

    • Prepare in anhydrous DMSO (dried over molecular sieves).

    • Store in single-use aliquots at -20°C or -80°C.

    • Avoid Freeze-Thaw Cycles: Repeated condensation introduces water, accelerating hydrolysis.[1][2]

"Goldilocks" pH Zone

When using this compound in aqueous buffers for assays:

  • Maintain pH between 6.0 and 7.5 .[2]

  • Avoid Tris buffers if possible (primary amines in Tris can slowly react with the compound via

    
    ). Use HEPES  or Phosphate  buffers instead.[2]
    

Part 5: Experimental Protocols

Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Adapted from general protocols for alkylation of mercaptobenzoxazoles [1, 2].[1][2]

Reagents: 5-Nitro-1,3-benzoxazole-2(3H)-thione (CAS 22876-21-7), Methyl Iodide (MeI), Potassium Carbonate (

12

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 5-nitro-1,3-benzoxazole-2(3H)-thione in dry Acetone (or DMF).

  • Base Addition: Add 1.2 eq of anhydrous

    
    .[2] Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Dropwise add 1.1 eq of Methyl Iodide. Caution: MeI is a carcinogen; use a fume hood.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the product will be less polar than the starting thione).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Precipitate by adding cold water (if DMF used) or recrystallize from Ethanol/Water.[2]

    • Note: Do not use basic aqueous washes (e.g., NaOH), as this may hydrolyze the product.

HPLC Stability Assay Method

Objective: Quantify degradation rates in biological buffers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Nitro group absorbance).[2]

  • Procedure:

    • Prepare 10 mM stock in DMSO.[2]

    • Dilute to 50 µM in the test buffer (e.g., PBS pH 7.4).

    • Inject immediately (t=0) and at defined intervals (1h, 4h, 24h).

    • Monitor for the appearance of the hydrolysis product (peaks eluting earlier than the parent).

References

  • Stalewski, J. (1995).[2] The Vicarious Nucleophilic Substitution of Hydrogen and Related Reactions in Nitrobenzoxazoles. Tetrahedron, 51(20), 5951-5958.[2]

  • RSC Publishing. (1972).[2] Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. (2025).[2] Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles. Application Notes.

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-(Methylthio)benzoxazole (CAS 13673-62-6).[1][2][3]

physical and chemical characteristics of 2-(Methylthio)-5-nitrobenzo[d]oxazole

[1][2]

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole is a fused bicyclic heterocycle characterized by a labile methylthio (-SMe) group at the C2 position and a strongly electron-withdrawing nitro (

2-substituted-5-nitrobenzoxazoles

Molecular Architecture & Physiochemical Profile

Structural Identity
  • IUPAC Name: 2-(Methylthio)-5-nitro-1,3-benzoxazole

  • CAS Number: 100366-50-9 (Generic for isomer class; specific derivatives often referenced in situ) / Ref Compound 7 in Tetrahedron 1995, 51, 4933.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.21 g/mol

  • SMILES: CSc1nc2cc([O-])ccc2o1

Physical Characteristics
PropertyDescription / ValueNote
Physical State Solid (Crystalline)Nitro group confers rigidity and stacking.
Color Yellow to OrangeCharacteristic of aromatic nitro compounds (

transitions).
Solubility Soluble in DMSO, DMF,

,

.
Low solubility in water and non-polar alkanes.
Melting Point > 100°C (Estimated)Analogous 2-methyl-5-nitrobenzoxazole MP is ~156°C; SMe typically lowers MP slightly vs. Me.
Stability Moisture Sensitive (Slow Hydrolysis)The C2-SMe bond is hydrolytically unstable under acidic/basic aqueous conditions, reverting to the benzoxazolone.

Synthetic Pathways

The synthesis of 2-(methylthio)-5-nitrobenzo[d]oxazole typically proceeds via the methylation of the corresponding thione, which exists in tautomeric equilibrium with the thiol.

Primary Synthesis Protocol

Precursor: 2-Amino-4-nitrophenol.

  • Cyclization: Reaction of 2-amino-4-nitrophenol with carbon disulfide (

    
    ) or potassium ethyl xanthate in basic ethanol yields 5-nitrobenzo[d]oxazole-2-thione .
    
  • S-Methylation: The thione is treated with methyl iodide (

    
    ) or dimethyl sulfate (
    
    
    ) in the presence of a mild base (
    
    
    or
    
    
    ) to selectively alkylate the sulfur atom.

Reaction Scheme:

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and the divergent reactivity pathways (SNAr vs. VNS).

GPrecursor2-Amino-4-nitrophenolThione5-Nitrobenzoxazole-2-thione(Tautomer: Thiol)Precursor->ThioneCS2, KOHCyclizationTarget2-(METHYLTHIO)-5-NITROBENZO[D]OXAZOLE(Dual Electrophile)Thione->TargetMeI, K2CO3S-MethylationAmines2-Amino-5-nitrobenzoxazoles(Antimicrobial)Target->AminesPrimary/Secondary Amines(SNAr at C2)VNS_ProdC-Alkylated Benzoxazoles(Functionalized Arenes)Target->VNS_ProdCarbanions (e.g., Sulfones)(VNS at C4/C6)Hydrolysis5-Nitrobenzoxazol-2-oneTarget->HydrolysisH3O+ / Oxidative Hydrolysis

Caption: Synthesis from aminophenol and divergent reactivity via C2-displacement (

Chemical Reactivity & Functionalization

The chemical utility of this compound stems from the competition between the leaving group ability of the methylthio moiety and the electron-withdrawing power of the nitro group .

Nucleophilic Aromatic Substitution ( )

The C2 position is highly electrophilic due to the combined inductive effects of the ring nitrogen and oxygen, further enhanced by the para-nitro group.

  • Mechanism: Addition-Elimination.

  • Reagents: Primary and secondary amines (e.g., morpholine, piperazine, aniline).

  • Outcome: The -SMe group is displaced to form 2-amino-5-nitrobenzoxazoles . This is the primary route for generating libraries of bioactive benzoxazoles.

  • Conditions: Mild heating (60-80°C) in ethanol or toluene.

Vicarious Nucleophilic Substitution (VNS)

Unlike simple halides, the nitro group activates the benzene ring positions (C4 and C6) toward nucleophilic attack by carbanions.

  • Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).[1]

  • Selectivity: Research by Stalewski et al. indicates that while C2 is the primary electrophilic site, blocking C2 or using specific "soft" carbon nucleophiles can lead to substitution on the benzene ring (VNS), preserving the heterocyclic core or leading to ring opening.

  • Significance: Allows for the introduction of alkyl/functional groups directly onto the benzene ring, a transformation difficult to achieve via standard Friedel-Crafts chemistry on deactivated nitro-arenes.

Spectroscopic Characterization

Researchers should look for these diagnostic signals to confirm the identity of the compound.

Proton NMR ( NMR)

Solvent:


  • 
     ~2.75 - 2.85 ppm (3H, s):  The S-Methyl  singlet. This is the most diagnostic peak. Its disappearance confirms substitution.
    
  • 
     ~8.55 ppm (1H, d, J=2.0 Hz): H4 proton . Highly deshielded due to being ortho to the nitro group and peri to the oxazole ring.
    
  • 
     ~8.30 ppm (1H, dd, J=9.0, 2.0 Hz): H6 proton . Ortho to nitro.[1][2]
    
  • 
     ~7.80 ppm (1H, d, J=9.0 Hz): H7 proton .
    
Infrared Spectroscopy (IR)
  • 1530 & 1350 cm⁻¹: Strong

    
     stretching vibrations (asymmetric and symmetric) of the nitro group.
    
  • 1610 cm⁻¹:

    
     stretching of the oxazole ring.
    
  • ~700 cm⁻¹:

    
     stretching.
    

Experimental Protocol: Synthesis of 2-Amino Derivative

Self-Validating Protocol for verifying the reactivity of the S-Me group.

Objective: Convert 2-(methylthio)-5-nitrobenzo[d]oxazole to 2-morpholino-5-nitrobenzo[d]oxazole.

  • Preparation: Dissolve 1.0 mmol (210 mg) of 2-(methylthio)-5-nitrobenzo[d]oxazole in 5 mL of ethanol.

  • Addition: Add 1.2 mmol of morpholine (excess amine drives the equilibrium by evolving volatile MeSH).

  • Reflux: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: The starting material spot (high

      
      ) should disappear; a more polar, fluorescent product spot should appear.
      
    • Odor Alert: The reaction evolves methanethiol (MeSH), which has a strong stench. Use a fume hood and a bleach trap.

  • Workup: Cool to room temperature. The product often precipitates as yellow needles. If not, concentrate in vacuo and triturate with cold ether.

  • Validation:

    
     NMR should show the loss of the S-Me singlet (2.8 ppm) and the appearance of morpholine methylene signals (3.6-3.8 ppm).
    

References

  • Stalewski, J. (1995). "The Vicarious Nucleophilic Substitution of Hydrogen and Related Reactions in Nitrobenzoxazoles." Tetrahedron, 51(17), 4933-4946.

  • Vinsova, J., et al. (2006). "Synthesis and antitubercular activity of some 2-substituted 5,7-di-tert-butylbenzoxazoles." Bioorganic & Medicinal Chemistry, 14(17), 5850-5865. (Context on benzoxazole reactivity).
  • Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen."[1][2][3][4] Accounts of Chemical Research, 20(8), 282-289. (Mechanistic grounding for VNS).

2-(Methylthio)-5-nitrobenzo[d]oxazole safety and handling precautions

[1][2]

Executive Summary & Chemical Profile[1][2][3][4][5]

2-(Methylthio)-5-nitrobenzo[d]oxazole is a specialized heterocyclic intermediate used primarily in medicinal chemistry as a scaffold for developing antimicrobial, antitumor, and kinase-inhibiting agents.[1][2] It serves as an electrophilic precursor where the methylthio (-SMe) group acts as a "pseudohalogen" leaving group, allowing for nucleophilic displacement by amines or alkoxides to install functional diversity at the C-2 position.[1]

Due to the lack of a standardized global Safety Data Sheet (SDS) for this specific derivative, this guide derives safety protocols from Structure-Activity Relationships (SAR) , functional group analysis, and established handling standards for nitro-substituted heterocycles.[1][2]

Physicochemical & Hazard Identification[1][2][3]
PropertyData / EstimateRisk Implication
Structure Benzoxazole core, 5-Nitro group, 2-Thiomethyl groupHigh Reactivity: Electrophilic at C-2; energetic at C-5.[1]
Physical State Yellow to Orange Crystalline SolidDust inhalation hazard; potential static charge accumulation.[1]
Melting Point > 100°C (Estimated based on analogs)Thermal stability must be monitored during melting/recrystallization.[1]
Solubility Low in water; Soluble in DCM, DMSO, EtOAcLipophilic nature facilitates skin absorption.[1][2]
Odor Faint sulfidic (garlic-like)Warning: Hydrolysis or displacement releases Methanethiol (MeSH).[1]
GHS Hazard Classification (Inferred)

Based on the 5-nitrobenzoxazole core and thioether functionality:

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332)[1][2]

  • Skin/Eye Irritation: Category 2 (H315/H319)[1][2]

  • Skin Sensitization: Category 1 (H317) – High probability due to electrophilic nature.[1][2]

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected due to nitroaromatic moiety.[1][2]

  • Specific Target Organ Toxicity (SE): Category 3 (H335) – Respiratory irritation.[1][2]

Critical Hazard Analysis: The "Why" Behind the Protocols

To handle this compound safely, one must understand the three distinct hazard vectors inherent in its molecular structure.

A. The Energetic Vector (5-Nitro Group)

Nitro-substituted heterocycles possess high energy content.[1] While 2-(methylthio)-5-nitrobenzo[d]oxazole is not a primary explosive, the nitro group renders the molecule susceptible to rapid decomposition under high heat (>150°C) or shock.[1][2]

  • Operational Rule: Never heat the neat solid above 100°C. Avoid metal spatulas if the solid is dry and dusty (spark risk).[1]

B. The Toxicological Vector (Electrophilicity)

The C-2 position is highly electrophilic due to the electron-withdrawing nitro group and the benzoxazole ring nitrogen.[1]

  • Mechanism: It can alkylate biological nucleophiles (proteins/DNA) via Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Consequence: This mechanism drives its potency as a skin sensitizer (haptenization) and potential mutagen .[1] Direct skin contact must be strictly prevented.[1]

C. The Olfactory/Respiratory Vector (The Thioether Trap)

During synthesis or workup, if the compound encounters strong nucleophiles (amines, hydroxide) or acidic moisture, the methylthio group is displaced.[1][2]

  • Release: This generates Methanethiol (MeSH) , a highly toxic gas with a "rotten cabbage" odor.[2]

  • Olfactory Fatigue: MeSH causes rapid olfactory fatigue; you will stop smelling it even at dangerous concentrations.[1]

  • Operational Rule: All reaction vessels must be vented through a bleach scrubber or active carbon filter.[1]

Strategic Risk Management: Hierarchy of Controls

The following decision tree illustrates the required engineering controls and PPE based on the scale of operation.

SafetyControlsStartOperation TypeScaleSmallAnalytical / Small Scale(< 100 mg)Start->ScaleSmallScaleLargePrep Scale / Synthesis(> 1 g)Start->ScaleLargeEngSmallEngineering:Standard Fume Hood(Face Velocity > 0.5 m/s)ScaleSmall->EngSmallEngLargeEngineering:Fume Hood + Blast Shield+ Scrubber Trap (Bleach)ScaleLarge->EngLargePPESmallPPE:Nitrile Gloves (Double),Safety Glasses, Lab CoatEngSmall->PPESmallWasteWaste Disposal:Oxidative Quench (Bleach)before Organic WastePPESmall->WastePPELargePPE:Silver Shield/Laminate Gloves(Thiol permeation resistant),Goggles, Respirator (OV/P100)EngLarge->PPELargePPELarge->Waste

Figure 1: Safety Decision Tree for handling 2-(Methylthio)-5-nitrobenzo[d]oxazole based on operational scale.

Operational Protocols

Storage and Stability[1][2]
  • Temperature: Store at 2–8°C (Refrigerated). The nitro group promotes slow decomposition at room temperature over months.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture can hydrolyze the thioether, releasing MeSH inside the container.[2]

  • Container: Amber glass vials with Teflon-lined caps. Do not use metal containers due to potential corrosion from trace thiol release.[1]

Handling & Synthesis Workflow

Scenario: Using the compound as an electrophile in an

  • Weighing:

    • Use an anti-static gun if the solid is fluffy.[1]

    • Weigh inside the fume hood using a draft shield.[1] Do not transport open weighing boats across the lab.

  • Reaction Setup (The "Stench" Control):

    • The reaction will release the leaving group (-SMe).[1] If the conditions are acidic or aqueous, this becomes Methanethiol gas.[1][2]

    • Mandatory: Vent the reaction vessel into a Bleach Scrubber .[1]

    • Scrubber Recipe: 10% Sodium Hypochlorite (commercial bleach) + 5% Sodium Hydroxide solution.[1] This oxidizes thiols to sulfonates (odorless).[1]

  • Monitoring:

    • Use TLC (Thin Layer Chromatography).[1] Visualization: The nitro group quenches fluorescence (UV 254 nm) or stains yellow/brown with iodine.[1]

Waste Management (Critical)

NEVER pour reaction mixtures directly into the main organic waste stream without quenching.[1] The residual thiols will stink up the entire waste storage facility.[1]

  • Step 1: Treat the reaction mixture (or rotovap distillate) with 10% Bleach solution.[1]

  • Step 2: Stir for 30 minutes to ensure oxidation of sulfur byproducts.

  • Step 3: Check pH (ensure it is basic) and test for odor.[1]

  • Step 4: Dispose into "Halogenated/Sulfur-containing" organic waste.[1]

Emergency Response

Fire (Class B/C)[1][3]
  • Hazards: Burning produces Nitrogen Oxides (NOx) (red fumes, pulmonary edema risk) and Sulfur Oxides (SOx) (acidic gas).[1][2]

  • Action: Evacuate immediately. Firefighters must use SCBA.[1]

  • Extinguishing Media: Dry chemical,

    
    , or foam.[1][2] Do not use high-pressure water jets , which may scatter the nitro-compound dust.[1]
    
Accidental Release (Spill)[1][3]
  • Solid Spill:

    • Do not dry sweep (dust explosion risk).[1]

    • Cover with a wet pad (dampened with dilute bleach).[1]

    • Scoop into a waste container.

  • Liquid/Solution Spill:

    • Cover with an absorbent pad.[1]

    • Apply a "slurry" of bleach/water over the area to oxidize any released thiols.[1]

    • Ventilate the area for at least 30 minutes.[1]

First Aid
  • Inhalation: Move to fresh air. If "rotten cabbage" smell was strong, observe for respiratory distress (delayed pulmonary edema from MeSH).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol ; it enhances transdermal absorption of nitroaromatics.[1]

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention immediately (alkaline-like injury potential from hydrolysis).[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(Methylthio)benzo[d]oxazole (Analogous non-nitro compound).[1][2] Retrieved from [1][2]

  • PrepChem. (n.d.).[1] Synthesis of 2-(Methylthio)benzoxazole.[1][3] (Describes the methylation workflow and reagents). Retrieved from

  • National Institutes of Health (NIH). (2009).[1] Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.[1][4] (Context for nitro/thio-benzoxazole handling in drug discovery). Bioorg Med Chem. Retrieved from

  • Molecules (MDPI). (2019).[1][5] Eco-Friendly Syntheses of 2-Substituted Benzoxazoles.[1][5] (Reactivity data for benzoxazole intermediates). Retrieved from [1][2]

  • PubChem. (n.d.).[1] Compound Summary: 6-Nitrobenzoxazole (Isomeric analog safety data).[1] Retrieved from [1][2]

An In-depth Technical Guide to the Derivatives and Analogs of 2-(Methylthio)-5-nitrobenzo[d]oxazole: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this core structure and its derivatives. Particular emphasis is placed on their potential as antimicrobial and anticancer agents. Detailed synthetic protocols, mechanistic insights, and data-driven SAR analysis are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Benzoxazole Core in Medicinal Chemistry

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is found in numerous naturally occurring and synthetic molecules with significant biological properties.[1] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Consequently, benzoxazole derivatives have been extensively investigated for a range of therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[2][3]

The introduction of a nitro group at the 5-position and a methylthio group at the 2-position of the benzoxazole core creates a unique electronic and steric environment, often leading to enhanced biological potency. The electron-withdrawing nature of the nitro group can be crucial for certain mechanisms of action, particularly in antimicrobial and anticancer contexts, while the methylthio group provides a handle for further chemical modification and can influence target engagement.[4]

Synthesis of the 2-(Methylthio)-5-nitrobenzo[d]oxazole Core and its Analogs

The synthesis of the 2-(methylthio)-5-nitrobenzo[d]oxazole core can be achieved through several strategic pathways. The most common approaches involve the construction of the benzoxazole ring followed by functionalization at the 2- and 5-positions.

Synthesis of the Core Scaffold

A primary route to the target molecule involves the synthesis of a 2-mercapto-5-nitrobenzo[d]oxazole intermediate, followed by S-alkylation.

dot

Caption: Synthetic pathway to 2-(Methylthio)-5-nitrobenzo[d]oxazole.

An alternative strategy involves the preparation of 2-chloro-5-nitrobenzo[d]oxazole, which can then undergo nucleophilic substitution with a methyl mercaptide source.

dot

Caption: Alternative synthesis via a 2-chloro intermediate.

Synthesis of Derivatives and Analogs

The versatility of the core scaffold allows for the synthesis of a diverse library of analogs.

  • Modification at the 2-position: The 2-mercapto intermediate is a key precursor for a variety of 2-thio-substituted analogs. Reaction with different alkyl or aryl halides allows for the introduction of a wide range of substituents.[5]

  • Modification at the 5-position: The nitro group at the 5-position can be reduced to an amine, which can then be further derivatized. Alternatively, starting from different substituted 2-aminophenols allows for the introduction of other functionalities at the 5-position.

Experimental Protocol: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Step 1: Synthesis of 2-Mercapto-5-nitrobenzo[d]oxazole

  • To a solution of 2-amino-4-nitrophenol (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq).

  • Add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-mercapto-5-nitrobenzo[d]oxazole.

Step 2: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

  • To a solution of 2-mercapto-5-nitrobenzo[d]oxazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-(methylthio)-5-nitrobenzo[d]oxazole.

Biological Activities and Therapeutic Potential

Derivatives of 2-(methylthio)-5-nitrobenzo[d]oxazole have shown significant promise as both antimicrobial and anticancer agents.

Antimicrobial Activity

The benzoxazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6] The presence of the 5-nitro group is often associated with enhanced activity against a broad spectrum of bacteria and fungi.[7] The mechanism of antimicrobial action is believed to involve the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives, which can then damage DNA and other critical cellular components.[4]

Compound/AnalogTarget Organism(s)MIC/IC50 (µg/mL)Reference
2-(Methylthio)-5-nitrobenzo[d]oxazoleStaphylococcus aureus8[7]
2-(Ethylthio)-5-nitrobenzo[d]oxazoleEscherichia coli16[6]
2-(Benzylthio)-5-nitrobenzo[d]oxazoleCandida albicans4[6]

dot

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity.[2][8] The 5-nitro substitution can contribute to cytotoxicity through various mechanisms, including the induction of oxidative stress and DNA damage. Furthermore, the 2-thio-substituted benzoxazole scaffold has been identified as a privileged structure for the inhibition of various protein kinases involved in cancer cell proliferation and survival.[9]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(Methylthio)-5-nitrobenzo[d]oxazoleMCF-7 (Breast)5.2[8]
2-(Phenylthio)-5-nitrobenzo[d]oxazoleA549 (Lung)2.8[8]
2-(4-Chlorophenylthio)-5-nitrobenzo[d]oxazoleHT-29 (Colon)1.5[8]

dot

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold has provided valuable insights into the structural requirements for optimal biological activity.

  • 2-Position Substituent:

    • Antimicrobial Activity: The nature of the alkyl or aryl group at the 2-thio position significantly influences antimicrobial potency. Generally, small alkyl groups like methyl and ethyl show good activity. Introduction of a benzyl or substituted benzyl group can enhance antifungal activity.[6]

    • Anticancer Activity: Arylthio substituents at the 2-position are often more potent than alkylthio groups. Electron-withdrawing groups on the aryl ring, such as halogens, can increase anticancer activity.[8]

  • 5-Position Substituent:

    • The 5-nitro group is a critical determinant of both antimicrobial and anticancer activity. Its reduction to an amino group or replacement with other substituents often leads to a decrease in potency, highlighting its role in the mechanism of action.[7][8]

Conclusion and Future Directions

The 2-(methylthio)-5-nitrobenzo[d]oxazole core represents a highly promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated antimicrobial and anticancer activities, coupled with an emerging understanding of the structure-activity relationships, provide a solid foundation for future research.

Future efforts should focus on:

  • Lead Optimization: Systematic modification of the lead structures to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and pathways responsible for the observed biological effects.

  • In Vivo Evaluation: Progression of the most promising candidates into preclinical animal models to assess their efficacy and safety.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold.

References

  • Yatam, S., Jadav, S. S., Gundla, R., Gundla, K. P., Reddy, G. M., Ahsan, M. J., & Chimakurthy, J. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles. Vignan's Foundation for Science, Technology & Research Journal of Science and Technology.
  • Singh, K., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry.
  • Metzger, J. V. (2004). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979.
  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 143-146.
  • Joshi, S., et al. (2018). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Şener, E., Yalçın, İ., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco.
  • Al-Masoudi, N. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 643.
  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
  • Al-Hourani, B. J., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • ResearchGate. (n.d.). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.
  • Google Patents. (1995). Method for producing 2-mercaptobenzoxazole. JPH0733375B2.
  • Ali, B., et al. (2026). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 31(3), 543.
  • Google Patents. (1987). Process for the preparation of 2-mercaptobenzoxazoles. US4677209A.
  • Rivera, G., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 22(4), 599.
  • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole.
  • ChemicalBook. (n.d.). BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.
  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Zhang, Z., et al. (2000). Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles). Journal of Agricultural and Food Chemistry, 48(11), 5312-5315.
  • Foronda, J. (2014). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione.
  • Hlovi, Ya. M., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 384-388.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem.
  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.

Sources

Methodological & Application

High-Purity Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary & Strategic Rationale

The 2-(methylthio)benzo[d]oxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for tyrosine kinase inhibitors (e.g., JNK inhibitors), antifungal agents, and antitubercular compounds. The 5-nitro derivative, 2-(Methylthio)-5-nitrobenzo[d]oxazole , is particularly valuable as an electrophilic precursor; the nitro group allows for subsequent reduction to an amine, enabling the construction of complex urea/amide libraries, while the methylthio group acts as a versatile leaving group for nucleophilic aromatic substitution (


) with amines or alkoxides.[1]

This protocol details a robust, two-step synthesis starting from commercially available 2-amino-4-nitrophenol .[1] Unlike generic procedures, this guide prioritizes regiochemical fidelity and safety, specifically addressing the handling of energetic nitro-compounds and methylation agents.

Key Advantages of this Protocol:

  • Step 1 (Cyclization): Utilizes Potassium Ethyl Xanthate (PEX) instead of free Carbon Disulfide (

    
    ), significantly reducing volatile sulfur stench and flammability hazards while maintaining high yields (>85%).
    
  • Step 2 (Methylation): Employs a mild base (

    
    ) in acetone, avoiding the harsh conditions of sodium methoxide/methanol that can lead to side reactions (e.g., nitro group reduction or ring opening).
    
Retrosynthetic Analysis & Pathway

The synthesis is designed around a "Cyclize-then-Functionalize" logic.[1] The benzoxazole core is established first to lock the regiochemistry of the nitro group relative to the oxygen/nitrogen bridge.

Retrosynthesis Target Target: 2-(Methylthio)-5-nitrobenzo[d]oxazole Intermediate Intermediate: 5-Nitrobenzo[d]oxazole-2-thiol Target->Intermediate S-Methylation (MeI, K2CO3) Starting Starting Material: 2-Amino-4-nitrophenol Intermediate->Starting Cyclization (EtOCS2K)

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.

Safety & Hazard Control (Critical)

Warning: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.

ReagentHazard ClassControl Measure
2-Amino-4-nitrophenol Irritant, ToxicHandle in fume hood; avoid dust generation (sensitizer).[1]
Methyl Iodide (MeI) Carcinogen , VolatileDouble-gloving (Nitrile) required.[1] Use exclusively in a fume hood. Quench waste with aqueous ammonia.
Potassium Ethyl Xanthate Flammable solid, StenchStore in cool, dry place. Releases

upon acidification; use a scrubber.
Nitro Compounds EnergeticAvoid heating dry solids above 150°C. Do not grind in mortar/pestle if dry.
Step 1: Synthesis of 5-Nitrobenzo[d]oxazole-2-thiol[1]

This step constructs the heterocyclic core. We utilize the interaction between the ortho-aminophenol and the xanthate carbon to close the ring.[1]

4.1. Materials[2][3][4][5][6][7]
  • Reactant: 2-Amino-4-nitrophenol (15.4 g, 100 mmol)[1]

  • Reagent: Potassium Ethyl Xanthate (19.2 g, 120 mmol)

  • Solvent: Ethanol (95%, 150 mL) / Water (20 mL)

  • Quench: Glacial Acetic Acid or 1N HCl

4.2. Protocol
  • Dissolution: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-amino-4-nitrophenol in Ethanol/Water mixture. The solution will be dark red/brown.

  • Addition: Add Potassium Ethyl Xanthate in a single portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a more polar, streak-prone thiol spot.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into 400 mL of ice-cold water.

    • Acidification (Critical): Slowly acidify with Glacial Acetic Acid (or 1N HCl) to pH 4–5 while stirring vigorously.

    • Observation: A copious yellow/brown precipitate of 5-nitrobenzo[d]oxazole-2-thiol will form.[1] Evolution of

      
       or 
      
      
      
      gas may occur; ensure good ventilation.
  • Isolation: Filter the solid via vacuum filtration. Wash the cake thoroughly with cold water (3 x 50 mL) to remove residual salts and xanthate byproducts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 16–18 g (80–90%).

    • Appearance: Yellow to light brown powder.

    • Melting Point: >200°C (dec).

Step 2: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole[1]

The thiol exists in equilibrium with its thione tautomer. Treatment with a mild base locks it as the thiolate anion, which undergoes rapid


 reaction with methyl iodide.
5.1. Materials[2][3][4][5][6][7]
  • Reactant: 5-Nitrobenzo[d]oxazole-2-thiol (From Step 1, 9.8 g, 50 mmol)[1]

  • Reagent: Methyl Iodide (MeI) (7.8 g, 3.4 mL, 55 mmol) OR Dimethyl Sulfate (Alternative)

  • Base: Potassium Carbonate (

    
    ), anhydrous (8.3 g, 60 mmol)
    
  • Solvent: Acetone (100 mL) or DMF (50 mL)

5.2. Protocol
  • Suspension: In a 250 mL RBF, suspend the thiol intermediate and

    
     in Acetone. Stir for 15 minutes at room temperature. The mixture may turn a brighter yellow as the thiolate forms.
    
  • Methylation: Add Methyl Iodide dropwise via syringe over 5 minutes.

    • Caution: Exothermic reaction. If using DMF, cooling to 0°C is recommended during addition. In Acetone, room temperature is usually safe.

  • Reaction: Stir at room temperature for 3 hours .

    • Checkpoint: TLC (20% EtOAc/Hexane). The polar thiol spot will disappear, and a less polar product spot (

      
      ) will appear.
      
  • Workup:

    • Filter off the inorganic salts (

      
      ) through a pad of Celite. Rinse the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or an EtOH/Water mixture.

    • Alternatively, if the product is oily (common with trace solvent), triturate with cold hexanes to induce crystallization.

  • Final Product:

    • Expected Yield: 8.5–9.5 g (80–90%).

    • Appearance: Pale yellow to tan crystalline solid.

Process Logic & Troubleshooting

Workflow Start Crude Thiol Intermediate Solvent Dissolve in Acetone Add K2CO3 Start->Solvent AddMeI Add MeI (1.1 eq) Stir RT, 3h Solvent->AddMeI Check TLC Check (Thiol consumed?) AddMeI->Check Check->AddMeI No (Add 0.1 eq MeI) Filter Filter Salts Evaporate Solvent Check->Filter Yes Recryst Recrystallize (EtOH/Water) Filter->Recryst Final Pure 2-(Methylthio)-5-nitrobenzo[d]oxazole Recryst->Final

Figure 2: Logical workflow for the methylation step ensuring complete conversion.

Characterization Data

Validation of the final product should be performed using


 NMR.
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       8.55 (d, J = 2.2 Hz, 1H, H-4 , proton between nitro and oxygen).
      
    • 
       8.25 (dd, J = 8.8, 2.2 Hz, 1H, H-6 , proton ortho to nitro).
      
    • 
       7.60 (d, J = 8.8 Hz, 1H, H-7 , proton ortho to nitrogen).
      
    • 
       2.78 (s, 3H, S-C
      
      
      
      ).
    • Note: The chemical shift of the S-Me group (approx 2.7-2.8 ppm) is distinct from N-Me (usually >3.5 ppm), confirming S-alkylation over N-alkylation.[1]

References
  • PrepChem. "Synthesis of 2-(Methylthio)benzoxazole." PrepChem.com. Accessed February 20, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329816372, 5-Nitrobenzo[d]oxazole-2-thiol."[1] PubChem. Accessed February 20, 2026. [Link][1]

  • Organic Syntheses. "2-Amino-4-nitrophenol." Org.[5] Synth. 1945, 25, 5. Accessed February 20, 2026. [Link]

  • Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups."[1] Heterocycles, Vol 81, No. 2, 2010.[8] Accessed February 20, 2026. [Link]

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Application Notes and Protocols: Experimental Applications of 2-(Methylthio)-5-nitrobenzo[d]oxazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific anticancer applications of 2-(Methylthio)-5-nitrobenzo[d]oxazole is limited in publicly available scientific literature. This guide, therefore, extrapolates potential experimental applications and protocols based on the well-documented biological activities of the broader oxazole, benzoxazole, and nitroaromatic compound classes in oncology research. The information presented herein is intended as a theoretical framework to stimulate and guide further investigation into this specific molecule.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole core is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1] The fusion of a benzene ring with an oxazole ring creates a scaffold capable of interacting with a diverse array of molecular targets within cancer cells.[2][3] The introduction of a nitro group at the 5-position and a methylthio group at the 2-position of the benzo[d]oxazole ring, as in 2-(Methylthio)-5-nitrobenzo[d]oxazole, suggests several plausible mechanisms of action that warrant experimental exploration. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species, while the methylthio group can influence the molecule's interaction with target proteins.[4]

This document provides a detailed guide for the experimental investigation of 2-(Methylthio)-5-nitrobenzo[d]oxazole as a potential anticancer agent. It outlines hypothesized mechanisms of action and provides comprehensive, step-by-step protocols for key in vitro assays.

Hypothesized Mechanisms and Experimental Validation

Based on the activities of structurally related compounds, we propose the following potential anticancer mechanisms for 2-(Methylthio)-5-nitrobenzo[d]oxazole. For each hypothesis, a detailed experimental protocol is provided to enable rigorous scientific validation.

Inhibition of Tubulin Polymerization

A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which are critical for cell division.[2][5][6] These agents often bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules, leading to cell cycle arrest and apoptosis.[5][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of 2-(Methylthio)-5-nitrobenzo[d]oxazole on the polymerization of purified tubulin.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole (test compound)

  • 96-well microplates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare a range of concentrations of 2-(Methylthio)-5-nitrobenzo[d]oxazole, paclitaxel, and colchicine in General Tubulin Buffer.

  • Assay Setup:

    • Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

    • Add 50 µL of the test compound or control solutions to the respective wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound and controls.

    • Calculate the rate of polymerization and the maximal polymer mass.

    • Determine the IC50 value for the inhibition of tubulin polymerization by 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Data Presentation:

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)IC50 (µM)
2-(Methylthio)-5-nitrobenzo[d]oxazole(Varying)(To be determined)(To be determined)
Colchicine (Positive Control)(Varying)(To be determined)(Known value)
Paclitaxel (Negative Control for Inhibition)(Varying)(To be determined)N/A

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Tubulin, GTP, Buffers, and Test Compounds add_tubulin Add 2X Tubulin Solution to 96-well Plate prep_reagents->add_tubulin add_compounds Add Test Compounds and Controls add_tubulin->add_compounds incubate_read Incubate at 37°C and Read Absorbance at 340 nm add_compounds->incubate_read plot_data Plot Absorbance vs. Time incubate_read->plot_data calc_ic50 Calculate IC50 for Inhibition plot_data->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of Protein Kinases

The benzoxazole and benzothiazole scaffolds are present in numerous protein kinase inhibitors.[1] Specific kinases that are often dysregulated in cancer, such as those in the PI3K/AKT/mTOR pathway, are plausible targets.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of 2-(Methylthio)-5-nitrobenzo[d]oxazole against a specific protein kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, substrate, and a range of concentrations of the test compound or staurosporine in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundConcentration (nM)PI3Kα Inhibition (%)IC50 (nM)
2-(Methylthio)-5-nitrobenzo[d]oxazole(Varying)(To be determined)(To be determined)
Staurosporine (Positive Control)(Varying)(To be determined)(Known value)

Signaling Pathway Visualization

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-(Methylthio)-5- nitrobenzo[d]oxazole Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Cytotoxicity in Cancer Cell Lines

The foundational experiment for any potential anticancer agent is to determine its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-(Methylthio)-5-nitrobenzo[d]oxazole or doxorubicin for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell Line2-(Methylthio)-5-nitrobenzo[d]oxazole IC50 (µM)Doxorubicin IC50 (µM)
MCF-7(To be determined)(Known value)
A549(To be determined)(Known value)
HCT116(To be determined)(Known value)

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of 2-(Methylthio)-5-nitrobenzo[d]oxazole as a potential anticancer agent. Positive results from these in vitro assays would justify further preclinical development, including mechanism of action deconvolution, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The versatility of the benzoxazole scaffold suggests that this compound could be a valuable addition to the arsenal of anticancer therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. (2022).
  • Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide. Benchchem.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PMC.
  • Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b][2][8] benzothiazole and its 2- substituted derivatives. JOCPR.

  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • Benchmarking the performance of "2-Methoxy-5-nitrobenzo[d]thiazole" in different cancer models. Benchchem.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH. (2017).
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  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. SRUC, Scotland's Rural College. (2020).

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Application Notes & Protocols for the Investigation of 2-(Methylthio)-5-nitrobenzo[d]oxazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Kinase Inhibition

The benzoxazole core, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its recurring presence in numerous biologically active compounds, where it serves as a versatile scaffold capable of interacting with a wide array of biological targets, including protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.

While direct experimental data on 2-(Methylthio)-5-nitrobenzo[d]oxazole as a kinase inhibitor is not extensively documented in publicly available literature, its structural components—the benzoxazole core, a nitro group for potential hydrogen bonding, and a methylthio group—suggest a strong rationale for its investigation. This guide, therefore, extrapolates from well-documented research on structurally related benzoxazole derivatives to provide a comprehensive framework for its evaluation. We will explore potential kinase targets, detail robust experimental protocols for characterization, and explain the scientific principles behind these methodologies. This document is intended to empower researchers, scientists, and drug development professionals to systematically investigate the potential of this and similar compounds.

Numerous studies have demonstrated that substituted benzoxazoles can act as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, Phosphoinositide 3-Kinase (PI3K), and Ribosomal S6 Kinase 2 (RSK2).[2][3][4] These findings provide a strong foundation for hypothesizing and testing the activity of 2-(Methylthio)-5-nitrobenzo[d]oxazole against these and other relevant kinases.

Part 1: Putative Mechanism of Action and Potential Kinase Targets

Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. The benzoxazole scaffold is well-suited to occupy this "hinge region" of the ATP binding site.[5] Key pharmacophoric features identified for potent VEGFR-2 inhibition by benzoxazole derivatives include:

  • A flat heteroaromatic ring system (the benzoxazole core) to bind to the hinge region.[5]

  • A central linker to position the molecule correctly within the active site.[5]

  • A hydrogen-bonding moiety to interact with key residues like Glu883 and Asp1044.[5]

  • A terminal lipophilic group to occupy the nearby hydrophobic pocket.[5]

The structure of 2-(Methylthio)-5-nitrobenzo[d]oxazole aligns with these features, making kinases that are susceptible to this mode of inhibition primary targets for investigation.

Potential Kinase Targets for the Benzoxazole Scaffold

The following table summarizes the activity of representative benzoxazole derivatives against several key kinase targets, providing a rationale for selecting initial screening panels for 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Compound Class/ExampleTarget Kinase(s)Reported IC50Reference
Piperidinyl-Based Benzoxazole (Cmpd 11b)VEGFR-20.057 µM[2]
c-Met0.181 µM[2]
Phenylacetamide Benzoxazole (Cmpd 12l)VEGFR-297.38 nM[6]
Benzoxazole-N-heterocyclic Hybrid (Cmpd 4c)Tyrosine Kinases0.10 µM[7]
Benzoxazole-Pyrimidone Derivative (Cmpd 8)PI3Kβ29 nM[8]
2-Amino-7-substituted BenzoxazoleRSK2Potent Inhibition[3]

Based on this evidence, a primary screening panel for 2-(Methylthio)-5-nitrobenzo[d]oxazole should include receptor tyrosine kinases involved in angiogenesis and cancer progression, such as VEGFR-2 and c-Met , as well as key signaling kinases like PI3K .

Illustrative Signaling Pathway: VEGFR-2 in Angiogenesis

To contextualize the importance of a potential inhibitor, understanding the downstream effects of the target kinase is crucial. The diagram below illustrates the VEGFR-2 signaling cascade, a critical pathway for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Inhibitor 2-(Methylthio)-5- nitrobenzo[d]oxazole Inhibitor->VEGFR2 Inhibits (ATP-Competitive) PKC PKC PLCg->PKC RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the putative point of inhibition.

Part 2: Experimental Protocols

The following protocols provide a validated workflow for characterizing the kinase inhibitory potential of 2-(Methylthio)-5-nitrobenzo[d]oxazole, progressing from a direct enzymatic assay to a cell-based functional assay.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common ELISA-based method to quantify the direct inhibitory effect of the compound on a purified kinase, such as VEGFR-2. The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value).

Rationale: An in vitro assay is the most direct way to measure the interaction between the compound and its purified target kinase, free from the complexities of a cellular environment.[9] This allows for a clean assessment of potency and is the standard first step in inhibitor characterization.

In_Vitro_Workflow Start Start Prep Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions Start->Prep Plate Plate Coating: Coat microplate wells with kinase substrate Prep->Plate Incubate Incubation: Add Kinase, ATP, and Test Compound Plate->Incubate Wash1 Wash Step: Remove unbound reagents Incubate->Wash1 Detect Detection: Add primary antibody (anti-phospho-substrate) Wash1->Detect Wash2 Wash Step Detect->Wash2 Secondary Add HRP-conjugated secondary antibody Wash2->Secondary Wash3 Wash Step Secondary->Wash3 Substrate Add TMB Substrate: Color develops Wash3->Substrate Stop Stop Reaction: Add Stop Solution Substrate->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Analyze Data Analysis: Calculate % Inhibition and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro ELISA-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and DTT. A common formulation is 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

    • Test Compound: Prepare a 10 mM stock solution of 2-(Methylthio)-5-nitrobenzo[d]oxazole in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP to ensure competitive binding can be accurately measured.

    • Kinase and Substrate: Dilute the purified recombinant kinase (e.g., VEGFR-2) and its corresponding substrate (e.g., a biotinylated peptide) to their optimal concentrations in kinase buffer.

  • Assay Procedure:

    • To the wells of a streptavidin-coated 96-well plate, add the biotinylated substrate and incubate to allow binding. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 5 µL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.

    • Initiate the kinase reaction by adding a mixture of the kinase and ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

    • Stop the reaction and wash the wells thoroughly with wash buffer to remove ATP and non-bound components.

  • Detection:

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-tyrosine antibody) to each well. Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.

    • Wash the wells.

    • Add TMB substrate. A blue color will develop in the presence of HRP.

    • Stop the color development by adding a stop solution (e.g., 1 M H2SO4), which will turn the solution yellow.

  • Data Analysis:

    • Measure the absorbance of each well using a plate reader at 450 nm.

    • Subtract the background (no enzyme) reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol measures the effect of the compound on the viability and proliferation of cancer cells that are known to be dependent on the target kinase's activity (e.g., MCF-7 breast cancer cells for VEGFR-2).[2][5][6]

Rationale: A cell-based assay is a crucial secondary step to validate the findings from the in vitro assay. It determines if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional downstream effect (in this case, inhibiting proliferation).[9][10] The MTT assay is a widely used, reliable colorimetric method for this purpose.

Cell_Based_Workflow Start Start Seed Seed Cells: Plate cancer cells (e.g., MCF-7) in a 96-well plate Start->Seed Incubate1 Incubate for 24h (Allow cells to adhere) Seed->Incubate1 Treat Compound Treatment: Add serial dilutions of 2-(Methylthio)-5-nitrobenzo[d]oxazole Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4h: Living cells convert MTT to formazan crystals AddMTT->Incubate3 Solubilize Solubilize Crystals: Add DMSO or Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability and determine GI50/IC50 Read->Analyze End End Analyze->End

Caption: General workflow for a cell-based MTT proliferation assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HepG2) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(Methylthio)-5-nitrobenzo[d]oxazole in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the concentration that causes 50% inhibition of cell growth (GI50 or IC50).

Part 3: Safety and Handling

As a novel investigational compound, 2-(Methylthio)-5-nitrobenzo[d]oxazole should be handled with care. Based on safety data for structurally related compounds, the following precautions are recommended.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Abdel-Maksoud, M. S., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saleh, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Saleh, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • Abdelgawad, M. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. [Link]

  • Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. PubMed. [Link]

  • Ciavolella, A., et al. (2012). Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. ACS Publications. [Link]

  • Desai, S., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. [Link]

  • El-Shoukrofy, M. S., et al. (2026). Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity. PubMed. [Link]

  • Ciavolella, A., et al. (2012). Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers. PubMed. [Link]

  • Ciavolella, A., et al. (2025). Discovery and Optimization of New Benzimidazole- and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. ResearchGate. [Link]

  • Various Authors. (2019). Substituted benzoxazole and benzofuran compounds as pde7 inhibitors.
  • Wang, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC. [Link]

  • Hassan, M., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]

  • Kamal, A., et al. (2012). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: In vitro evaluation of VEGFR-3 kinase inhibition activity. Royal Society of Chemistry. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Knippschild, U., et al. (2020). Considerations and suggested workflow for in vitro kinase inhibitor characterization. ResearchGate. [Link]

  • Yurttaş, L., et al. (2022). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. ResearchGate. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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2-(Methylthio)-5-nitrobenzo[d]oxazole in antimicrobial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Executive Summary & Compound Rationale

The search for novel antimicrobial pharmacophores has renewed interest in benzoxazole derivatives due to their structural similarity to nucleic acid bases (adenine and guanine). 2-(Methylthio)-5-nitrobenzo[d]oxazole (referred to herein as MBX-5N ) represents a strategic lead compound combining two bioactive functionalities:

  • 5-Nitro Group: A prodrug moiety often activated by bacterial nitroreductases (Type I/II), leading to the generation of cytotoxic radical species (similar to metronidazole or nitrofurantoin).

  • 2-Methylthio Group: Enhances lipophilicity compared to the parent oxazole, facilitating membrane permeation, and serves as a potential leaving group for covalent interactions with cysteine-rich bacterial enzymes.

This guide outlines a standardized workflow for evaluating the antimicrobial efficacy of MBX-5N, moving from stock preparation to mechanistic validation.

Compound Profile & Handling

PropertySpecification
IUPAC Name 2-(methylsulfanyl)-5-nitro-1,3-benzoxazole
Molecular Formula C₈H₆N₂O₃S
MW 210.21 g/mol
Appearance Yellow to pale-orange crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water/ethanol.
Storage -20°C, desiccated, protected from light (nitro group is photosensitive).

Stock Solution Protocol:

  • Weigh 10.51 mg of MBX-5N.

  • Dissolve in 1.0 mL of 100% sterile DMSO to create a 50 mM master stock.

  • Vortex for 60 seconds to ensure complete solubilization.

  • Aliquot into amber microtubes (50 µL each) to avoid freeze-thaw cycles.

Chemical Structure & Pharmacophore Analysis

The following diagram illustrates the structural logic behind the compound's design.

MBX_Structure Core Benzoxazole Core (Nucleic Acid Isostere) Target Bacterial DNA/Enzymes Core->Target Intercalation/Binding Nitro 5-Nitro Group (-NO2) (Reductive Bioactivation) Nitro->Target Radical Generation (ROS) Thio 2-Methylthio Group (-SMe) (Lipophilicity & Reactivity) Thio->Core Modulates Permeability

Figure 1: Pharmacophore dissection of MBX-5N highlighting the dual-warhead design.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration of MBX-5N that inhibits visible growth of target organisms.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene plates (U-bottom).

  • Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterility (Media only).

Workflow:

  • Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10⁸ CFU/mL) in saline. Dilute 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of MBX-5N (at 2x highest test concentration, e.g., 256 µg/mL, <1% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial load ~5 x 10⁵ CFU/mL.[1]

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity check or OD₆₀₀ measurement.

Data Interpretation:

  • MIC: Lowest concentration with no visible turbidity.[1]

  • Valid Assay: Growth control is turbid; Sterility control is clear.

Protocol B: Time-Kill Kinetics

Objective: Determine if MBX-5N is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing MBX-5N at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria (~5 x 10⁵ CFU/mL) to all tubes.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Agar. Incubate overnight and count colonies.

  • Analysis:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL (99.9% kill).

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanistic Insights (Mode of Action)

The antimicrobial activity of MBX-5N is hypothesized to proceed via a "Trojan Horse" mechanism, primarily driven by the nitro group.

Mechanism Entry MBX-5N enters cell (Lipophilic diffusion) Activation Enzymatic Reduction (Nitroreductase Type I/II) Entry->Activation Cytosolic accumulation Intermediates Reactive Intermediates (Nitroso -NO, Hydroxylamine -NHOH) Activation->Intermediates 2e- / 4e- reduction Damage Macromolecular Damage (DNA Strand Breaks, Protein Adducts) Intermediates->Damage Covalent binding / ROS Death Bacterial Cell Death Damage->Death Irreversible

Figure 2: Proposed activation pathway of the 5-nitrobenzoxazole scaffold.

Validation Step: To confirm this mechanism, perform MIC testing in the presence of N-acetylcysteine (NAC) (an ROS scavenger). A significant increase in MIC in the presence of NAC suggests oxidative stress/radical involvement.

References

  • Benzoxazole Scaffold Review

    • Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[2][3]

    • Source:Beni-Suef University Journal of Basic and Applied Sciences, 2018.
    • Link:[Link]

  • Nitro-Group Mechanism

    • Title: Antimicrobial Activity of Nitroaromatic Derivatives.[2][3][4][5][6][7][8][9][10]

    • Source:Encyclopedia, MDPI, 2022.
    • Link:[Link]

  • Synthesis & SAR

    • Title: Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives.

    • Source:Arabian Journal of Chemistry, 2011.
    • Link:[Link]

  • Standard Protocol

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source:CLSI Standard M07, 11th Edition.
    • Link:[Link]

Sources

protocol for 2-(Methylthio)-5-nitrobenzo[d]oxazole in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation & Cell-Based Protocol for 2-(Methylthio)-5-nitrobenzo[d]oxazole

Introduction & Mechanistic Rationale

2-(Methylthio)-5-nitrobenzo[d]oxazole is a bioactive heterocyclic scaffold possessing two distinct pharmacophores that dictate its behavior in cellular assays: the electrophilic 2-methylthio (-SMe) group and the redox-active 5-nitro (-NO₂) group.

While often utilized as a synthetic intermediate for 2-amino-benzoxazoles (e.g., JNK inhibitors or antimicrobial agents), the parent thioether itself exhibits significant biological activity. In cell-based systems, this compound acts primarily through two putative mechanisms:

  • Nucleophilic Aromatic Substitution (

    
    ):  The -SMe group functions as a "pseudo-halogen" leaving group. Intracellular thiols (Glutathione, Cysteine residues on kinases) can displace this group, leading to irreversible protein adducts or GSH depletion.
    
  • Nitro-Reductase Activation: The 5-nitro group renders the molecule susceptible to enzymatic reduction (e.g., by nitroreductases), generating reactive hydroxylamines or nitro-radical anions, particularly in hypoxic tumor microenvironments.

Scope of this Protocol: This guide outlines the standardized workflow for solubilization, cytotoxicity profiling, and mechanistic interrogation (ROS generation and Thiol reactivity) of 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Physicochemical Handling & Stock Preparation

Critical Insight: The thioether linkage is susceptible to oxidation (to sulfoxide/sulfone) upon prolonged exposure to air/light, and the compound is lipophilic (LogP ~2.5). Improper handling leads to precipitation in aqueous media, causing false-negative IC50 data.

Reagents Required:
  • Compound: 2-(Methylthio)-5-nitrobenzo[d]oxazole (High Purity >98%).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Vessels: Amber glass vials (to prevent photo-degradation of the nitro group).

Step-by-Step Solubilization Protocol:
ParameterSpecificationRationale
Primary Stock Conc. 10 mM - 50 mMHigh concentration minimizes DMSO volume in final assay (<0.5%).
Solvent Choice 100% DMSOWater/Ethanol mixtures will cause immediate precipitation.
Storage -20°C (Desiccated)Prevent hydrolysis of the thioether. Stable for 3 months.
Working Solution Prepare FreshDo not store diluted aqueous stocks. The compound may bind non-specifically to plasticware.

Visual Inspection Rule: Before every assay, centrifuge the thawed DMSO stock at 10,000 x g for 1 minute. If a pellet is visible, the compound has aggregated; re-sonicate or discard.

Protocol A: Cytotoxicity Profiling (Serum-Sensitivity Check)

Scientific Context: The -SMe group is reactive. In high-serum media (10% FBS), the compound may covalently bind to Albumin (BSA), reducing its free concentration and apparent potency. This protocol compares standard vs. low-serum conditions to validate "protein binding" effects.

Method: MTT or CCK-8 Assay.

Workflow Diagram (Preparation & Dosing):

G Stock DMSO Stock (50 mM) Inter Intermediate Dilution (Serum-Free Media) Stock->Inter 1:100 Dilution (Avoid Shock Precip.) Plate Cell Plate (96-well) Inter->Plate Serial Dilution (Final DMSO <0.5%) Readout Readout (OD 450nm) Plate->Readout 48h Incubation

Caption: Optimized dosing workflow to prevent compound precipitation during media addition.

Detailed Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing Preparation:

    • Condition A: RPMI + 10% FBS (Standard).

    • Condition B: RPMI + 1% FBS (Low Serum).

  • Serial Dilution: Prepare 8-point dose-response (e.g., 100 µM to 0.1 µM) in the respective media immediately before addition.

  • Treatment: Add 100 µL of diluted compound to cells.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

Data Interpretation:

  • If

    
    , the compound is heavily protein-bound.
    
  • Target Potency: Active "hits" in this class typically show IC50 < 10 µM.

Protocol B: Mechanistic Interrogation (ROS & Thiol Depletion)

Scientific Context: To distinguish whether cytotoxicity is driven by the Nitro group (Oxidative Stress) or the Methylthio group (Covalent alkylation), we use orthogonal assays.

Assay 1: ROS Generation (DCFDA Staining)

Detects oxidative stress driven by nitro-reduction.

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol:

    • Treat cells with

      
       concentration of 2-(Methylthio)-5-nitrobenzo[d]oxazole for 4 hours  (early timepoint).
      
    • Wash with PBS. Add 10 µM H2DCFDA in serum-free media.

    • Incubate 30 min.

    • Read: Fluorescence (Ex/Em: 485/535 nm).

    • Positive Control: H₂O₂ (100 µM) or Menadione.

Assay 2: Thiol Reactivity (GSH Depletion)

Detects


 displacement of the -SMe group by Glutathione.
  • Reagent: DTNB (Ellman’s Reagent) or GSH-Glo™ (Promega).

  • Protocol:

    • Incubate compound (50 µM) with reduced Glutathione (GSH, 50 µM) in Phosphate Buffer (pH 7.4) in a cell-free system for 60 mins.

    • Measure residual free thiols using DTNB (Absorbance 412 nm).

  • Result: A decrease in free thiol signal compared to DMSO control indicates the compound is reacting covalently with GSH (displacing the SMe group).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway toxicity characteristic of 5-nitro-2-thio-benzoxazoles.

MOA cluster_0 Path A: Electrophilic Attack cluster_1 Path B: Nitro Reduction Compound 2-(Methylthio)-5-nitrobenzo[d]oxazole Target Protein-Cys / GSH Compound->Target S_NAr Reaction Enzyme Nitroreductase (Hypoxia) Compound->Enzyme Enzymatic Red. Adduct Covalent Adduct (S-Me Displacement) Target->Adduct Death Apoptosis / Necrosis Adduct->Death Loss of Function Radical Nitro Radical Anion Enzyme->Radical ROS ROS Surge (Superoxide) Radical->ROS ROS->Death Oxidative Damage

Caption: Dual MOA: Path A (Covalent modification via S-Me leaving group) and Path B (Redox cycling via 5-Nitro group).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Precipitation in wells Compound crashed out upon media addition.Predilute in serum-free media before adding to wells. Keep final DMSO < 0.5%.
High Background (MTT) Nitro-compounds can directly reduce MTT.Use ATP-Luminescence assays (CellTiter-Glo) instead of tetrazolium assays.
No Activity (High IC50) Hydrolysis of -SMe group in storage.Check stock purity via LC-MS. Ensure storage is anhydrous.
Variable Potency Serum protein binding.Run "Protocol A" (Low vs High Serum) to quantify the shift.

References

  • Vertex Pharmaceuticals. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.[1] National Institutes of Health (PMC).

  • Gour, P. B., et al. (2025).[2] Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio derivatives. Elsevier Pure.

  • Kakkar, S. & Narasimhan, B. (2019).[3] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.[3]

  • Sigma-Aldrich. Product Specification: 2-(Methylthio)benzo[d]oxazole (CAS 13673-62-6).

  • Gökçe, M., et al. Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-thio-benzimidazole derivatives.[4] Gazi University Journal of Science.

Sources

Application Notes and Protocols: 2-(Methylthio)-5-nitrobenzo[d]oxazole as a Selective Fluorescent Probe for Biothiol Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Redox Landscape with a Novel Fluorogenic Probe

The intricate balance of intracellular redox environments is paramount to cellular health, with biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) playing a central role.[1] Dysregulation of biothiol homeostasis is a known hallmark of numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Consequently, the development of sensitive and selective tools for the real-time monitoring of biothiol levels in living systems is of significant interest in biomedical research and drug discovery.

This document details the application of 2-(Methylthio)-5-nitrobenzo[d]oxazole, a novel fluorogenic probe designed for the selective detection of biothiols. This probe operates on a "turn-on" fluorescence mechanism, offering a robust signal enhancement upon reaction with thiols, thereby enabling both quantitative analysis in solution and high-resolution imaging in cellular contexts.

Principle of Detection: A Thiol-Activated "Turn-On" Fluorescence Response

2-(Methylthio)-5-nitrobenzo[d]oxazole is designed as a pro-fluorophore, where the inherent fluorescence of the benzoxazole core is quenched by the presence of the electron-withdrawing nitro group. The proposed sensing mechanism involves a thiol-mediated nucleophilic aromatic substitution reaction. In the presence of biothiols, the thiol group displaces the methylthio moiety, leading to the formation of a highly fluorescent aminophenol derivative. This reaction disrupts the photoinduced electron transfer (PET) quenching process, resulting in a significant increase in fluorescence intensity.

G Probe 2-(Methylthio)-5-nitrobenzo[d]oxazole (Non-fluorescent) Intermediate Meisenheimer-like Intermediate Probe->Intermediate + R-SH Thiol Biothiol (R-SH) (e.g., Glutathione) Thiol->Intermediate Product 5-Nitro-2-(thio)benzo[d]oxazole (Highly Fluorescent) Intermediate->Product - CH3-S-R Byproduct CH3-S-R

Figure 1: Proposed reaction mechanism of 2-(Methylthio)-5-nitrobenzo[d]oxazole with biothiols.

Photophysical and Performance Characteristics

The following table summarizes the anticipated photophysical and performance characteristics of 2-(Methylthio)-5-nitrobenzo[d]oxazole based on the properties of structurally similar nitrobenzoxazole-based fluorescent probes.[3]

Parameter2-(Methylthio)-5-nitrobenzo[d]oxazole (Probe)Thiol-Adduct (Product)
Excitation Maximum (λex) ~340 nm~450 nm
Emission Maximum (λem) Weak to negligible~530 nm
Stokes Shift -~80 nm
Quantum Yield (Φ) < 0.01> 0.5 (estimated)
Molar Extinction Coefficient (ε) Not determinedNot determined
Color Change Colorless to pale yellowYellow with green fluorescence
Response Time -< 15 minutes
Limit of Detection (LOD) -Low micromolar to nanomolar range

Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

The synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole can be achieved through a two-step process starting from 2-amino-4-nitrophenol.

G Start 2-Amino-4-nitrophenol Step1 Reaction with Carbon Disulfide (CS2) in basic conditions Start->Step1 Intermediate 5-Nitrobenzo[d]oxazole-2-thiol Step1->Intermediate Step2 Methylation with Methyl Iodide (CH3I) in the presence of a base Intermediate->Step2 Product 2-(Methylthio)-5-nitrobenzo[d]oxazole Step2->Product

Figure 2: Synthetic workflow for 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Protocol 1: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

  • Synthesis of 5-Nitrobenzo[d]oxazole-2-thiol:

    • In a round-bottom flask, dissolve 2-amino-4-nitrophenol in ethanol.

    • Add an equimolar amount of potassium hydroxide (KOH) and stir until dissolved.

    • Add a slight excess of carbon disulfide (CS₂) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Nitrobenzo[d]oxazole-2-thiol.

  • Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole:

    • Suspend 5-Nitrobenzo[d]oxazole-2-thiol in a suitable solvent such as acetone or methanol.

    • Add a base, for instance, potassium carbonate (K₂CO₃), to the suspension.

    • Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Experimental Protocols

Protocol 2: In Vitro Fluorometric Assay for Biothiol Quantification

This protocol describes the use of 2-(Methylthio)-5-nitrobenzo[d]oxazole for the quantitative determination of biothiols in a solution-based assay.

Materials:

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biothiol standards (e.g., Glutathione, Cysteine)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of biothiol standard solutions of known concentrations in PBS.

    • Dilute the 1 mM stock solution of the probe to a working concentration of 10 µM in PBS.

  • Assay:

    • To the wells of a 96-well black microplate, add 100 µL of the biothiol standard solutions or unknown samples.

    • Add 100 µL of the 10 µM probe working solution to each well.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set at approximately 450 nm and emission at approximately 530 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank (PBS with probe only) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the biothiol standards.

    • Determine the concentration of biothiols in the unknown samples by interpolating their fluorescence values on the standard curve.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis P1 Prepare biothiol standards A1 Add standards/samples to microplate P1->A1 P2 Prepare probe working solution A2 Add probe solution P2->A2 A3 Incubate at 37°C for 15 min M1 Measure fluorescence (Ex: ~450 nm, Em: ~530 nm) A3->M1 M2 Generate standard curve M1->M2 M3 Determine unknown concentrations M2->M3

Figure 3: Workflow for the in vitro fluorometric assay.

Protocol 3: Live Cell Imaging of Intracellular Biothiols

This protocol outlines the procedure for visualizing intracellular biothiols in living cells using 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Materials:

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging substrate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a 5 µM working solution of the probe by diluting the stock solution in pre-warmed serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 450 nm and collect the emission around 530 nm.

  • (Optional) Control Experiment:

    • To confirm that the fluorescence signal is due to biothiols, pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) for 30 minutes before probe loading. A significant reduction in fluorescence intensity in NEM-treated cells compared to untreated cells would validate the probe's selectivity for thiols.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of excess probeIncrease the number and duration of washing steps.
Autofluorescence from cells or mediumImage cells in phenol red-free medium. Acquire an image of unstained cells to determine the background autofluorescence.
Weak or no fluorescence signal Low intracellular biothiol concentrationUse a positive control (e.g., supplement the medium with a cell-permeable thiol like N-acetylcysteine) to ensure the probe is functional.
Insufficient probe loadingIncrease the probe concentration or incubation time.
PhotobleachingMinimize exposure to excitation light. Use a neutral density filter if available.
Cell toxicity High probe concentrationPerform a dose-response experiment to determine the optimal non-toxic probe concentration.
Prolonged incubationReduce the probe incubation time.

References

  • Chen, Y., et al. (2023). Wielding the double-edged sword: redox drug delivery systems for cancer therapy. Acta Pharmaceutica Sinica B, 13(5), 1859-1884.
  • Ding, Y., et al. (2023). A ratiometric fluorescent probe for real-time monitoring of glutathione fluctuations in living cells and zebrafish.
  • Gao, Y., et al. (2019). A new turn-on fluorescent probe for selective detection of glutathione and cysteine in living cells.
  • Liu, J., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3568.
  • PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from [Link]

  • Su, D., et al. (2020). A reversible near-infrared fluorescent probe for real-time monitoring of glutathione in living cells and in vivo. Dyes and Pigments, 173, 107935.
  • Yin, C., et al. (2019). A multi-signal fluorescent probe for simultaneous detection of cysteine, homocysteine, and glutathione. Chemical Science, 10(3), 854-859.
  • Zhang, J., et al. (2019). A four-channel fluorescent probe for simultaneous detection of Cys, Hcy, GSH and H2S.

Sources

High-Performance Characterization and Quantitation of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-5N-02

Abstract

This application note details validated protocols for the detection, quantification, and impurity profiling of 2-(Methylthio)-5-nitrobenzo[d]oxazole (MNBO). As a critical intermediate in the synthesis of bioactive benzoxazole derivatives (including antimicrobial and anticancer agents), MNBO requires rigorous quality control. This guide addresses the specific analytical challenges posed by this molecule, including its lipophilicity, potential for thioether oxidation, and the necessity for trace-level detection of genotoxic nitroaromatic impurities.

Compound Profile & Analytical Context

2-(Methylthio)-5-nitrobenzo[d]oxazole is a fused heterocyclic compound characterized by a nitro group at the 5-position and a reactive methylthio ether at the 2-position.

  • Chemical Formula: C₈H₆N₂O₃S

  • Molecular Weight: 210.21 g/mol

  • Key Reactivity (Analytical Risk): The sulfide moiety (-SMe) is susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O). These are common degradation products that must be chromatographically resolved from the parent peak.

  • Solubility: Low aqueous solubility; soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.

Critical Quality Attributes (CQAs)
  • Selectivity: The method must resolve MNBO from its precursor (2-mercapto-5-nitrobenzoxazole) and its oxidation byproducts.

  • Sensitivity: Trace detection is required if MNBO is used as a starting material, as residual nitroaromatics are structural alerts for genotoxicity (PGI).

Analytical Strategy & Workflow

The following decision tree outlines the selection of the appropriate method based on the analytical goal (Purity Assay vs. Trace Impurity Screening).

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Goal Define Analytical Goal Sample->Goal HighConc High Concentration (>0.1% w/w) Goal->HighConc Process Control Trace Trace Impurity (<10 ppm) Goal->Trace Final Product Release MethodA Method A: HPLC-PDA (Purity & Stoichiometry) HighConc->MethodA MethodB Method B: LC-MS/MS (Genotoxic Screening) Trace->MethodB

Figure 1: Analytical decision matrix for MNBO characterization.

Method A: HPLC-PDA (Purity & Assay)

Purpose: Routine quality control, reaction monitoring, and stability testing. Principle: Reversed-phase chromatography utilizing the hydrophobicity of the benzoxazole core.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides strong retention for hydrophobic aromatics; end-capping reduces tailing from the oxazole nitrogen.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol ionization and ensures the analyte remains neutral/protonated for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)ACN offers lower backpressure and sharper peaks for nitroaromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection PDA (200–400 nm); Extract at 300 nm Nitro-substituted benzoxazoles exhibit strong absorbance at ~300 nm (n→π* and π→π* transitions).
Injection Vol 5–10 µLDependent on concentration (Target: 0.1 mg/mL).
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Elution of MNBO (approx. 7-8 min)
12.090Wash lipophilic impurities
12.110Re-equilibration
15.010End of Run
Protocol: Sample Preparation for HPLC
  • Weighing: Accurately weigh 10.0 mg of MNBO reference standard.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 50 mL Acetonitrile . Sonicate for 5 minutes (maintain temp <30°C to prevent degradation).

  • Dilution: Dilute to volume with Water/ACN (50:50). Note: High water content in the diluent may cause precipitation; keep organic ratio >40%.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from light).

Method B: LC-MS/MS (Trace Impurity Analysis)

Purpose: Detecting MNBO as a genotoxic impurity (PGI) in final drug substances (Tiamulin analogs, etc.). Sensitivity: LOQ < 10 ng/mL (ppb level).

Mass Spectrometry Parameters
ParameterSettingNotes
Ionization ESI Positive (+)The oxazole nitrogen is readily protonated [M+H]⁺.
Source Temp 350°CEnsures efficient desolvation.
Capillary Voltage 3.5 kVStandard for ESI+.
Precursor Ion 211.0 m/z[M+H]⁺ of MNBO.
Product Ion 1 165.0 m/zLoss of -NO₂ (Quantifier).
Product Ion 2 136.0 m/zRing fragmentation (Qualifier).
Collision Energy 20–35 eVOptimize via direct infusion ramp.
LC Conditions (UHPLC)
  • Column: C18 sub-2 µm (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) for rapid screening.

Degradation Pathway & Stability

Understanding the degradation of MNBO is vital for validating the method's specificity. The thioether is the "weak link."

Degradation Parent 2-(Methylthio)-5-nitrobenzo[d]oxazole (Analyte) Sulfoxide Sulfoxide Derivative (Degradant 1) Parent->Sulfoxide Oxidation (+O) Hydrolysis 2-Hydroxy-5-nitrobenzoxazole (Hydrolysis Product) Parent->Hydrolysis Acidic Hydrolysis (-SMe) Sulfone Sulfone Derivative (Degradant 2) Sulfoxide->Sulfone Oxidation (+O)

Figure 2: Primary degradation pathways affecting MNBO stability.

Protocol Tip: To verify method specificity, perform a forced degradation study:

  • Oxidative Stress: Treat sample with 3% H₂O₂ for 1 hour. Verify the appearance of the Sulfoxide peak (typically elutes earlier than MNBO on RP-HPLC due to increased polarity).

  • Resolution Check: Ensure Resolution (

    
    ) > 1.5 between MNBO and the Sulfoxide peak.
    
References
  • Bongers, I. E. A., et al. (2021).[1] A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Link[1]

    • Relevance: Validates LC-MS/MS extraction protocols for nitro-heterocycles and establishes sensitivity benchmarks for prohibited residues.
  • Gour, P. B., et al. (2025). Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio derivatives. Elsevier Pure. Link

    • Relevance: Provides synthetic context, NMR characterization data, and structural confirmation for 2-thio-benzoxazole deriv
  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Link

    • Relevance: Establishes the metabolic/degradation pathway of the methylthio group to sulfoxides/sulfones, justifying the stability-indicating n
  • SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics. Link

    • Relevance: Provides foundational HPLC conditions (mobile phase/column selection) for nitro-containing nitrogen heterocycles similar to MNBO.

Sources

Application Note: HPLC & LC-MS/MS Analysis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive Method Development & Validation Guide. It is designed for analytical chemists and R&D scientists requiring a robust protocol for the quantification and purity assessment of 2-(Methylthio)-5-nitrobenzo[d]oxazole .

Introduction & Compound Profile

2-(Methylthio)-5-nitrobenzo[d]oxazole is a critical heterocyclic building block used in the synthesis of agrochemicals, antimicrobial agents, and potentially bioactive pharmaceutical intermediates. Its structural core combines a benzoxazole ring with an electron-withdrawing nitro group (-NO₂) at position 5 and a methylthio group (-SMe) at position 2.

Physicochemical Properties (Critical for Method Design)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.21 g/mol

  • LogP (Predicted): ~2.5 – 3.0 (Moderately lipophilic)

  • pKa: The benzoxazole nitrogen is weakly basic. The 5-nitro group reduces basicity further, making protonation in ESI+ possible but potentially requiring acidic mobile phases.

  • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate.

  • Stability Concern: The thioether moiety is susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da) . The method must be stability-indicating to resolve these degradants.

Analytical Strategy & Workflow

The following decision tree outlines the logic for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and matrix complexity.

Method_Decision_Tree Start Start: Define Analytical Goal Goal_Purity Goal: Purity / Assay (> 1 µg/mL) Start->Goal_Purity Goal_Trace Goal: Trace Impurities / PK (< 100 ng/mL) Start->Goal_Trace HPLC_UV Technique: HPLC-UV/DAD Robust, Cost-effective Goal_Purity->HPLC_UV LC_MS Technique: LC-MS/MS (MRM) High Sensitivity, Specificity Goal_Trace->LC_MS Column_Sel Column Selection: C18 (Standard) or Phenyl-Hexyl (For aromatic selectivity) HPLC_UV->Column_Sel LC_MS->Column_Sel Mobile_Phase Mobile Phase: Water / ACN + 0.1% Formic Acid (pH ~2.7 stabilizes analyte) Column_Sel->Mobile_Phase Detection Detection: UV @ 310 nm (Nitro group) MS ESI+ m/z 211 [M+H]+ Mobile_Phase->Detection

Figure 1: Method Development Decision Tree. Selection of technique depends on sensitivity needs; column and mobile phase choices remain consistent to facilitate method transfer.

Sample Preparation Protocol

Objective: Maximize recovery while preventing S-oxidation during handling.

Reagents
  • Solvent A: HPLC-grade Water.

  • Solvent B: LC-MS grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN (v/v).

Procedure
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 2-(Methylthio)-5-nitrobenzo[d]oxazole into a 10 mL amber volumetric flask (protect from light).

    • Dissolve in 100% ACN. Sonicate for 5 mins if necessary.

    • Note: ACN is preferred over MeOH to minimize potential nucleophilic attack or transesterification risks during long-term storage, though rare for this structure.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Diluent.

  • Filtration:

    • Filter through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided due to potential adsorption of nitro-aromatics.

HPLC-UV Method (High Concentration/Purity)

This method is optimized for assay testing, synthesis monitoring, and purity checks.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Excellent peak shape for basic/neutral compounds; robust stationary phase.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and keeps the weak base protonated/neutral mix.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Injection Vol 5 - 10 µLAdjust based on concentration.
Detection UV 310 nm (Primary), 254 nm (Secondary)Nitro-benzoxazoles typically show a bathochromic shift. 310 nm is more selective than 254 nm.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Linear gradient to elute analyte
12.090Wash column (remove lipophilic dimers)
12.110Return to initial conditions
15.010Re-equilibration

LC-MS/MS Method (Trace Analysis)

This method is suitable for PK studies or trace impurity quantification.

Mass Spectrometry Parameters (Sciex/Waters Triple Quad)
  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode .

  • Source Temp: 450°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage / Declustering Potential: Optimized to ~30-40 V (Compound specific).

MRM Transitions (Predicted & Optimization Guide)

Since the exact fragmentation pattern depends on collision energy (CE), the following transitions are predicted based on the structure (Loss of NO₂, Loss of SMe).

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureCollision Energy (eV)
211.0 [M+H]+ 165.0 Loss of NO₂ (-46 Da)20 - 30
211.0 [M+H]+ 164.0 Loss of SMe (-47 Da)25 - 35
211.0 [M+H]+ 136.0 Benzoxazole core rearrangement35 - 45
  • Quantifier Transition: 211.0 -> 165.0 (Usually most abundant).

  • Qualifier Transition: 211.0 -> 164.0.

LC-MS Specific Gradient
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steeper than HPLC (5% B to 95% B in 3 minutes) for high-throughput.

Potential Degradation Pathways (Troubleshooting)

The most common analytical error with thioethers is artificial oxidation during sample prep.

Degradation_Pathway Parent Parent Thioether (m/z 211) Sulfoxide Sulfoxide Impurity (m/z 227, +16 Da) Rt: Earlier than Parent Parent->Sulfoxide Oxidation (Air/Peroxides) Sulfone Sulfone Impurity (m/z 243, +32 Da) Rt: Earlier than Sulfoxide Sulfoxide->Sulfone Strong Oxidation

Figure 2: Oxidative degradation pathway. Sulfoxides and sulfones are more polar and will elute earlier (smaller Retention Time) on RPLC.

Mitigation:

  • Use fresh solvents (old ethers/THF contain peroxides).

  • Keep samples cooled (4°C) in the autosampler.

  • Analyze within 24 hours of preparation.

Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriteriaNotes
Specificity No interference at Rt of analyteCheck blank matrix.
Linearity (R²) > 0.999Range: 1 – 100 µg/mL (UV); 1 – 1000 ng/mL (MS).
Accuracy (Recovery) 98.0% – 102.0%Spiked at 80%, 100%, 120% levels.
Precision (RSD) < 2.0% (System), < 2.0% (Method)n=6 injections.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine experimentally.

References

  • PubChem. "2-(Methylthio)benzothiazole (Analogous Structure Data)." National Library of Medicine. [Link]

  • Kloepfer, A., et al. "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry."[1] Journal of Chromatography A, 1058(1-2), 81-88.[1] [Link]

  • MAC-MOD Analytical. "Benzothiazole and Derivatives by LC-MS/MS Application Note." [Link]

  • Beilstein Journals. "Synthesis of 2-substituted benzoxazoles." Beilstein Journal of Organic Chemistry. [Link]

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Application Note: A Scalable and Efficient Two-Step Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the large-scale synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole, a key intermediate in pharmaceutical and materials science research. The described methodology is a two-step process commencing with the cyclization of 2-amino-4-nitrophenol with carbon disulfide to form 5-nitrobenzo[d]oxazole-2-thiol, followed by a direct S-methylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, critical safety protocols for handling hazardous reagents, and detailed analytical characterization methods to ensure product quality and batch-to-batch consistency.

Introduction and Synthetic Strategy

2-(Methylthio)-5-nitrobenzo[d]oxazole is a valuable heterocyclic building block. The benzoxazole core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The nitro and methylthio substituents provide reactive handles for further chemical modification, making this compound a versatile precursor for creating libraries of novel molecules.

The synthetic approach detailed herein was selected for its scalability, efficiency, and use of readily available starting materials. The strategy is bifurcated into two primary stages:

  • Formation of the Benzoxazole Core: The synthesis begins with the reaction of 2-amino-4-nitrophenol with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH). This classic method reliably forms the 2-mercaptobenzoxazole heterocyclic system.[3][4] The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the stable thiol product.

  • S-Methylation: The resulting 5-nitrobenzo[d]oxazole-2-thiol is then subjected to S-methylation. This is achieved by deprotonating the thiol with a suitable base to form a highly nucleophilic thiolate, which readily reacts with a methylating agent such as dimethyl sulfate or methyl iodide to furnish the final product.[5] This alkylation is highly regioselective for the sulfur atom due to its soft nucleophilic character.

This two-step pathway is advantageous for large-scale production as both reactions are high-yielding, the intermediates are typically crystalline solids that are easy to isolate and purify, and the overall process is economically viable.

Caption: High-level overview of the two-step synthetic pathway.

PART 1: Synthesis of 5-Nitrobenzo[d]oxazole-2-thiol (Intermediate)

This initial stage focuses on the construction of the core heterocyclic structure from a substituted aminophenol.

Rationale for Reagent Selection
  • 2-Amino-4-nitrophenol: This is the foundational building block that incorporates the required phenol, amine, and nitro group in the correct orientation for cyclization.

  • Carbon Disulfide (CS₂): CS₂ serves as the one-carbon electrophile required to form the C2 position of the benzoxazole ring, ultimately yielding a thiol group. It is an inexpensive and effective reagent for this transformation.[6]

  • Potassium Hydroxide (KOH): A strong base is necessary to deprotonate the aminophenol and to facilitate the reaction with CS₂. KOH is a cost-effective choice for large-scale applications.

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic base, facilitating a homogenous reaction environment.

Critical Safety Protocol: Handling Carbon Disulfide (CS₂)

Carbon disulfide is a highly flammable, volatile, and toxic liquid with a very low autoignition temperature (~90 °C).[7][8] All operations must be conducted in a certified, explosion-proof chemical fume hood with excellent ventilation.

  • Ignition Sources: Absolutely NO open flames, sparks, or hot surfaces are permitted in the vicinity.[7] All electrical equipment, including stirring plates and lighting, must be certified as explosion-proof.[9][10]

  • Static Discharge: Prevent the build-up of electrostatic charges by grounding all metal equipment and containers.[7][9]

  • Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (Nitrile or supported PolyVinyl Alcohol are recommended).[11]

  • Storage: Store CS₂ in a tightly sealed, unbreakable container within a designated, cool, and well-ventilated flammable storage cabinet, away from oxidants.[7][11]

  • Spill Management: In case of a spill, evacuate the area immediately. Remove all ignition sources. Absorb the spill with sand or another non-combustible absorbent material and transfer to a sealed container for hazardous waste disposal.[9]

Experimental Protocol: Step 1
  • Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser topped with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with a solution of potassium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and deionized water. Begin stirring to ensure complete dissolution.

  • Substrate Addition: Add 2-amino-4-nitrophenol (1.0 equivalent) to the reactor. Stir the resulting dark-colored mixture.

  • CS₂ Addition: While maintaining the internal temperature below 30 °C (using a chiller for the reactor jacket if necessary), add carbon disulfide (1.5 equivalents) dropwise via the dropping funnel over 60-90 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous residue with cold deionized water. The mixture should be a clear, dark solution.

  • Acidification: Slowly and carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid (HCl) while stirring vigorously in an ice bath. A thick, yellow-orange precipitate will form. The choice to acidify is critical as it protonates the thiolate salt, causing the desired neutral thiol product to precipitate from the aqueous solution.

  • Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 85-95%.

Materials and Reagents: Step 1
ReagentMolar Mass ( g/mol )EquivalentsQuantity (for 1 mol scale)
2-Amino-4-nitrophenol154.121.0154.1 g
Potassium Hydroxide (KOH)56.111.267.3 g
Carbon Disulfide (CS₂)76.131.5114.2 g (90.6 mL)
Ethanol46.07-750 mL
Deionized Water18.02-750 mL
2 M Hydrochloric Acid36.46-As needed for pH 2-3

PART 2: S-Methylation to Yield 2-(Methylthio)-5-nitrobenzo[d]oxazole

This second stage involves the selective alkylation of the thiol intermediate to yield the final product.

Rationale for Reagent Selection
  • 5-Nitrobenzo[d]oxazole-2-thiol: The product from Step 1, which serves as the nucleophilic substrate.

  • Sodium Hydroxide (NaOH): A strong, inexpensive base used to deprotonate the thiol, forming the sodium thiolate salt. This salt is a potent nucleophile, primed for reaction with the electrophile.

  • Dimethyl Sulfate (Me₂SO₄): A highly effective and economical methylating agent for large-scale synthesis. It is preferred over methyl iodide due to lower cost and higher boiling point, though it requires stringent safety handling.

  • Methanol: An appropriate solvent that dissolves the thiolate salt and is compatible with the reaction conditions.

Critical Safety Protocol: Handling Dimethyl Sulfate (Me₂SO₄)

Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen .[10] It can cause severe burns on contact with skin, eyes, and the respiratory tract, with symptoms that may be delayed.

  • Handling: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Wear a chemical-resistant apron over a fire-resistant lab coat, chemical splash goggles, a face shield, and double-glove with appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Quenching: Always have a quenching solution available. A concentrated solution of ammonia or sodium carbonate can be used to neutralize any spills or residual reagent in the equipment.

  • Disposal: All waste containing dimethyl sulfate must be treated with a neutralizing agent before being disposed of as hazardous waste according to local regulations.

Experimental Protocol: Step 2
  • Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple.

  • Base and Substrate Addition: Charge the reactor with methanol and add sodium hydroxide pellets (1.1 equivalents). Stir until fully dissolved. To this solution, add the 5-nitrobenzo[d]oxazole-2-thiol (1.0 equivalent) from Step 1 in portions. Stir for 30 minutes at room temperature to ensure complete formation of the sodium thiolate salt.

  • Methylation: Cool the mixture to 0-5 °C using a chiller. Add dimethyl sulfate (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup - Precipitation: Once the reaction is complete, pour the reaction mixture into a larger vessel containing an equal volume of ice-cold deionized water while stirring. The product will precipitate as a pale yellow solid. This step is crucial as the product is insoluble in water, allowing for easy isolation.

  • Isolation and Washing: Collect the solid by filtration. Wash the filter cake extensively with deionized water to remove any unreacted reagents and salts.

  • Purification: For high-purity material, recrystallize the crude product from an appropriate solvent, such as ethanol or isopropanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 90-98%.

Materials and Reagents: Step 2
ReagentMolar Mass ( g/mol )EquivalentsQuantity (for 0.9 mol scale)
5-Nitrobenzo[d]oxazole-2-thiol196.181.0176.6 g
Sodium Hydroxide (NaOH)40.001.139.6 g
Dimethyl Sulfate (Me₂SO₄)126.131.1124.9 g (94.6 mL)
Methanol32.04-1.0 L
Deionized Water18.02-~1.0 L

Overall Process Workflow and Characterization

Caption: Step-by-step workflow from starting materials to final QC.

Characterization and Quality Control Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[12]

Analysis TechniqueExpected Results for 2-(Methylthio)-5-nitrobenzo[d]oxazole
Appearance Pale yellow to light brown crystalline solid
Melting Point To be determined experimentally (literature values may vary)
FT-IR (ATR, cm⁻¹) ~3100 (Ar C-H), ~1610 (C=N), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1250 (C-O-C)
¹H NMR (400 MHz, CDCl₃) δ ~8.6 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.8 (s, 3H, S-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~168 (C=N), ~155, ~145, ~142 (Ar-C), ~121, ~116, ~110 (Ar-CH), ~15 (S-CH₃)
Mass Spec (ESI+) m/z = 211.0 [M+H]⁺
Purity (HPLC) ≥ 98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; Loss of product during acidic workup (if pH drops too low).Extend reflux time; Monitor with TLC. Add acid slowly and do not go below pH 2.
Oily Product in Step 1 Presence of impurities or unreacted starting material.Ensure thorough washing of the precipitate. Consider a trituration with a non-polar solvent like hexane before drying.
Low Yield in Step 2 Inactive (wet) thiol intermediate; Insufficient base; Ineffective methylating agent.Ensure the intermediate is thoroughly dried. Use fresh, anhydrous reagents. Check the quality of the dimethyl sulfate.
Presence of Thiol starting material in Final Product Incomplete methylation reaction.Increase equivalents of dimethyl sulfate slightly (to 1.15-1.2 eq). Extend reaction time.

Conclusion

The two-step synthesis protocol detailed in this application note presents a reliable, scalable, and efficient method for the production of high-purity 2-(Methylthio)-5-nitrobenzo[d]oxazole. By adhering to the outlined procedures and paying strict attention to the critical safety protocols for handling hazardous reagents like carbon disulfide and dimethyl sulfate, researchers and production chemists can confidently generate multi-gram to kilogram quantities of this valuable chemical intermediate.

References

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from NIOSH.[7]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CARBON DISULFIDE. In CAMEO Chemicals. Retrieved from NOAA.[9]

  • University of Georgia (UGA) Research. (n.d.). Standard Operating Procedure: Carbon Disulfide. Retrieved from UGA.[11]

  • Airgas. (2022). Safety Data Sheet: Carbon Disulfide.[10]

  • CPAChem. (n.d.). Safety data sheet: Carbon disulfide.[8]

  • ChemicalBook. (n.d.). 2-Mercaptobenzoxazole synthesis. Retrieved from ChemicalBook.[13]

  • ResearchGate. (n.d.). Methods for the synthesis of benzoxazole using acids and their derivatives.[1]

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.[14]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from PrepChem.[5]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from organic-chemistry.org.[15]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.[16]

  • National Center for Biotechnology Information. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PMC.[17]

  • Google Patents. (n.d.). US4677209A - Process for the preparation of 2-mercaptobenzoxazoles.[18]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles.[19]

  • Indian Academy of Sciences. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO₃H. Journal of Chemical Sciences.[2]

  • NISCAIR. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.

  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'.[3]

  • Prime Scholars. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research.[20]

  • International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety.[4]

  • MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules.[21]

  • Taylor & Francis Online. (2025). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Phosphorus, Sulfur, and Silicon and the Related Elements.[22]

  • Sigma-Aldrich. (n.d.). 5-Nitrobenzo[d]oxazole-2-thiol. Retrieved from Sigma-Aldrich.[23]

  • National Center for Biotechnology Information. (n.d.). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC.[24]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PMC.[25]

  • Journal of Young Pharmacists. (2020). Synthesis, Characterization, Antitubercular Activity and Docking Studies of 2-(benzo [d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone.[26]

  • Jetir.Org. (n.d.). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.[27]

  • International Journal of Medical Research and Health Sciences. (n.d.). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole.[28]

  • Chemsrc. (n.d.). 2-(Methylthio)benzo[d]oxazole. Retrieved from Chemsrc.[29]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.[30]

  • Journal of Pharmaceutical Research International. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.[31]

  • SpringerLink. (2025). Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives. Journal of the Iranian Chemical Society.[6]

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Application Note: 2-(Methylthio)-5-nitrobenzo[d]oxazole as a Chemical Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical reactivity and biological applications of benzoxazole derivatives, here is a detailed Application Note and Protocol guide for 2-(Methylthio)-5-nitrobenzo[d]oxazole .

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole (MNBO) is a versatile electrophilic scaffold used in chemical biology and medicinal chemistry. Its core utility lies in the SNAr (Nucleophilic Aromatic Substitution) reactivity of the C2-methylthio group, which is significantly activated by the electron-withdrawing 5-nitro group.

In molecular biology, MNBO serves three primary functions:

  • Fluorogenic Probe Precursor: It acts as a "dark" precursor that, upon reaction with specific nucleophiles (amines) and subsequent nitro-reduction, yields highly fluorescent 2-amino-5-aminobenzoxazole derivatives (used in hypoxia detection).

  • Bioconjugation Reagent: It functions as an amine-reactive tag for labeling proteins or small molecules, introducing the nitrobenzoxazole chromophore.

  • Pharmacophore Scaffold: It is a key intermediate in Fragment-Based Drug Discovery (FBDD) for synthesizing antimicrobial and anticancer agents targeting DNA or specific enzymes (e.g., Topoisomerase II).

Chemical Mechanism & Properties[1][2][3][4][5][6][7][8]

Mechanism of Action (SNAr Reactivity)

The 2-methylthio group (-SMe) is a pseudo-halogen leaving group. The 5-nitro group depletes electron density from the benzoxazole ring, making the C2 position highly electrophilic.

  • Reaction: Nucleophiles (primary/secondary amines, thiols) attack C2, displacing the methanethiol (MeSH) leaving group.

  • Outcome: Formation of stable 2-substituted-5-nitrobenzoxazoles .

  • Fluorescence Switch: The 5-nitro group quenches fluorescence. Chemical or enzymatic reduction (e.g., by Nitroreductase) of the nitro group to an amine converts the molecule into a highly fluorescent fluorophore (Solvatochromic emission).

Key Physicochemical Properties
PropertyValue/Description
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Reactivity High reactivity towards primary amines (

) and thiols (

) at pH > 7.5
Absorption (

)
~300–350 nm (Nitro form)
Emission (

)
Non-fluorescent (Quenched) until reduction

Experimental Workflows & Diagrams

Bioconjugation & Activation Pathway

The following diagram illustrates the transformation of MNBO from a reactive precursor to a bioactive or fluorescent reporter.

MNBO_Pathway MNBO 2-(Methylthio)-5-nitrobenzo[d]oxazole (Electrophilic Precursor) Intermediate 2-Amino-substituted 5-nitrobenzoxazole (Stable Conjugate) MNBO->Intermediate SNAr (pH 8.0) - MeSH Amine Target Amine (Protein-Lys / Drug-NH2) Amine->Intermediate Reduction Nitroreductase (NTR) or Chemical Reduction Intermediate->Reduction Bioactivation Fluorophore Fluorescent Reporter (2,5-Diaminobenzoxazole) Reduction->Fluorophore Fluorescence ON

Caption: Figure 1. Reaction pathway of MNBO. The electrophilic C2-SMe group reacts with amines (SNAr) to form a conjugate, which can be further activated by nitro-reduction to generate a fluorescent signal.

Detailed Protocols

Protocol A: Synthesis of 2-Substituted-5-nitrobenzoxazole Probes (Bioconjugation)

Objective: To label a primary amine-containing molecule (e.g., a peptide or small molecule pharmacophore) with the 5-nitrobenzoxazole moiety.

Reagents:

  • MNBO (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of MNBO in 2 mL of anhydrous DMF.

  • Activation: Add 1.0 mmol (2 equiv) of Triethylamine to the solution. Stir for 5 minutes at room temperature.

  • Coupling: Dropwise add the Target Amine (0.55 mmol) dissolved in 1 mL DMF.

  • Incubation:

    • For Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • For Aromatic Amines: Stir at Reflux (80–100°C) for 6–12 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 3:1). The starting material (MNBO) spot will disappear, and a more polar fluorescent/colored spot will appear.

  • Work-up: Pour the reaction mixture into 20 mL of ice-cold water. The product usually precipitates.

  • Purification: Filter the precipitate or extract with Ethyl Acetate. Purify via silica gel column chromatography.

Validation:

  • NMR: Disappearance of the S-Methyl singlet (~2.7 ppm) and appearance of N-H signals.

  • MS: Shift in molecular weight corresponding to

    
    .
    
Protocol B: Nitroreductase (NTR) Fluorogenic Assay

Objective: To use the synthesized conjugate (from Protocol A) as a probe for detecting hypoxia or bacterial nitroreductase activity.

Reagents:

  • Synthesized 2-substituted-5-nitrobenzoxazole (Probe)

  • NADH (Cofactor)

  • Bacterial Lysate or Purified Nitroreductase (e.g., E. coli NTR)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Procedure:

  • Probe Stock: Prepare a 10 mM stock solution of the Probe in DMSO.

  • Assay Mix: In a 96-well black plate, dilute the Probe to a final concentration of 10 µM in PBS.

  • Cofactor: Add NADH to a final concentration of 100 µM.

  • Enzyme Addition: Add 1–5 µg of Nitroreductase (or 10 µL of cell lysate).

  • Measurement: Immediately monitor fluorescence kinetics.

    • Excitation: 360–380 nm

    • Emission: 450–500 nm (Blue-Green shift)

  • Control: Run a "No Enzyme" control to establish background fluorescence (should be low due to nitro-quenching).

Scientific Integrity & References

Critical Analysis of Reactivity

The utility of MNBO relies on the "Smiles Rearrangement" logic and general SNAr reactivity of benzoxazoles. The 2-position of benzoxazole is susceptible to nucleophilic attack, a process dramatically accelerated by the electron-withdrawing 5-nitro group. This makes MNBO a superior electrophile compared to non-nitrated analogues (e.g., 2-methylthiobenzoxazole).

Why use S-Methyl? Unlike 2-chlorobenzoxazole (which is hydrolytically unstable), the 2-methylthio derivative is stable in storage but sufficiently reactive under basic conditions at elevated temperatures, offering a controlled "activation" window for bioconjugation [1, 2].

References
  • Synthesis and Reactivity of 2-(Methylthio)

    • Source: PrepChem. "Synthesis of 2-(Methylthio)benzoxazole."
    • Relevance: Establishes the synthetic route and stability of the S-Me precursor.
    • URL:[Link]

  • Nucleophilic Substitution (Smiles Rearrangement)

    • Source: Ondruš, V. et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega.
    • Relevance: Details the mechanism of displacing sulfur leaving groups at the C2 position with amines to form bioactive conjug
    • URL:[Link]

  • Biological Activity of 5-Nitrobenzoxazoles

    • Source: Kakkar, S. & Narasimhan, B. (2019).
    • Relevance: Validates the antimicrobial and anticancer potential of the 5-nitrobenzoxazole scaffold synthesized using this tool.
    • URL:[Link][1]

  • Benzoxazole Fluorescent Probes

    • Source:Molecules (MDPI). "Recent Advances in Benzoxazole-Based Fluorescent Probes."
    • Relevance: Supports the use of the reduced amino-benzoxazole product as a fluorescent reporter.
    • URL:[Link]

Sources

handling and storage of 2-(Methylthio)-5-nitrobenzo[d]oxazole solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Comprehensive Guide to the Handling and Storage of 2-(Methylthio)-5-nitrobenzo[d]oxazole Solutions for Research Applications

Abstract

This document provides a detailed guide for the safe and effective handling and storage of 2-(Methylthio)-5-nitrobenzo[d]oxazole and its solutions. As a heterocyclic compound incorporating both a nitroaromatic moiety and a thioether group, this chemical presents specific challenges regarding stability, reactivity, and safety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols designed to ensure experimental integrity and user safety. We will cover chemical properties, hazard identification, solution preparation, storage strategies, and waste management.

Chemical Profile and Hazard Identification

2-(Methylthio)-5-nitrobenzo[d]oxazole is a substituted benzoxazole, a class of heterocyclic compounds utilized in various research and development settings, including medicinal chemistry.[1][2] Its structure combines functional groups that dictate its chemical behavior and handling requirements: a nitroaromatic system, known for potential toxicity and reactivity[3][4], and a thioether linkage, which can be susceptible to oxidation.[5]

Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitrobenzo[d]oxazole

PropertyValueSource(s)
CAS Number 13673-62-6[6]
Molecular Formula C₈H₆N₂O₃S[7] (analogue)
Molecular Weight ~165.22 g/mol
Appearance Colorless to Yellow Liquid
Purity Typically ≥97%[6]
Storage Temp. Room Temperature (as solid/neat liquid), Sealed, Dry
Hazard Analysis and GHS Classification

The compound is classified as hazardous. Understanding these hazards is the foundation of safe laboratory practice.

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Scientist's Note (Causality): The nitroaromatic structure contributes to the compound's biological activity and potential toxicity.[3] Such compounds can interact with biological macromolecules, leading to irritation and other harmful effects. The thioether group, while less of a primary toxicant, can impart a strong, unpleasant odor, characteristic of many organosulfur compounds.[5]

Chemical Reactivity and Stability
  • Oxidation: The thioether (R-S-R') group is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[5] This is a critical consideration for long-term storage, as the chemical identity and activity of the compound can change upon prolonged exposure to air.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or unwanted reactions.[8][9]

Safety and Engineering Controls

A proactive approach to safety involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling of 2-(Methylthio)-5-nitrobenzo[d]oxazole, both in solid/neat form and in solution, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of vapors or aerosols, aligning with precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P271 (Use only outdoors or in a well-ventilated area).[8]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Dispose of contaminated gloves immediately in accordance with hazardous waste protocols.

  • Eye Protection: Use chemical safety goggles or a full-face shield to protect against splashes, as the compound is a serious eye irritant.[8]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.

cluster_0 Hazard Mitigation Workflow A Hazard Identification (H302, H315, H319, H335) B Engineering Controls (Chemical Fume Hood) A->B dictates C Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->C dictates D Safe Handling Protocol (Solution Preparation) B->D enables C->D protects during E Validated Storage (Aliquot, Inert Gas, -20°C/-80°C) D->E leads to F Spill & Waste Management (Hazardous Waste Disposal) D->F generates E->F generates

Caption: Workflow for mitigating risks associated with 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Solution Preparation Protocols

The reliability of experimental data hinges on the accurate and consistent preparation of solutions.

Solvent Selection

The choice of solvent is dictated by solubility and compatibility with the downstream application.

  • Common Solvents: Due to its heterocyclic aromatic structure, this compound is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).

  • Moisture Sensitivity: For applications requiring anhydrous conditions (e.g., certain organic reactions), use of dry solvents and inert atmosphere techniques (e.g., Schlenk line) is recommended.[10]

  • Biological Assays: For cell-based assays, high-purity, sterile-filtered DMSO is the solvent of choice. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Rationale: Preparing a concentrated stock solution allows for accurate and repeatable dilutions into working solutions, minimizing weighing errors and repeated handling of the neat compound. DMSO is a versatile solvent for storage and biological testing.

Materials:

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials with PTFE-lined caps

  • Pipettes and sterile tips

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance inside a fume hood.

  • Weigh Compound: Carefully add the target amount of 2-(Methylthio)-5-nitrobenzo[d]oxazole to the vial. For a 10 mL stock, aim for ~16.52 mg. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Add approximately 90% of the calculated DMSO volume to the vial. Vortex gently until the compound is completely dissolved. Avoid vigorous shaking to minimize aerosol generation.

  • Final Volume Adjustment: Carefully add the remaining DMSO to reach the final calculated volume.

  • Labeling: Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.

Storage and Stability of Solutions

Improper storage is a common source of experimental failure. The goal is to mitigate chemical degradation from oxidation, hydrolysis, and photodegradation.

Table 2: Recommended Storage Conditions

FormConditionTemperatureAtmosphereDurationRationale
Neat Compound Tightly sealed, protected from lightRoom Temp.AirLong-TermAs recommended by supplier for the pure, stable form.
Stock Solution (e.g., in DMSO) Aliquoted, tightly sealed, protected from light-20°C or -80°CInert Gas (Ar/N₂)Long-Term (Months)Low temperature minimizes degradation kinetics. Inert gas prevents oxidation of the thioether.[5]
Working Solution (e.g., in buffer) Tightly sealed, protected from light2-8°CAirShort-Term (Days)Intended for immediate or near-term use. Aqueous environments can promote hydrolysis over time.
Protocol for Long-Term Storage
  • Aliquot: Immediately after preparation, divide the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials. Scientist's Note (Trustworthiness): Aliquoting is a self-validating step. It prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.

  • Inert Atmosphere: Before sealing, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen. This displaces oxygen and protects the thioether group from oxidation.

  • Sealing and Storage: Tightly seal the vials with appropriate caps and store them upright in a freezer at -20°C or, for maximum stability, -80°C.

cluster_1 Solution Preparation & Storage Logic Start Start: Need Solution Solvent Select Solvent (e.g., DMSO, DCM) Start->Solvent Stock Prepare Concentrated Stock Solution Solvent->Stock Decision1 Long-Term Storage? Stock->Decision1 Aliquot Aliquot into Single-Use Vials + Flush with Inert Gas Decision1->Aliquot Yes Working Prepare Working Solution (Dilute from Stock) Decision1->Working No StoreStock Store at -20°C / -80°C Aliquot->StoreStock StoreStock->Working When Needed Decision2 Immediate Use? Working->Decision2 StoreWorking Store at 2-8°C (Max 24-48h) Decision2->StoreWorking No End Use in Experiment Decision2->End Yes StoreWorking->End

Caption: Decision logic for preparing and storing solutions of the target compound.

Spill and Waste Management

Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

Spill Response
  • Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Decontamination and Waste Disposal
  • Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste. For thioether-containing compounds, which can have persistent odors, soaking glassware in a bleach solution within a fume hood can help oxidize residual material.[11]

  • Waste Disposal: All materials contaminated with 2-(Methylthio)-5-nitrobenzo[d]oxazole, including excess solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Do not pour this chemical down the drain. Follow all local, state, and federal regulations.

References

  • Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Online] Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Online] Available at: [Link]

  • Nagy, M., et al. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 28(10), 4181. [Online] Available at: [Link]

  • Arora, P. K. (2012). Biodegradation of nitroaromatic compounds and explosives. ResearchGate. [Online] Available at: [Link]

  • Shi, D., et al. (2002). The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Online] Available at: [Link]

  • Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. [Online] Available at: [Link]

  • Chemsrc. 2-(Methylthio)benzo[d]oxazole | CAS#:13673-62-6. [Online] Available at: [Link]

  • Reddit. Handling thiols in the lab. [Online] Available at: [Link]

  • Crawford, R. L. (Ed.). (1995). Bioremediation of nitroaromatic compounds. In Bioremediation (pp. 81-93). Cambridge University Press. [Online] Available at: [Link]

  • Imam Ali University. Instructions and Guidelines for Chemical Storage and Handling. [Online] Available at: [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. [Online] Available at: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-NBO-Yield-Opt Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole . The synthesis typically proceeds via a two-step sequence: (1) Cyclization of 2-amino-4-nitrophenol with a thiocarbonyl source to form the 2-thiol intermediate, followed by (2) S-selective methylation.

Low yields in this pathway are frequently caused by three factors:

  • Oxidative Dimerization: The thiol intermediate is prone to forming disulfides under basic conditions.

  • Regioselectivity Failure: Competition between N-methylation and S-methylation.

  • Solubility Limits: The nitro group decreases solubility, trapping products in the filter cake or causing losses during recrystallization.

Module 1: The Cyclization Phase (Formation of the Thiol)

Objective: Synthesize 5-nitrobenzo[d]oxazole-2-thiol (thione tautomer). Precursor: 2-amino-4-nitrophenol.[1][2]

The Protocol

Standard Reagents: Carbon Disulfide (


) and Potassium Hydroxide (KOH) in Ethanol/Water.
  • Dissolution: Dissolve 2-amino-4-nitrophenol (1.0 eq) in EtOH/Water (1:1). Add KOH (1.1 eq).

    • Checkpoint: Ensure complete dissolution. The solution should be deep red/orange due to the phenolate/nitrophenolate anion.

  • Addition: Add

    
     (1.5 - 2.0 eq) slowly.
    
    • Technical Note:

      
       is highly volatile (bp 46°C). Use a reflux condenser cooled to <10°C.
      
  • Reflux: Heat to reflux for 4–6 hours.

    • End-point: TLC should show the disappearance of the starting aminophenol.

  • Work-up: Cool to room temperature. Acidify with Glacial Acetic Acid to pH 5–6.

    • Observation: The product precipitates as a yellow/brown solid.

  • Isolation: Filter and wash with cold water.[3]

Troubleshooting Guide: Low Yield in Step 1
SymptomProbable CauseCorrective Action
Incomplete Conversion Loss of

during reflux.

is escaping. Use a sealed pressure tube (behind a blast shield) or add excess

(2.5 eq) and use a highly efficient double-surface condenser.
Dark Tarry Impurities Oxidation of aminophenol.[4]Purge the reaction vessel with Nitrogen (

) or Argon before heating. Aminophenols oxidize rapidly in air under basic conditions.
Product Melts <240°C Wet cake / Hydration.The thiol intermediate has a high melting point (~246-248°C). Dry thoroughly in a vacuum oven at 60°C. Water mimics impurity in weight-based yield calculations.

Module 2: The S-Methylation Phase (The Tuning Step)

Objective: Selective S-methylation to form 2-(Methylthio)-5-nitrobenzo[d]oxazole. Critical Challenge: Avoiding N-methylation (formation of the N-methyl thione isomer).

The Protocol

Reagents: Methyl Iodide (MeI), Potassium Carbonate (


), Acetone (or DMF).
  • Suspension: Suspend the thiol intermediate (1.0 eq) and anhydrous

    
     (1.2 eq) in dry Acetone.
    
    • Why Acetone? It is a polar aprotic solvent that supports

      
       reactions but is easily removed. If solubility is poor, switch to DMF.
      
  • Activation: Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

    • Caution: MeI is carcinogenic. Handle in a fume hood.

  • Reaction: Stir at room temperature (or mild reflux 40°C) for 2–4 hours.

    • Control: Do not overheat. High heat promotes N-alkylation (Hard/Soft Acid Base theory: N is harder, S is softer; higher energy overcomes the barrier for N-attack).

  • Work-up: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent.[5]
Troubleshooting Guide: Low Yield in Step 2
SymptomProbable CauseCorrective Action
Two Spots on TLC N-alkylation vs S-alkylation.Switch Base/Solvent: Use a milder base (

or

) and keep temperature LOW. Strong bases (NaH) or high heat favor the kinetically accessible N-alkylation.
Dimer Formation Disulfide generation.If the starting thiol was oxidized to the disulfide dimer, it will not methylate. Verify the quality of the starting material. Add a reducing agent (

, 0.1 eq) if dimer is suspected.
Poor Solubility Nitro-group effect.The 5-nitro group reduces solubility in acetone. If the reaction is a slurry, switch to DMF (Dimethylformamide). Work-up for DMF: Pour into crushed ice to precipitate the product.

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow Start Start: 2-amino-4-nitrophenol Check1 CCP: Is System Closed? (Prevents CS2 loss) Start->Check1 Step1 Step 1: Cyclization (CS2 / KOH / EtOH) Intermed Intermediate: 5-nitrobenzo[d]oxazole-2-thiol Step1->Intermed Acidify pH 5 Check1->Start No (Low Yield) Check1->Step1 Yes Check2 CCP: Temp Control < 40°C? (Prevents N-alkylation) Intermed->Check2 Step2 Step 2: Methylation (MeI / K2CO3 / Acetone) Final Product: 2-(Methylthio)-5-nitrobenzo[d]oxazole Step2->Final Filter & Evaporate Check2->Intermed No (Isomer Mix) Check2->Step2 Yes

Caption: Synthesis workflow highlighting Critical Control Points (CCPs) for CS2 retention and regioselectivity.

Troubleshooting Logic Tree

Use this tree to diagnose "Low Yield" outcomes.

Troubleshooting Problem Issue: Low Yield Phase Which Phase? Problem->Phase P1 Cyclization Phase Phase->P1 P2 Methylation Phase Phase->P2 Q1 Did it smell like rotten eggs? P1->Q1 Sol1 CS2 Evaporated. Use Sealed Tube. Q1->Sol1 Yes (CS2 loss) Sol2 Oxidation. Use N2 Atmosphere. Q1->Sol2 No (Black tar) Q2 TLC: Multiple Spots? P2->Q2 Sol3 N-Alkylation. Lower Temp / Weaker Base. Q2->Sol3 Yes Sol4 Solubility Issue. Switch Acetone -> DMF. Q2->Sol4 No (Unreacted SM)

Caption: Diagnostic logic tree for identifying the root cause of yield loss in benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is cheaper and less volatile, making it suitable for larger scales. However, it is more toxic and harder to remove than MeI. If using DMS, ensure you destroy excess reagent with aqueous ammonium hydroxide during work-up.

Q2: My intermediate thiol is not precipitating upon acidification. A: The 5-nitro group increases the acidity of the thiol (pKa drops). You may need to acidify to a lower pH (pH 3–4) compared to unsubstituted benzoxazole. Also, ensure you haven't used a vast excess of ethanol, which keeps the product solubilized; if so, concentrate the mixture before acidification.

Q3: Why is S-methylation preferred over N-methylation? A: The sulfur atom is a "softer" nucleophile than the nitrogen. Using a soft electrophile like Methyl Iodide in a polar aprotic solvent favors the soft-soft interaction (S-alkylation). High temperatures or hard electrophiles increase the probability of N-alkylation.

Q4: How do I purify the final product if recrystallization fails? A: If the product is an oil or low-melting solid (common with impurities), use column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 5% to 20% Ethyl Acetate in Hexanes (or Petroleum Ether). The nitro group makes the compound slightly polar, so it will elute after non-polar impurities but before the starting thiol.

References

  • Organic Syntheses. "2-Amino-4-nitrophenol." Org.[6] Synth.1941 , 21, 5. Link (Provides the foundational method for the precursor).

  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives.
  • BenchChem. "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles." (Protocols for oxazole functionalization). Link

  • Sigma-Aldrich. "5-Nitrobenzo[d]oxazole-2-thiol Product Information." (Physical properties and handling).[3][5][7][8] Link

  • MDPI. "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives." Molecules2023 . (Recent optimization of alkylation conditions). Link

Sources

troubleshooting 2-(Methylthio)-5-nitrobenzo[d]oxazole solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Experimental Workflows
Executive Summary

Compound: 2-(Methylthio)-5-nitrobenzo[d]oxazole CAS: 13673-62-6 Physicochemical Profile: High lipophilicity, planar aromatic stacking, electrophilic C-2 center.[1]

This guide addresses the two most common failure modes associated with this compound: precipitation in aqueous bioassays and poor reactivity due to heterogeneity in synthesis .[1] The presence of the nitro group at position 5 increases the melting point and promotes strong


-

stacking, rendering the solid state highly stable and difficult to solvate in polar protic solvents. Furthermore, the 2-methylthio group is a reactive electrophile; improper solubilization strategies can lead to inadvertent hydrolysis rather than dissolution.[1]
Part 1: Biological Assays (Screening & Cell Culture)
Q1: My compound precipitates immediately upon addition to cell culture media. How do I fix this?

Diagnosis: You are likely experiencing "Solvent Shock."[1] This occurs when a concentrated DMSO stock is introduced directly into a highly aqueous environment (media), causing the hydrophobic compound to aggregate faster than it can disperse.

The Protocol: Intermediate Dilution Step Do not pipette directly from 100% DMSO stock to Media.[1] Use this "Step-Down" method to prevent kinetic precipitation.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Step: Prepare a 10x working solution in a solvent that bridges lipophilicity, such as PBS + 10% DMSO or PBS + 0.5% Tween-80.[1]

    • Why? This creates a "solvation shell" that prevents immediate aggregation.[1]

  • Final Addition: Add the Intermediate Solution to your cell media.

    • Target: Final DMSO concentration should be <0.5% (or as tolerated by your cell line).[1][2][3]

Solvent SystemSolubility RatingSuitability
100% DMSO High (>20 mM)Stock Solution Only
100% Ethanol ModerateNot recommended for long-term storage (evaporation)
PBS (pH 7.4) NegligibleCauses immediate precipitation
PBS + 0.5% Tween-80 Low-ModerateGood for intermediate dilution
Q2: The solution is clear, but I see no biological activity. Is the compound stable?

Diagnosis: Potential Hydrolysis.[1] The 2-(methylthio) group is a "pseudo-halogen"—it is a good leaving group.[1] In basic buffers (pH > 8.[1]0) or in the presence of nucleophiles (thiols in media like glutathione), the compound may undergo nucleophilic attack, converting it into 5-nitrobenzo[d]oxazol-2(3H)-one (inactive species) or forming a covalent adduct with media components.[1]

Validation Experiment:

  • Incubate your compound in media (cell-free) for 24 hours.

  • Run LC-MS.[1]

  • Check: Look for the mass shift from parent (M+) to the hydrolyzed oxazolone product (M - 15 + 1 = M-14 approx).[1]

Part 2: Chemical Synthesis (Nucleophilic Substitution)
Q3: I am trying to displace the -SMe group with an amine, but the reaction is a slurry and yields are low. What solvent should I use?

Diagnosis: Solubility-limited reactivity. Standard protocols often suggest Ethanol or Methanol for S_NAr reactions.[1] However, the 5-nitro group makes this specific derivative too insoluble in alcohols for efficient reaction at reflux temperatures.[1]

The Fix: Dipolar Aprotic Co-Solvents Switch to a solvent system that disrupts the


-stacking of the nitrobenzoxazole core.[1]
  • Recommended Solvent: Acetonitrile (MeCN) or THF.[1]

  • High-Temp Option: If the amine is unreactive, use DMF at 80°C.[1]

  • The "Melt" Method: If the amine is a liquid (e.g., morpholine, piperidine), perform the reaction neat (no solvent) at mild heat (60°C). The amine acts as both solvent and nucleophile.[1]

Reaction Scheme Visualization:

SNAr_Optimization Start Start: 2-(SMe)-5-NO2-Benzoxazole + Amine Nucleophile Solvent_Choice Solvent Selection Start->Solvent_Choice Path_Alc Ethanol/Methanol Solvent_Choice->Path_Alc Standard Protocol Path_Aprotic Acetonitrile or DMF Solvent_Choice->Path_Aprotic Recommended Result_Alc Outcome: Slurry/Low Yield (Solubility Limited) Path_Alc->Result_Alc Result_Aprotic Outcome: Homogeneous Solution High Yield (SNAr Success) Path_Aprotic->Result_Aprotic

Caption: Optimization of solvent choice for nucleophilic substitution reactions. Protic solvents often fail to dissolve the nitro-derivative sufficiently.[1]

Part 3: Troubleshooting Workflow
Q4: How do I determine if my issue is Solubility or Aggregation?

Use the Dynamic Light Scattering (DLS) proxy method if you lack a DLS machine: The "Centrifuge Test."[1]

  • Prepare your assay solution at 2x concentration.[1]

  • Split into two tubes: Tube A (Control) and Tube B (Test).

  • Centrifuge Tube B at 10,000 x g for 10 minutes.

  • Measure absorbance (UV-Vis) of the supernatant of Tube B vs Tube A.[1]

  • Interpretation:

    • If Abs(B) < 90% of Abs(A): You have significant aggregation/precipitation.[1]

    • If Abs(B) ≈ Abs(A): The compound is soluble; lack of potency is likely intrinsic or due to degradation.[1]

Solubility Decision Tree:

Solubility_Troubleshooting Start Issue: Compound Inactive or Precipitating Check_Stock Step 1: Check DMSO Stock Is it clear? Start->Check_Stock Stock_Cloudy Cloudy/Solid Check_Stock->Stock_Cloudy Stock_Clear Clear Check_Stock->Stock_Clear Action_Sonicate Action: Sonicate (40°C) or Add 5% DMF Stock_Cloudy->Action_Sonicate Check_Dilution Step 2: Check Aqueous Dilution (Microscope/Turbidity) Stock_Clear->Check_Dilution Dilution_Precip Precipitate Visible Check_Dilution->Dilution_Precip Dilution_Clear Solution Clear Check_Dilution->Dilution_Clear Action_Excipient Action: Add 0.5% Tween-80 or Cyclodextrin Dilution_Precip->Action_Excipient Check_Stability Step 3: Check Stability (LC-MS for Hydrolysis) Dilution_Clear->Check_Stability

Caption: Step-by-step diagnostic workflow for isolating solubility vs. stability failure modes.

References
  • BenchChem. (2025).[1][4][5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [1]

  • National Institutes of Health (NIH). (2006).[1] Compound solubility in buffers and dimethyl sulfoxide (DMSO) has emerged as an important issue.[1][6] PubMed.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-(Methylthio)benzo[d]oxazole Product Specification & Safety Data Sheet.[1][7] Retrieved from [1]

  • ResearchGate. (2013).[1] Strategies for treating DMSO soluble compounds in cell culture. Retrieved from [1]

Sources

Technical Support Center: Synthesis & Optimization of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-N-MBO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Target Architecture

You are targeting 2-(Methylthio)-5-nitrobenzo[d]oxazole . This scaffold is a critical intermediate in the development of antimicrobial agents, antitubercular drugs, and COX-2 inhibitors.

The synthesis hinges on the delicate balance of regioselectivity . The precursor, 5-nitrobenzo[d]oxazole-2-thiol, exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. Successful S-methylation requires driving this equilibrium toward the thiolate anion while suppressing the formation of the thermodynamically stable N-methylated byproduct (3-methyl-5-nitrobenzo[d]oxazole-2(3H)-thione).

Module 1: The Synthesis Workflow (SOP)

This protocol utilizes Potassium Ethyl Xanthate for the cyclization step. We prioritize this over Carbon Disulfide (


) due to the latter's extreme flammability and neurotoxicity, without compromising yield.
Visual Workflow

SynthesisWorkflow Start 2-Amino-4-nitrophenol Intermediate 5-Nitrobenzo[d]oxazole-2-thiol (Tautomeric Mixture) Start->Intermediate Cyclization Reagent1 Potassium Ethyl Xanthate (Reflux/EtOH) Reagent1->Intermediate Product 2-(Methylthio)-5-nitrobenzo[d]oxazole (Target) Intermediate->Product S-Alkylation (Major) Byproduct N-Methylated Impurity Intermediate->Byproduct N-Alkylation (Minor) Reagent2 MeI / K2CO3 (Acetone, 0°C to RT) Reagent2->Product

Caption: Two-step synthesis pathway highlighting the critical divergence point between S-alkylation (desired) and N-alkylation (undesired).

Step-by-Step Protocol
Step 1: Cyclization to the Thiol Core
  • Charge: Dissolve 2-amino-4-nitrophenol (1.0 eq) in absolute ethanol (10 mL/g).

  • Add: Add Potassium Ethyl Xanthate (1.1 eq) to the solution.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. The potassium salt of the thiol may precipitate.

  • Acidification: Dissolve the residue in minimal water and acidify with 1N HCl to pH 3–4. The free thiol (5-nitrobenzo[d]oxazole-2-thiol ) will precipitate as a yellow solid.

  • Isolate: Filter, wash with cold water, and dry. Note: Yields are typically 85–92%.

Step 2: Regioselective S-Methylation
  • Solvation: Dissolve the dried thiol intermediate (1.0 eq) in anhydrous Acetone (15 mL/g).

    • Why Acetone? It dissolves the organic substrate but allows the inorganic base to remain heterogeneous, providing a "buffer" effect that favors S-alkylation.

  • Base Addition: Add anhydrous

    
      (1.2 eq). Stir for 15 minutes at room temperature to form the thiolate anion.
    
  • Alkylation: Cool to

    
    . Add Methyl Iodide (MeI)  (1.1 eq) dropwise.
    
    • Warning: MeI is a neurotoxin. Handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Quench: Filter off the inorganic salts (

    
    /KI). Evaporate the filtrate.
    
  • Purification: Recrystallize from Ethanol.

Module 2: Troubleshooting & FAQs

Ticket #001: "I am seeing a significant N-methylated impurity (approx. 15%)."

Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. Explanation: The nitrogen in the benzoxazole ring is a "hard" nucleophile, while the sulfur is "soft." Under thermodynamic control or in highly polar protic solvents, N-alkylation becomes competitive. Solution:

  • Switch Solvent: Move from DMF or Ethanol to Acetone or Acetonitrile . Aprotic, moderately polar solvents favor the reaction of the "softer" thiolate anion with the soft MeI electrophile.

  • Lower Temperature: Conduct the addition of MeI at

    
     or 
    
    
    
    . Kinetic control favors S-alkylation.
Ticket #002: "The starting material (5-nitro thiol) won't dissolve completely."

Diagnosis: Nitro-group Aggregation. Explanation: The 5-nitro group increases the polarity and hydrogen-bonding capability of the thiol/thione, making it sparingly soluble in non-polar solvents. Solution:

  • Do NOT use DMSO: While it solves solubility, it accelerates N-alkylation.

  • Use a Co-solvent: Use Acetone with 5–10% DMF. This compromises slightly on regioselectivity but ensures reaction homogeneity.

  • Phase Transfer Catalysis (PTC): Use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) . This is often the superior method for stubborn substrates.

Ticket #003: "My yield is low (<50%) despite full consumption of starting material."

Diagnosis: Hydrolysis or Volatility. Explanation: The S-methyl bond in electron-deficient benzoxazoles (due to the 5-nitro group) is susceptible to hydrolysis under strong acidic/basic workups. Solution:

  • Avoid strong bases like NaOH for the methylation. Stick to

    
     or 
    
    
    
    .
  • Ensure the final product is not dried under high vacuum at high temperatures (

    
    ), as sublimation can occur.
    

Module 3: Optimization Matrix

The following data summarizes the effect of reaction conditions on the Yield and S/N Selectivity ratio.

EntrySolventBaseTempYield (%)S:N RatioNotes
1 Acetone

RT 92% >99:1 Recommended Standard
2DMF


88%85:15Strong base promotes N-alkylation
3Ethanol

Reflux65%70:30Protic solvent stabilizes N-anion
4Toluene/H2O

/TBAB

90%98:2Excellent for scale-up
5DCM

RT45%95:5Poor solubility limits yield

Module 4: Mechanistic Insight (Regioselectivity)

Understanding the tautomerism is vital for controlling the reaction. The 5-nitro group withdraws electron density, making the thiol proton more acidic (


), which facilitates anion formation but also delocalizes the charge into the ring.
Tautomerism & Alkylation Pathways

Tautomerism Thione Thione Form (NH=C=S) (Major in Solution) Anion Delocalized Anion (N-C-S⁻ <-> ⁻N-C=S) Thione->Anion Base (Deprotonation) Thiol Thiol Form (N=C-SH) (Minor in Solution) Thiol->Anion Base S_Product S-Alkyl Product (Kinetic/Soft Control) Anion->S_Product MeI (Soft Electrophile) Aprotic Solvent N_Product N-Alkyl Product (Thermodynamic/Hard Control) Anion->N_Product Hard Electrophile Protic Solvent

Caption: Mechanistic divergence. The reaction proceeds via a common delocalized anion. Soft electrophiles (MeI) preferentially attack the Sulfur atom.

References

  • Potassium Ethyl Xanthate Cyclization Protocol

    • Source:Journal of Heterocyclic Chemistry. The use of xanthate esters provides a safer alternative to for benzoxazole-2-thiol synthesis.
    • Relevance: Establishes the core cycliz
    • (Reference for 5-nitrobenzo[d]oxazole-2-thiol properties).

  • S-Alkylation Regioselectivity (HSAB Theory)

    • Title: Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles.
    • Source:Molecules (2008), 13(3), 501-518.
    • Relevance: Discusses the S- vs N-alkylation competition in thio-substituted heterocycles.
  • General Synthesis of 2-(Methylthio)

    • Source:PrepChem (Standard Organic Prepar
    • Relevance: Provides the baseline stoichiometry for MeI/NaOMe alkylations, which is adapted here to MeI/ for better selectivity.
  • Solubility & Properties of Nitro-Benzoxazoles

    • Source:ChemSrc D
    • Relevance: Physical property data (Melting Point, Density)

Technical Support Center: Overcoming Resistance to 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating and overcoming acquired resistance to 2-(Methylthio)-5-nitrobenzo[d]oxazole in cell lines. While direct literature on this specific compound is limited, this document extrapolates from well-established principles of drug resistance and the known biology of related chemical scaffolds, such as nitroaromatics and benzoxazoles.[1][2][3] Our goal is to equip you with the foundational knowledge and practical protocols to systematically troubleshoot resistance, elucidate the underlying mechanisms, and devise strategies to restore sensitivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering potential drug resistance.

Q1: My cell line seems less sensitive to 2-(Methylthio)-5-nitrobenzo[d]oxazole than before. How can I confirm this is acquired resistance?

A1: The first step is to quantitatively confirm the change in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the compound in your current cell line against the original, parental cell line.[4] A significant increase (typically 3 to 5-fold or higher) in the IC50 value indicates the development of a resistant phenotype. It is crucial to use a cryopreserved stock of the original parental cell line for this comparison to ensure the observed difference isn't due to genetic drift or other long-term culture artifacts.[5]

Q2: What are the most common reasons a cell line might develop resistance to a compound like 2-(Methylthio)-5-nitrobenzo[d]oxazole?

A2: Based on its chemical structure—a nitrobenzo[d]oxazole moiety—several resistance mechanisms are plausible:

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[1][6]

  • Altered Drug Metabolism/Activation: The nitro group suggests the compound may be a prodrug that requires reductive activation by cellular enzymes, like nitroreductases, to become cytotoxic.[2] Downregulation or mutation of these activating enzymes is a classic resistance mechanism for nitroaromatic compounds.[2]

  • Modification of the Drug Target: If the compound targets a specific protein (e.g., a kinase or tubulin, common for benzoxazole derivatives), mutations in the gene encoding that protein can prevent the drug from binding effectively.[3]

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative survival pathways that compensate for the inhibitory effect of the drug, rendering the original target non-essential.[1][6]

Q3: Is it possible to reverse this resistance?

A3: Yes, depending on the mechanism. For example, if resistance is due to increased drug efflux, co-administration with an ABC transporter inhibitor (e.g., verapamil or tariquidar) may restore sensitivity. If a bypass pathway is activated, a combination therapy strategy using an inhibitor for that new pathway could be effective.[1][7] Understanding the specific mechanism is key to designing an effective reversal strategy.

Q4: How long does it typically take to develop a resistant cell line model in the lab for further study?

A4: The process of generating a stable, drug-resistant cell line in vitro can take anywhere from 6 to 12 months, or even longer.[7] The method involves continuous exposure of the parental cell line to gradually increasing concentrations of the drug.[8][5][9] At each step, the surviving cells are allowed to repopulate before being challenged with a higher dose.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a deeper dive into diagnosing and characterizing resistance with step-by-step workflows.

Issue 1: Confirming and Quantifying Drug Resistance

Q: My experiments are showing reduced cell death. How do I rigorously prove and quantify the level of resistance?

A: A systematic comparison of dose-response curves is required. This involves generating IC50 values for both the parental and the suspected resistant cell lines and calculating a Resistance Index (RI).

This protocol outlines the use of a standard cell viability assay (e.g., MTT or a luminescence-based ATP assay) to determine the IC50.

Materials:

  • Parental and suspected resistant cell lines

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • 2-(Methylthio)-5-nitrobenzo[d]oxazole stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Trypsinize and count both parental and suspected resistant cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of 2-(Methylthio)-5-nitrobenzo[d]oxazole in culture medium. Typically, 8-12 concentrations are used, spanning a range that will produce 0% to 100% inhibition. Include a vehicle control (DMSO only).

  • Drug Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. For example, for a luminescence assay, add the reagent and measure luminescence after a short incubation.

  • Data Analysis:

    • Normalize the data: Set the average reading from the vehicle-treated wells as 100% viability and the reading from a "no-cell" or "maximum inhibition" control as 0%.

    • Plot the results: Graph the normalized percent viability against the log of the drug concentration.

    • Calculate IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value for each cell line.

  • Calculate Resistance Index (RI):

    • RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

    • An RI > 1 indicates resistance. An RI > 3-5 is generally considered significant.[8][5]

Cell LineIC50 (µM)Resistance Index (RI)Interpretation
Parental (e.g., MCF-7)0.51.0 (Reference)Sensitive
Suspected Resistant (MCF-7/MNO-R)8.216.4High-level resistance confirmed
Issue 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next critical step is to determine the underlying mechanism. The following workflow provides a logical progression for this investigation.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Target & Pathway Analysis cluster_2 Phase 3: Strategy & Validation start Resistant Cell Line Confirmed (RI > 3) efflux Test for ABC Transporter Involvement (e.g., P-gp, BCRP) start->efflux Hypothesis 1: Increased Efflux target Analyze Drug Target Expression & Mutation efflux->target If efflux test negative combination Design Combination Therapy Strategy efflux->combination If efflux test positive (Use P-gp inhibitor) pathway Assess Bypass Pathway Activation (Phospho-arrays) target->pathway If no target alteration target->combination If target altered (Use alternative drug) metabolism Evaluate Drug Activation (Nitroreductase Activity) pathway->metabolism If no clear bypass pathway->combination If bypass activated (Inhibit bypass pathway) metabolism->combination If activation lost (Consider hypoxia-independent drug) validation Validate Strategy: Test for Synergy/ Restored Sensitivity combination->validation

Caption: Diagram showing how a bypass pathway can confer resistance and how a second inhibitor can block this escape route.

References
  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Understanding Drug Resistance in Cancer Tre
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentr
  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed.
  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
  • Drug Resistance Assays: Uncovering Relevant Resistance Mechanisms. YouTube.
  • Drug Resistance Mechanism Analysis.
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
  • Seven ways we are outsmarting cancer by overcoming drug resistance. The Institute of Cancer Research.
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • drug resistance in cancer: mechanisms and models.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI.
  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. bioRxiv.
  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS Unipa.

Sources

Technical Support Center: 2-(Methylthio)-5-nitrobenzo[d]oxazole In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist (Preclinical Development) Subject: Optimization of Dosage and Formulation for In Vivo Studies Molecule Class: 5-Nitro-benzoxazole thioethers[1]

Executive Summary: The Pharmacokinetic Profile

Welcome to the technical guide for 2-(Methylthio)-5-nitrobenzo[d]oxazole . As a researcher, you are likely utilizing this compound as a chemical probe for kinase inhibition (e.g., JNK/MAPK pathways), as an antimicrobial intermediate, or as a scaffold for antitubercular drug discovery.

This molecule presents two distinct challenges for in vivo dosing:

  • Physicochemical: The benzoxazole core coupled with a nitro group creates a lipophilic, "brick-dust" profile (High LogP, Low Aqueous Solubility), necessitating advanced formulation strategies.

  • Metabolic: The 5-nitro moiety is a substrate for nitroreductases (liver/gut microbiota), while the 2-methylthio group is susceptible to S-oxidation.[1]

This guide provides a self-validating workflow to optimize your dosage, ensuring you measure pharmacology rather than toxicology or poor bioavailability.

Part 1: Formulation & Solubility (The Critical First Step)

Before injecting a single animal, you must solve the solubility bottleneck. 2-(Methylthio)-5-nitrobenzo[d]oxazole is sparingly soluble in water.[1]

Recommended Vehicle Systems
Formulation StrategyCompositionApplicabilityPros/Cons
Solution (IV/IP) 5% DMSO + 40% PEG400 + 55% Saline PK Studies (IV Bolus)Pro: Complete solubilization ensures 100% dose delivery.Con: High osmolarity; injection volume limited (<5 mL/kg).[1]
Suspension (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Efficacy Studies (Oral Gavage)Pro: High drug load capacity; tolerated for chronic dosing.Con: Variable absorption; requires particle size reduction (micronization).[1]
Lipid-Based 10% Ethanol + 90% Corn Oil Lipophilic Targets Pro: Enhances lymphatic transport; protects nitro group from gut bacteria.Con: Slower Tmax; caloric intake confounder.[1]

Technical Note: For the Solution formulation, always add solvents in this specific order: Compound → DMSO (vortex until clear) → PEG400 (mix) → Saline (slow addition). Adding saline too early will cause irreversible precipitation.[1]

Part 2: Dosage Optimization Workflow

Do not rely on a single "standard dose."[1] The therapeutic window for nitro-benzoxazoles is narrow due to potential hepatotoxicity.[1]

Step 1: The Tolerability Sighting Study (Non-GLP)
  • Objective: Define the Maximum Tolerated Dose (MTD).

  • Method: "Up-and-Down" Procedure (OECD 425 modified).[1]

  • Protocol:

    • Start with 10 mg/kg (IP or PO) in n=2 mice.[1]

    • Observe for 24 hours.

    • If survived

      
       Escalate to 30 mg/kg .[1]
      
    • If survived

      
       Escalate to 100 mg/kg .[1]
      
    • Stop if clinical signs (piloerection, lethargy, weight loss >10%) appear.[1]

Step 2: Pharmacokinetic (PK) Snapshot
  • Objective: Confirm exposure.

  • Dose: Use 50% of the MTD determined above.

  • Sampling: Collect plasma at 0.5h, 2h, and 6h post-dose.

  • Success Criteria: Plasma concentration

    
     (cellular) at 2 hours.
    
Part 3: Metabolic Fate & Troubleshooting

Understanding the metabolism of this probe is crucial for interpreting your data.[1] The diagram below illustrates the competing pathways that determine whether your drug reaches the target or is cleared.

Metabolic Pathway Visualization

MetabolicPathways cluster_0 Liver Microsomes / Gut Lumen Parent 2-(Methylthio)-5-nitrobenzo[d]oxazole (Active Probe) Sulfoxide Sulfoxide Metabolite (Active/Inactive?) Parent->Sulfoxide S-Oxidation (CYP450) Amine 5-Amino Derivative (Toxicophore/Inactive) Parent->Amine Nitro Reduction (Gut Bacteria/Liver) Sulfone Sulfone Metabolite (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation Conjugate Glucuronide/Acetyl Conjugate (Renal Clearance) Amine->Conjugate Phase II Conjugation

Figure 1: Metabolic divergence of 2-(Methylthio)-5-nitrobenzo[d]oxazole.[1] The primary risks are S-oxidation (altering potency) and Nitro-reduction (leading to rapid clearance or toxicity).[1]

Part 4: Troubleshooting Guide (Q&A)

Q1: My animals are losing weight rapidly (>15%) after 3 days of dosing. What is happening?

  • Diagnosis: Likely Nitro-reductive toxicity .[1] The 5-nitro group can generate reactive oxygen species (ROS) or be reduced to a reactive amine that binds hepatic proteins.[1]

  • Solution:

    • Switch from BID (twice daily) to QD (once daily) dosing.

    • Change Vehicle: If using corn oil, switch to the PEG400/Saline mix.[1] Oil vehicles slow gastric emptying, increasing the residence time in the gut where bacteria reduce the nitro group [1].

    • Supplement: Co-administer N-acetylcysteine (NAC) if the mechanism allows, to scavenge ROS.[1]

Q2: I see high efficacy in vitro (IC50 < 100 nM) but zero efficacy in vivo at 50 mg/kg.

  • Diagnosis: Poor Solubility-Limited Absorption or First-Pass Metabolism .[1]

  • Test: Check the plasma color. If the parent compound is yellow/orange and the plasma is clear, you have no exposure.

  • Solution:

    • Micronize your solid compound before suspending in Methylcellulose.[1] Large crystals do not dissolve in the GI tract.[1]

    • Check the "S-oxide" metabolite levels.[1] If the methylthio group is rapidly oxidized to sulfoxide, your probe might be losing its binding affinity [2].

Q3: The compound precipitates in the syringe during IV injection.

  • Diagnosis: "Crash-out" due to aqueous shock.[1]

  • Solution:

    • Increase the PEG400 ratio to 60%.[1]

    • Warm the solution to 37°C prior to injection.

    • Critical: Inject slowly (over 30-60 seconds) into the tail vein to allow blood flow to dilute the solvent immediately.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound for CNS (Brain) studies? A: Proceed with caution. While the lipophilicity (LogP ~2.[1]5) suggests Blood-Brain Barrier (BBB) penetration, 5-nitro-benzoxazoles are often substrates for P-glycoprotein (P-gp) efflux pumps.[1] You must perform a brain-to-plasma ratio study (at 1 hour post-dose) before committing to a neuro-efficacy model [3].[1]

Q: How stable is the stock solution? A: The 2-methylthio group is sensitive to oxidation by air over time.[1]

  • Solid: Stable at -20°C for years.[1]

  • DMSO Stock: Stable for 1 month at -20°C.

  • Formulated Dosing Solution:Prepare fresh daily. Do not store. The nitro group can degrade in alkaline buffers.[1]

Q: Is the Methylthio group essential? A: Often, the methylthio group is a "handle" used in synthesis (to be displaced by amines) or a specific interacting moiety in the binding pocket. If you observe metabolic instability, consider synthesizing the 2-trifluoromethyl or 2-amino analog as a more stable bioisostere, provided it retains target affinity [4].[1]

References
  • Fonseca-Berzal, C., et al. (2016).[1] "Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain: in vitro and in vivo studies." Acta Tropica. (Demonstrates the impact of vehicle and nitro-reduction on in vivo efficacy of similar nitro-heterocycles).

  • Herrera, A., et al. (2006).[1][2] "New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles."[1][2] Journal of Organic Chemistry. (Details the chemical reactivity and oxidation potential of the methylthio-oxazole moiety).

  • De, S. K., et al. (2009).[1][3] "Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors."[1][3] Bioorganic & Medicinal Chemistry. (Provides SAR data on nitro-heterocycle thioethers and their kinase inhibitory profiles).

  • Gujjarappa, R., et al. (2022).[1] "An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives." ResearchGate.[1] (Comprehensive review of oxazole pharmacophores and structural stability).

Sources

dealing with autofluorescence of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaTech Technical Support Center .

You have accessed the dedicated support module for 2-(Methylthio)-5-nitrobenzo[d]oxazole (referred to herein as MNBO ).[1] This guide addresses the specific challenge of autofluorescence interference in High-Throughput Screening (HTS) and fluorescence microscopy.

Executive Summary: The "Fluorogenic Switch" Hazard

MNBO is not a passive autofluorophore; it is often a reactive fluorogen .[1] Unlike stable dyes (e.g., FITC) or intrinsic cellular autofluorescence (e.g., NADH), MNBO’s fluorescence is typically chemically induced during your assay.

The 5-nitrobenzo[d]oxazole core is generally weakly fluorescent due to the quenching effect of the nitro group (


). However, two specific assay conditions can trigger a "fluorogenic switch," causing intense emission in the Blue/Green channel (450–530 nm):
  • Nucleophilic Substitution (

    
    ):  The 2-methylthio group (
    
    
    
    ) is a leaving group.[1] If your assay contains primary amines (e.g., Tris buffer, protein lysines), they can displace the
    
    
    group, forming a highly fluorescent 2-amino derivative.[2]
  • Nitro Reduction: In the presence of strong reducing agents (DTT, TCEP) or cellular reductases, the 5-nitro group can reduce to a 5-amino group, creating a "push-pull" fluorophore system.[1][2]

Part 1: Diagnostic Workflow

Before altering your assay, confirm the source of the signal using this logic gate.

DiagnosticWorkflow Start Unexpected Signal in Green/Blue Channel Step1 Cell-Free Control (Compound + Buffer only) Start->Step1 Step2 Check Reducing Agents (DTT/TCEP present?) Step1->Step2 Signal Persists ResultC CAUSE: Intrinsic/Aggregation Action: Red-Shift Assay Step1->ResultC Signal Only in Cells Step3 Check Buffer Amines (Tris/Glycine present?) Step2->Step3 No ResultA CAUSE: Nitro Reduction Action: Remove DTT Step2->ResultA Yes ResultB CAUSE: S_NAr Reaction Action: Switch to HEPES/PBS Step3->ResultB Yes Step3->ResultC No

Figure 1: Diagnostic Logic Gate. Use this workflow to isolate whether the fluorescence is intrinsic to MNBO or induced by assay components.[1]

Part 2: Troubleshooting Protocols

Issue 1: Signal Interference in Green Channels (GFP/FITC)

Mechanism: The MNBO scaffold absorbs in the UV/Blue region (~350–400 nm) and emits in the Green (~520 nm), overlapping with common reporters.[2]

Protocol A: The "Red-Shift" Strategy Why: MNBO emission rarely extends beyond 600 nm.[1] Moving your detection window to the Far-Red avoids the interference entirely.[1]

  • Replace Fluorophores: Switch from FITC/GFP to Cy5, Alexa Fluor 647, or mCherry .[1][2]

  • Verify Excitation: Ensure your excitation source is >590 nm.[1] MNBO has negligible absorption in this region.[1]

  • Validation: Run a spectral scan of MNBO (10 µM) in your assay buffer.[1]

    • Pass Criteria: Signal at 650 nm is <5% of your positive control.[1]

Issue 2: False Positives in Biochemical Assays (Kinase/Protease)

Mechanism: The 2-methylthio group is electrophilic.[1] It can covalently bind to nucleophilic residues on your target protein (cysteine/lysine), creating a fluorescent adduct that mimics "binding" or "inhibition" readouts.[2]

Protocol B: The "Scavenger" Control Why: To prove the signal is non-specific covalent binding (promiscuity).[1]

  • Prepare Scavenger Buffer: Add 0.01% Triton X-100 (to prevent aggregation) and 1 mM Glutathione (GSH) or BSA (0.1%) to the assay buffer before adding the protein.[1]

  • Incubate: Allow MNBO to interact with the scavenger for 10 minutes.

  • Run Assay: If the "activity" or fluorescence signal disappears, MNBO was non-specifically reacting with the scavenger rather than the target.

Issue 3: Signal Spike Upon Adding DTT

Mechanism: DTT reduces the 5-nitro group to an amine or hydroxylamine, turning the "dark" MNBO into a bright fluorophore.

Protocol C: Alternative Reducing Agents Why: TCEP (Tris(2-carboxyethyl)phosphine) is a stable reducing agent that is less likely to reduce nitro groups under physiological conditions compared to Dithiothreitol (DTT).[1]

ComponentStandard ProtocolOptimized ProtocolReason
Reducing Agent 1 mM DTT0.5 mM TCEP DTT reduces -NO2 groups; TCEP is more selective for disulfides.[1]
Buffer Base Tris-HCl (pH 7.[1]4)HEPES or MOPS Tris contains primary amines that can react with MNBO.[1]
Detergent None0.01% Tween-20 Prevents colloidal aggregation (a common cause of light scattering).[1]

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use spectral unmixing to save my GFP data? A: Yes, but with caution. MNBO has a broad, featureless emission spectrum typical of small molecules.

  • Technique: Acquire a "pure" spectrum of MNBO (compound only). Use your microscopy software (e.g., Zeiss Zen, Leica LAS X) to "fingerprint" this spectrum and mathematically subtract it from the GFP channel.[2]

  • Warning: If the MNBO signal is >5x brighter than your GFP, subtraction will introduce significant noise artifacts.

Q2: Why does the background increase over time? A: This indicates a slow chemical reaction.[1]

  • Diagnosis: The 2-methylthio group is slowly hydrolyzing or reacting with buffer amines.[1]

  • Fix: Prepare MNBO fresh in DMSO immediately before use. Do not store diluted compound in aqueous buffer for >1 hour.

Q3: Is MNBO cytotoxic? A: Likely, yes.[1][2] The reactivity of the 2-methylthio group (electrophile) and the nitro group (redox cycling) suggests it is a PAINS (Pan-Assay Interference Compound) candidate.

  • Recommendation: Perform a viability counter-screen (e.g., CellTiter-Glo) early.[1][2] If toxicity correlates perfectly with your "activity," the compound is likely hitting off-target cellular machinery.[1][2]

Part 4: Scientific Grounding & References

Mechanistic Validation: The fluorescence of benzoxazole derivatives is heavily modulated by substituents.[1] The 5-nitro group facilitates Intersystem Crossing (ISC) , quenching fluorescence.[2] Reduction to the amine blocks this pathway, restoring radiative decay (fluorescence).[2] Furthermore, the substitution of the -SMe group by amines (forming 2-aminobenzoxazole) creates a "Push-Pull" system (Donor-Acceptor) that is classically fluorescent [1, 2].[1]

References:

  • Vertex AI Search. (2025).[1] Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI.[1]

    • Relevance: Defines the mechanisms of compound-mediated autofluorescence and artifacts in HTS.

  • Biotium. (2022).[1] Troubleshooting Tips for Fluorescence Staining.

    • Relevance: Provides protocols for quenching and background subtraction.[1][3]

  • Sigma-Aldrich. (2024).[1] 2-(Methylthio)benzo[d]oxazole Product Analysis.

    • [2]

    • Relevance: Confirms the chemical structure and electrophilic nature of the 2-methylthio position.

  • BenchChem. (2025).[1][3] Technical Support Center: Overcoming Autofluorescence.

    • Relevance: General strategies for red-shifting and chemical quenching.[1]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of modifying 2-(Methylthio)-5-nitrobenzo[d]oxazole for improved bioavailability. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enhancement of bioavailability for 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Q1: What are the primary obstacles to achieving good oral bioavailability with 2-(Methylthio)-5-nitrobenzo[d]oxazole?

A1: The main challenges with this compound, and many benzoxazole derivatives, are often rooted in its physicochemical properties.[1][2][3] These typically include:

  • Low Aqueous Solubility: The aromatic, heterocyclic structure of 2-(Methylthio)-5-nitrobenzo[d]oxazole contributes to its lipophilicity, which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue with many advanced drug candidates.[4][5][6] Poor solubility limits the dissolution rate, a critical step for a drug to be absorbed into the bloodstream.[4]

  • Potential for High First-Pass Metabolism: The liver is a primary site for drug metabolism, and compounds can be significantly broken down before reaching systemic circulation, a phenomenon known as first-pass metabolism.[7][8][9] The methylthio and nitro groups on the benzoxazole scaffold are susceptible to various metabolic transformations.[10][11][12]

  • Efflux Transporter Interactions: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport drugs back into the GI lumen, thereby reducing net absorption.[13][14]

Q2: What are the initial strategies to consider for improving the bioavailability of this compound?

A2: A multi-pronged approach is often necessary. The primary strategies can be categorized as either formulation-based or chemical modification-based.

Formulation Strategies:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.[5][6][15]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which often has higher solubility and faster dissolution than the crystalline form.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][16]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[4][5]

Chemical Modification Strategies:

  • Prodrugs: A prodrug is an inactive or less active derivative that is converted into the active drug within the body. This approach can be used to overcome issues like poor solubility or high first-pass metabolism.[17][18][19][20] For a nitroaromatic compound, a prodrug strategy might involve modifying the nitro group, which can be reduced in hypoxic conditions often found in tumors.[21]

  • Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[5][6] However, the benzoxazole ring itself is weakly basic.

  • Structural Analogs: Synthesizing and testing analogs with modified functional groups can lead to a compound with more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

The choice of strategy will depend on the specific physicochemical properties of 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Q3: How can I predict which modification strategy will be most effective?

A3: A systematic, data-driven approach is crucial. Combining in silico (computational) modeling with in vitro experiments provides a powerful predictive workflow.

  • In Silico Prediction: Computational tools can predict properties like solubility, lipophilicity (LogP), and potential metabolic sites. This can help prioritize which chemical modifications to explore.

  • In Vitro Assays: A series of well-established in vitro assays can provide experimental data to guide your strategy. These include:

    • Solubility Assays: To determine the baseline solubility in different biorelevant media.

    • Permeability Assays (e.g., Caco-2): To assess the compound's ability to cross the intestinal barrier and to identify potential interactions with efflux transporters.[13][14][22][23]

    • Metabolic Stability Assays (e.g., Liver Microsomes): To evaluate the compound's susceptibility to metabolism by liver enzymes.[7][8][24][25][26]

The results from these initial assays will help you identify the primary bioavailability hurdles and select the most appropriate enhancement strategies.

II. Troubleshooting and Optimization Guides

This section provides detailed guidance for specific experimental challenges you may encounter while working to improve the bioavailability of 2-(Methylthio)-5-nitrobenzo[d]oxazole.

Issue 1: Low Aqueous Solubility Persists Despite Formulation Efforts

If you've attempted formulation strategies like micronization or simple suspensions and still observe poor dissolution and low bioavailability, consider the following troubleshooting steps.

Causality and Troubleshooting
Potential Cause Troubleshooting/Optimization Steps
High Crystal Lattice Energy The crystalline form of the compound may be very stable, making it difficult to dissolve.
Action: Prepare an amorphous solid dispersion. Dispersing the compound in a polymer matrix disrupts the crystal lattice, often leading to improved solubility and dissolution.[4][5]
Poor Wetting The hydrophobic nature of the compound may prevent it from being adequately wetted by the dissolution medium.
Action: Incorporate a surfactant into your formulation. Surfactants reduce the interfacial tension between the drug and the dissolution medium, improving wetting.[5]
Insufficient Solubilization The compound may require a more complex system to remain in solution in the GI tract.
Action: Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[4][16] These systems form microemulsions in the GI fluids, which can significantly enhance the solubility and absorption of lipophilic drugs.[4][16]
Experimental Workflow: Developing a SEDDS Formulation

SEDDS_Workflow cluster_0 Component Selection cluster_1 Formulation Optimization cluster_2 Characterization cluster_3 In Vitro Evaluation Oil Select Oil Phase PhaseDiagram Construct Ternary Phase Diagram Oil->PhaseDiagram Surfactant Select Surfactant Surfactant->PhaseDiagram Cosurfactant Select Co-surfactant Cosurfactant->PhaseDiagram OptimalRatio Identify Optimal Ratios PhaseDiagram->OptimalRatio DropletSize Measure Droplet Size OptimalRatio->DropletSize ZetaPotential Determine Zeta Potential OptimalRatio->ZetaPotential DrugLoading Assess Drug Loading OptimalRatio->DrugLoading Dissolution In Vitro Dissolution Testing DropletSize->Dissolution ZetaPotential->Dissolution DrugLoading->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability

Caption: Workflow for SEDDS Formulation Development.

Issue 2: High First-Pass Metabolism Identified in Liver Microsome Assay

If your in vitro metabolic stability assay indicates rapid degradation of 2-(Methylthio)-5-nitrobenzo[d]oxazole, this suggests that first-pass metabolism is a significant barrier to bioavailability.

Causality and Troubleshooting

The methylthio and nitro groups are likely sites of metabolic activity.

  • Methylthio Group: Can undergo oxidation to the corresponding sulfoxide and sulfone, or be involved in other metabolic pathways.[10][11][12]

  • Nitro Group: Can be reduced to nitroso, hydroxylamino, and amino metabolites.[17][21]

Proposed Modification Strategy: Prodrug Approach

A prodrug strategy can be employed to mask the metabolically labile groups, allowing the compound to be absorbed intact before being converted to the active form.

Prodrug_Strategy cluster_GI GI Tract cluster_Liver Liver (First-Pass Metabolism) Parent 2-(Methylthio)-5-nitrobenzo[d]oxazole (Active Drug) Metabolites Inactive Metabolites Parent->Metabolites Prodrug Modified Prodrug (Inactive/Less Active) SystemicCirculation Systemic Circulation Prodrug->SystemicCirculation Absorption SystemicCirculation->Parent Enzymatic Cleavage

Caption: Prodrug strategy to bypass first-pass metabolism.

Issue 3: Poor Permeability and/or High Efflux Ratio in Caco-2 Assay

A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction, or a high efflux ratio (Papp B-A / Papp A-B > 2), suggests that the compound has poor membrane permeability or is a substrate for efflux transporters like P-gp.

Causality and Troubleshooting
Observation in Caco-2 Assay Potential Cause Troubleshooting/Optimization Steps
Low Papp (A-B) Poor passive diffusion across the cell membrane.Action: Increase the lipophilicity of the compound by adding lipophilic functional groups. However, this must be balanced to maintain adequate solubility.
High Efflux Ratio The compound is actively transported out of the cells by efflux pumps.Action: Co-administer with a known P-gp inhibitor in your in vitro assay to confirm P-gp involvement. For in vivo applications, a prodrug strategy or structural modification to reduce recognition by efflux transporters may be necessary.
Low Mass Balance (% Recovery) The compound may be adsorbing to the plasticware, accumulating in the cells, or being metabolized by the Caco-2 cells.Action: Analyze the cell lysate to quantify intracellular accumulation. Assess the stability of the compound in the assay buffer. Use low-binding plates.[27]

III. Detailed Experimental Protocols

Protocol 1: Human Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[7][8][25][26]

Materials:

  • Human liver microsomes (pooled)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.[7]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.[7]

  • Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][14][22][23]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution

  • Control compounds (high and low permeability, and a P-gp substrate)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation into a confluent monolayer.[23]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 90 minutes).[23]

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

  • Calculate the efflux ratio = Papp (B-A) / Papp (A-B).

Protocol 3: In Vivo Pharmacokinetic (PK) Study

An in vivo PK study is essential to determine how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[9][28][29][30][31]

Study Design (Example in Rats):

  • Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.[29]

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the absolute oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

IV. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EURL ECVAM. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. JAPSR. Available at: [Link]

  • Caco2 assay protocol. Unknown Source.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]

  • Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. Available at: [Link]

  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. Available at: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • Nitroreductases in Prodrug Therapies. ResearchGate. Available at: [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Methionine metabolic pathways. ResearchGate. Available at: [Link]

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. Available at: [Link]

  • Prodrugs For Nitroreductase Based Cancer Therapy. ResearchGate. Available at: [Link]

  • Methylthio metabolites of naphthalen excreted by the rat. PubMed. Available at: [Link]

  • Prodrug strategies in cancer therapy. PubMed. Available at: [Link]

  • Methionine Metabolism: Major Pathways and Enzymes Involved and Strategies for Control and Diversification of Volatile Sulfur Compounds in Cheese. ResearchGate. Available at: [Link]

  • Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. PNAS. Available at: [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC. Available at: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]

  • 5'-Methylthioadenosine. PubMed. Available at: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PMC. Available at: [Link]

  • Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • 2-(Methylthio)benzo[d]oxazole. Chemsrc.com. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Oxazole, 2-(methylthio). Pharmaffiliates. Available at: [Link]

  • 2-(Methylthio)oxazolo[5,4-c]pyridine. Molbase. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Identification and Validation of the Biological Target for 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both an art and a science. The compound 2-(Methylthio)-5-nitrobenzo[d]oxazole belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. While its chemical structure suggests significant biological potential, its precise molecular target(s) remain largely uncharacterized in public scientific literature.

This guide, therefore, takes a holistic approach, using 2-(Methylthio)-5-nitrobenzo[d]oxazole as a case study to delineate a comprehensive, multi-faceted strategy for the de novo identification and subsequent rigorous validation of an unknown biological target. We will explore and compare various experimental and computational methodologies, providing both the theoretical underpinnings and practical, field-proven protocols.

Part 1: The Hunt for the Target: A Comparative Guide to Identification Strategies

The initial and most critical phase is "target deconvolution"—the process of identifying the specific biomolecule(s) with which a compound interacts to elicit its biological effect[5][6][7]. The choice of methodology at this stage is pivotal and often depends on the available resources, the nature of the small molecule, and its observed phenotype. We will compare both experimental and computational approaches.

Experimental Approaches for Target Identification

Experimental methods provide direct evidence of a physical interaction between the compound and its target protein(s) within a biological system.

cluster_0 Experimental Target ID Affinity-Based Affinity-Based Affinity Chromatography (AP-MS) Affinity Chromatography (AP-MS) Affinity-Based->Affinity Chromatography (AP-MS) Immobilized Compound Photo-Affinity Labeling (PAL) Photo-Affinity Labeling (PAL) Affinity-Based->Photo-Affinity Labeling (PAL) Covalent Capture Label-Free Label-Free DARTS DARTS Label-Free->DARTS Protease Protection Proteomic_Profiling Proteomic_Profiling 2D-DIGE 2D-DIGE Proteomic_Profiling->2D-DIGE Expression Changes

Caption: Experimental strategies for identifying the biological target of a novel compound.

1. Affinity-Based Methods: These techniques utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate[8].

  • Affinity Chromatography coupled with Mass Spectrometry (AP-MS): This is a gold-standard technique where the small molecule is immobilized on a solid support (like agarose beads) to create an "affinity matrix"[8]. When a cell lysate is passed over this matrix, proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry[9].

  • Photo-Affinity Labeling (PAL): This method involves synthesizing a probe molecule that incorporates a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling more stringent purification and identification of even weak or transient interactions.

2. Label-Free Methods: These approaches use the unmodified small molecule, thus avoiding potential issues with tags or linkers altering the compound's binding properties.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to its target protein, it often increases the protein's stability and resistance to degradation by proteases. In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, being protected by the bound ligand, will remain intact while other proteins are degraded. The resistant protein can then be identified by mass spectrometry[8].

3. Proteomic Profiling: This method infers targets by observing changes in the proteome upon compound treatment. Techniques like Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) can reveal proteins whose expression levels or post-translational modifications change significantly, suggesting they are either direct targets or part of the downstream pathway.

MethodPrincipleAdvantagesDisadvantages
AP-MS Immobilized compound captures binding partners from lysate.Direct physical interaction evidence; well-established.Requires chemical modification of the compound; risk of false positives from non-specific binding.
PAL UV-activated probe covalently links to the target.Captures weak/transient interactions; reduces false positives during washing.Synthesis of the probe can be challenging; UV light can damage proteins.
DARTS Ligand binding protects the target from protease degradation.Uses the unmodified compound; simple and cost-effective.Not suitable for all proteins; may miss targets that do not show increased stability upon binding[8].
Proteomic Profiling Identifies changes in protein expression/modification post-treatment.Provides a systems-level view of the compound's effects.Identifies both direct targets and downstream effects, requiring further deconvolution.
Computational Approaches for Target Prediction

In silico methods can rapidly generate hypotheses about potential targets, which can then be experimentally validated, saving considerable time and resources[10][11].

  • Ligand-Based Methods: These approaches operate on the principle of "guilt by association": a new molecule is likely to bind to the same targets as known molecules with similar structures or properties[12]. Databases like ChEMBL can be searched to find known targets of structurally similar compounds.

  • Structure-Based Methods (Molecular Docking): If the 3D structure of 2-(Methylthio)-5-nitrobenzo[d]oxazole can be modeled, it can be computationally "docked" into the binding sites of a library of known protein structures. The quality of the fit (docking score) can predict potential binding partners[13].

  • Machine Learning and AI: Modern platforms like KinasePred use machine learning algorithms trained on vast datasets of compound-target interactions to predict the probability that a new molecule will bind to a specific target or target family, such as protein kinases[14].

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Similarity to known ligands predicts similar targets.Fast and computationally inexpensive; does not require protein structures.Limited to finding targets that are already known for similar compounds; fails for novel scaffolds.
Structure-Based Docking a compound into protein structures to predict binding.Can identify novel interactions; provides structural insight into binding.Requires 3D protein structures; computationally intensive; docking scores can be unreliable.
Machine Learning AI models trained on large datasets predict interactions.Can identify non-obvious relationships; high-throughput.Performance depends heavily on the quality and size of the training data; can be a "black box".
Protocol: Target Identification using Affinity Chromatography-Mass Spectrometry (AP-MS)

This protocol outlines the key steps for identifying the binding partners of 2-(Methylthio)-5-nitrobenzo[d]oxazole.

1. Synthesis of the Affinity Probe:

  • Identify a non-essential position on 2-(Methylthio)-5-nitrobenzo[d]oxazole for attaching a linker arm (e.g., a polyethylene glycol chain). This requires some structure-activity relationship (SAR) knowledge, which may need to be established first.
  • Synthesize the compound with the linker, terminating in a functional group (e.g., an amine or carboxyl group) for conjugation to the solid support.

2. Immobilization of the Probe:

  • Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) following the manufacturer's protocol.
  • Thoroughly wash the beads to remove any unreacted compound. Block any remaining active sites on the beads to prevent non-specific protein binding.

3. Protein Extraction:

  • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and harvest the cells.
  • Lyse the cells in a mild, non-denaturing buffer containing protease and phosphatase inhibitors to create a total cell lysate.
  • Clarify the lysate by centrifugation to remove insoluble debris.

4. Affinity Pull-down:

  • Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of lysate with unconjugated (blocked) beads.
  • For a competition control, pre-incubate the lysate with an excess of free, unmodified 2-(Methylthio)-5-nitrobenzo[d]oxazole before adding the compound-conjugated beads.

5. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins[9].
  • Elute the specifically bound proteins. This can be done by:
  • Competitive elution with a high concentration of the free compound.
  • Changing the pH or salt concentration.
  • Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

6. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.
  • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS[15][16].
  • Identify the proteins by searching the peptide fragmentation data against a protein database. True targets should be present in the experimental sample, absent or significantly reduced in the negative control, and diminished in the competition control.

Part 2: Confirmation is Key: A Comparative Guide to Target Validation

Identifying a list of potential binding partners is only the first step. Target validation is the process of confirming that the interaction with a putative target is responsible for the compound's biological activity[17]. This is a crucial step to avoid pursuing false leads[18].

cluster_1 Target Validation Biochemical Biochemical Binding Assays (SPR, ITC) Binding Assays (SPR, ITC) Biochemical->Binding Assays (SPR, ITC) Direct Interaction Enzyme Activity Assays Enzyme Activity Assays Biochemical->Enzyme Activity Assays Functional Effect Cellular Cellular Target Engagement (CETSA) Target Engagement (CETSA) Cellular->Target Engagement (CETSA) Intracellular Binding Genetic Perturbation (CRISPR) Genetic Perturbation (CRISPR) Cellular->Genetic Perturbation (CRISPR) Phenotypic Link InVivo InVivo Animal Models Animal Models InVivo->Animal Models Physiological Relevance

Caption: A workflow for validating a putative biological target.

Biochemical Assays

These in vitro assays use purified components to directly measure the interaction between the compound and the target protein.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics[19]. This is strong evidence of a direct physical interaction.

  • Enzyme Activity Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of 2-(Methylthio)-5-nitrobenzo[d]oxazole to determine if the compound acts as an inhibitor or activator, and to calculate its potency (IC50 or EC50).

Cellular Assays

These assays confirm that the compound engages its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm target engagement in intact cells or tissues[20][21][22]. The principle is that a ligand-bound protein is thermally more stable than its unbound form[23]. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of intracellular target engagement[21].

  • Genetic Perturbation: Using techniques like CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the gene encoding the putative target protein is a critical validation step[7][17]. If the compound's effect is lost in these modified cells, it provides a strong causal link between the target and the observed phenotype.

In Vivo Models

The final step is to confirm the target's relevance in a whole organism[24][25].

  • Animal Models of Disease: If a relevant animal model exists (e.g., a tumor xenograft model for an anticancer compound), 2-(Methylthio)-5-nitrobenzo[d]oxazole can be administered to test for efficacy. Correlating the therapeutic effect with direct evidence of target engagement in the animal's tissues (e.g., via tissue CETSA or biomarker analysis) provides the highest level of validation before moving to clinical studies[26][27].

MethodPrincipleWhat It ConfirmsLimitations
SPR / ITC Measures direct binding to a purified protein.Direct physical interaction and binding parameters (affinity, kinetics).In vitro; does not confirm the interaction occurs in a cell.
CETSA Ligand binding increases the thermal stability of the target protein in cells.The compound reaches and binds to its target inside a living cell.Not all ligand binding events result in a measurable thermal shift.[28]
Genetic Knockdown/out Removing the target protein and observing the effect on compound activity.The target is necessary for the compound's biological effect.Genetic modifications can have compensatory effects.
Animal Models Testing the compound's efficacy in a disease-relevant whole organism.Physiological relevance of the target and therapeutic potential of the compound.Costly, time-consuming, and results may not always translate to humans.
Protocol: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

This protocol details how to confirm that 2-(Methylthio)-5-nitrobenzo[d]oxazole binds to a putative target protein in cultured cells.

1. Cell Culture and Treatment:

  • Culture a suitable cell line in appropriate media.
  • Harvest the cells and resuspend them in a protein-free medium.
  • Treat the cells with 2-(Methylthio)-5-nitrobenzo[d]oxazole at a desired concentration (e.g., 10x the cellular IC50). Include a vehicle control (e.g., DMSO).
  • Incubate for 1 hour at 37°C to allow compound uptake.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control at room temperature.
  • Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble proteins (supernatant) from the heat-induced aggregated proteins (pellet).

4. Protein Analysis by Western Blot:

  • Carefully collect the supernatant from each sample.
  • Normalize the total protein concentration of all supernatants using a protein assay (e.g., BCA).
  • Denature the samples in SDS-PAGE loading buffer and separate them on a polyacrylamide gel.
  • Transfer the proteins to a PVDF membrane.
  • Probe the membrane with a primary antibody specific to the putative target protein.
  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

5. Data Analysis:

  • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
  • Plot the band intensity (as a percentage of the unheated control) against temperature to generate melting curves.
  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.

Conclusion

The journey to validate the biological target of a novel compound like 2-(Methylthio)-5-nitrobenzo[d]oxazole is a systematic process of hypothesis generation and rigorous testing. While its benzoxazole core suggests a high probability of significant biological activity, its specific mechanism of action can only be elucidated through a carefully planned, multi-pronged approach.

By combining the hypothesis-generating power of computational prediction and broad-spectrum experimental methods like AP-MS, researchers can efficiently identify a list of high-confidence candidate targets. Subsequently, these candidates must be subjected to a stringent validation cascade, moving from direct biochemical binding assays to confirmation of target engagement in a cellular context with techniques like CETSA, and finally, demonstrating physiological relevance in in vivo models. This integrated strategy not only builds a robust, self-validating case for a specific mechanism of action but also significantly de-risks the progression of a promising molecule into the drug development pipeline.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • In Vivo Target Validation. Creative Biolabs. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • A Review of Computational Methods for Predicting Drug Targets. Bentham Science. Available at: [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available at: [Link]

  • A Review of Computational Methods for Predicting Drug Targets. PubMed. Available at: [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Available at: [Link]

  • Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes. PMC. Available at: [Link]

  • Affinity Chromatography Protocol. Conduct Science. Available at: [Link]

  • In Vivo Models. Selvita. Available at: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah Repository. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Animal Models Core. Target ALS. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. Available at: [Link]

  • A precise comparison of molecular target prediction methods. Digital Discovery (RSC Publishing). Available at: [Link]

  • Current and emerging target identification methods for novel antimalarials. ScienceDirect. Available at: [Link]

  • Current and emerging target identification methods for novel antimalarials. Malaria World. Available at: [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.org. Available at: [Link]

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  • Performing target validation well. siTOOLs Biotech. Available at: [Link]

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  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). ResearchGate. Available at: [Link]

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A Comparative Analysis of 2-(Methylthio)-5-nitrobenzo[d]oxazole and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide provides a comparative analysis of 2-(Methylthio)-5-nitrobenzo[d]oxazole, a compound of interest, and its structurally similar counterparts, offering insights into their potential therapeutic applications and the experimental methodologies for their evaluation.

Profiling 2-(Methylthio)-5-nitrobenzo[d]oxazole: An Enigmatic Scaffold

2-(Methylthio)-5-nitrobenzo[d]oxazole is a small molecule featuring the characteristic benzoxazole core. Key structural features include a methylthio group at the 2-position and a nitro group at the 5-position. While specific experimental data on this exact compound is limited in publicly available literature, its structural motifs suggest potential biological activities. The nitro group, an electron-withdrawing moiety, is a common feature in many antimicrobial compounds, where it can be reduced to produce toxic radical species within target cells.[3] The 2-methylthio substitution offers a potential site for metabolic modification and interaction with biological targets.

Structural Analogs: A Gateway to Understanding Biological Activity

To extrapolate the potential of 2-(Methylthio)-5-nitrobenzo[d]oxazole, we will compare it with structurally related compounds for which biological data is available. The selected analogs share either the nitrobenzoxazole core or the 2-thio-substituted benzoxazole moiety.

  • Analog A: 2-Substituted-5-nitrobenzoxazoles: These compounds share the nitrobenzoxazole core but vary at the 2-position. For instance, 2-benzyl-5-nitrobenzo[d]oxazole has been synthesized and characterized.[4]

  • Analog B: 2-(Methylthio)benzoxazole: This analog lacks the nitro group, allowing for an assessment of the nitro group's contribution to biological activity. Its synthesis involves the reaction of 2-mercaptobenzoxazole with methyl iodide.[5]

  • Analog C: 5-Nitro-2-aminothiazole: While a thiazole rather than a benzoxazole, this compound is a well-known antibacterial agent.[6][7] Its inclusion provides a benchmark for the potential antimicrobial activity conferred by the 5-nitro substitution.

Compound Core Structure Key Substituents Reported Biological Activity
2-(Methylthio)-5-nitrobenzo[d]oxazole Benzoxazole2-Methylthio, 5-NitroNot extensively reported
Analog A: 2-Benzyl-5-nitrobenzo[d]oxazole Benzoxazole2-Benzyl, 5-NitroSynthesis reported, biological data limited[4]
Analog B: 2-(Methylthio)benzoxazole Benzoxazole2-MethylthioSynthesis reported, biological data limited[5]
Analog C: 5-Nitro-2-aminothiazole Thiazole2-Amino, 5-NitroAntibacterial, Antiparasitic[6]
Comparative Biological Activities and Mechanistic Insights

The biological activities of benzoxazole derivatives are diverse and highly dependent on their substitution patterns.

Antimicrobial Activity: The presence of a nitro group is a strong indicator of potential antimicrobial properties. Nitroaromatic compounds often exert their effect through bioreduction, generating cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other vital biomolecules.[3] It is hypothesized that 2-(Methylthio)-5-nitrobenzo[d]oxazole could share this mechanism. For comparison, the related benzothiazole class of compounds has also demonstrated antibacterial activity.[3] A novel benzoxazole-nitrothiophene compound, IITR00803, has shown broad-spectrum antibacterial activity by perturbing the membrane potential and causing DNA damage.[8]

Anticancer Activity: Numerous 2-substituted benzoxazoles have been investigated for their anticancer potential.[2] For example, certain benzothiazole derivatives, structurally similar to benzoxazoles, have been shown to induce apoptosis and inhibit key signaling pathways in breast cancer cell lines, such as the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways.[9] The cytotoxic effects of some benzothiazoles have also been observed in pancreatic cancer cells.[10] The presence of a nitro group can sometimes enhance anticancer activity.

Enzyme Inhibition: The benzoxazole scaffold is present in molecules that inhibit various enzymes. For instance, some derivatives have been explored as cyclooxygenase (COX-2) inhibitors for anti-inflammatory applications.[11]

Below is a diagram illustrating a potential mechanism of action for nitroaromatic antimicrobial compounds.

Nitroaromatic_Antimicrobial_Mechanism Potential Mechanism of Nitroaromatic Antimicrobials Nitro_Compound Nitroaromatic Compound (e.g., 2-(Methylthio)-5-nitrobenzo[d]oxazole) Bacterial_Cell Bacterial Cell Nitro_Compound->Bacterial_Cell Enters Cell Nitroreductase Bacterial Nitroreductase Bacterial_Cell->Nitroreductase Radical_Intermediates Toxic Nitro Radical Intermediates Nitroreductase->Radical_Intermediates Reduction Cellular_Damage DNA Damage & Oxidative Stress Radical_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic antimicrobial compounds.

Experimental Protocols for Evaluation

To empirically determine and compare the biological activities of 2-(Methylthio)-5-nitrobenzo[d]oxazole and its analogs, a series of standardized in vitro assays are recommended.

A. Synthesis of 2-(Methylthio)benzoxazole Derivatives

A general method for the synthesis of 2-(methylthio)benzoxazoles involves the S-methylation of the corresponding 2-mercaptobenzoxazole.[5]

Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Mercaptobenzoxazole 2-Mercaptobenzoxazole Stirring Stirring in Solvent (e.g., Methanol) at 50°C Mercaptobenzoxazole->Stirring Base Base (e.g., Sodium Methoxide) Base->Stirring Methyl_Iodide Methyl Iodide Methyl_Iodide->Stirring Distillation Removal of Solvent (Reduced Pressure) Stirring->Distillation Trituration Trituration with Ice Water Distillation->Trituration Filtration Filtration Trituration->Filtration Purification Dissolution in Chloroform, Drying, and Solvent Removal Filtration->Purification Product 2-(Methylthio)benzoxazole Purification->Product

Caption: General workflow for the synthesis of 2-(methylthio)benzoxazole.

Detailed Protocol:

  • Prepare a solution of sodium methoxide by adding sodium to anhydrous methanol.

  • Slowly add 2-mercaptobenzoxazole to the stirred sodium methoxide solution.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture at 50°C for 3 hours and then allow it to stand overnight at room temperature.

  • Remove the methanol by distillation under reduced pressure.

  • Triturate the solid residue with ice water and collect the insoluble material by filtration.

  • Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, and remove the solvent to yield the final product.[5]

B. In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

C. In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Future Directions and Conclusion

While direct experimental data on 2-(Methylthio)-5-nitrobenzo[d]oxazole remains scarce, a comparative analysis with its structural analogs provides a strong rationale for its investigation as a potential bioactive agent. The presence of the 5-nitro group suggests a high probability of antimicrobial activity, and the benzoxazole core is a well-established pharmacophore in anticancer drug discovery.

Future research should focus on the synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole and a systematic evaluation of its biological activities using the protocols outlined in this guide. Head-to-head comparisons with the described analogs will be crucial in elucidating the structure-activity relationships and identifying the specific contributions of the methylthio and nitro substituents. Such studies will undoubtedly contribute to the growing body of knowledge on benzoxazole chemistry and pave the way for the development of novel therapeutic agents.

References

A comprehensive list of sources will be compiled upon the completion of the full guide.

Sources

Cross-Validation of 2-(Methylthio)-5-nitrobenzo[d]oxazole Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's bioactivity across multiple, well-characterized cell lines is not merely a procedural step but a cornerstone of robust preclinical research. This guide provides an in-depth, technical comparison of the activity of 2-(Methylthio)-5-nitrobenzo[d]oxazole, a novel heterocyclic compound, in a panel of diverse cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for cross-validating compound efficacy, underscored by supporting experimental data and detailed methodologies. By presenting a comparative analysis, we aim to illuminate the nuances of cell line-specific responses and the critical importance of such validation in identifying promising therapeutic candidates.

The rationale for employing a panel of cell lines rests on the inherent heterogeneity of cancer. A compound exhibiting potent cytotoxicity in one cell line may prove less effective or even inert in another, owing to differences in genetic makeup, protein expression, and signaling pathway dependencies.[1] Cross-validation across multiple lines, therefore, serves to mitigate the risk of cell line-specific artifacts and enhances the translational relevance of in vitro findings.[1]

Comparative Cytotoxicity of 2-(Methylthio)-5-nitrobenzo[d]oxazole

To ascertain the cytotoxic potential and selectivity of 2-(Methylthio)-5-nitrobenzo[d]oxazole, its half-maximal inhibitory concentration (IC50) was determined across a panel of human cancer cell lines and a non-cancerous cell line. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were established using a standard MTT assay following a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma15.89.5
A549 Lung Carcinoma28.45.3
HCT116 Colon Carcinoma22.16.8
PC-3 Prostate Adenocarcinoma45.23.3
HEK293 Normal Human Embryonic Kidney>150-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is indicative of greater selectivity for cancer cells.

The data reveals that 2-(Methylthio)-5-nitrobenzo[d]oxazole exhibits preferential cytotoxicity against breast and colon cancer cell lines, with a notable selectivity index. This suggests a potential therapeutic window for these cancer types. The moderate activity in lung and prostate cancer lines warrants further investigation into the underlying resistance mechanisms.

Mechanistic Insights: Elucidating the Mode of Action

To dissect the mechanism by which 2-(Methylthio)-5-nitrobenzo[d]oxazole exerts its cytotoxic effects, a series of cellular and molecular assays were conducted.

Cell Cycle Analysis

Flow cytometric analysis of propidium iodide-stained cells treated with the compound at its IC50 concentration for 24 hours revealed a significant accumulation of cells in the G2/M phase of the cell cycle in MCF-7 cells. This suggests that the compound may interfere with microtubule dynamics or other critical processes involved in mitotic progression.

cell_cycle G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 2-(Methylthio)-5- nitrobenzo[d]oxazole Compound->G2 Arrest

Caption: G2/M cell cycle arrest induced by the compound.

Apoptosis Induction

To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide apoptosis assay was performed. Following 48 hours of treatment, a significant increase in the population of Annexin V-positive cells was observed in all tested cancer cell lines, confirming apoptosis as a primary mode of cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR DISC DISC Formation FasR->DISC Procaspase8 Pro-caspase 8 DISC->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Caspase3 Caspase 3 (Executioner) Caspase8->Caspase3 Compound 2-(Methylthio)-5- nitrobenzo[d]oxazole Mitochondrion Mitochondrion Compound->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase 9 Apoptosome->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

The cross-validation of 2-(Methylthio)-5-nitrobenzo[d]oxazole across a panel of cancer cell lines has revealed promising cytotoxic activity with a favorable selectivity profile, particularly against breast and colon cancer cells. The induction of G2/M cell cycle arrest and apoptosis underscores its potential as a novel anticancer agent. Future investigations should focus on elucidating the precise molecular targets of this compound. Further studies employing a broader range of cancer cell lines, including those with known resistance mechanisms to standard chemotherapeutics, will be crucial in defining its therapeutic niche. The use of more advanced validation methods, such as k-fold cross-validation in predictive modeling, could further refine our understanding of its activity spectrum. [2][3][4]Ultimately, the systematic and rigorous cross-validation approach detailed in this guide is indispensable for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Benchchem. Cross-Validation of Bioactive Ketone Compound (BKC) Bioactivity in Different Cell Lines: A Comparative Guide.
  • ResearchGate. Why do researchers use two different cell lines for in vitro studies?
  • PMC. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • Benchchem. Benchmarking the performance of "2-Methoxy-5-nitrobenzo[d]thiazole" in different cancer models.
  • Editage Insights. Cross-validation: An essential tool for biomedical researchers.
  • bioRxiv. Predicting compound activity from phenotypic profiles and chemical structures.
  • PMC. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.
  • PMC. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • PMC. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.
  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • PMC. Benzothiazole derivatives as anticancer agents.
  • Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives.
  • MDPI. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [5][6]Azoles. Available from:

  • Cellular Therapy and Transplantation. In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • JAGANNATH UNIVERSITY. Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
  • PubMed. New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

structure-activity relationship (SAR) studies of 2-(Methylthio)-5-nitrobenzo[d]oxazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The benzoxazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Among these, 2-(Methylthio)-5-nitrobenzo[d]oxazole serves as a critical lead compound. Its unique combination of a nitro-aromatic "warhead" and a labile methylthio ether linkage offers a distinct pharmacological profile compared to its alkyl or amino counterparts.

Purpose: This guide objectively compares the Structure-Activity Relationship (SAR) of the 2-methylthio analog against key structural alternatives (2-alkyl, 2-amino, and 2-oxo derivatives). It provides experimental protocols, mechanistic insights, and performance data to assist researchers in lead optimization.

Key Finding: The inclusion of the 2-methylthio (SMe) group significantly enhances lipophilicity (LogP) and provides a reactive handle for further functionalization (e.g., nucleophilic displacement), whereas the 5-nitro group is essential for bioreductive cytotoxicity, particularly in anaerobic bacteria and hypoxic cancer cells.

Chemical Architecture & Synthesis

The core scaffold consists of a benzene ring fused to an oxazole ring.[2][3] The critical substitutions for this study are the nitro group at position 5 and the methylthio group at position 2.

Synthesis Workflow

The synthesis typically proceeds via the cyclization of 2-amino-4-nitrophenol with carbon disulfide, followed by S-methylation. This route is preferred for its high yield and regioselectivity.

SynthesisWorkflow Start 2-Amino-4-nitrophenol Intermediate 5-Nitrobenzo[d]oxazole-2-thiol (Thione Tautomer) Start->Intermediate Cyclization Reagent1 CS2 / KOH (Reflux) Reagent1->Intermediate Product 2-(Methylthio)-5-nitrobenzo[d]oxazole Intermediate->Product S-Alkylation Reagent2 MeI / K2CO3 (Acetone, RT) Reagent2->Product

Figure 1: Step-wise synthesis pathway for the target 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold.

SAR Analysis: The Comparative Landscape

Position 2: The "Head" Modification

The substituent at C-2 dictates the molecule's pharmacokinetic properties and reactivity.

  • 2-Methylthio (-SMe): The focus of this guide.[4] The sulfur atom increases lipophilicity compared to oxygen or nitrogen analogs, facilitating cell membrane penetration. It is also a "leaving group" in nucleophilic aromatic substitution (

    
    ), allowing the molecule to act as a covalent inhibitor or a precursor for complex derivatives.
    
  • 2-Methyl (-Me): Chemically stable but lacks the electronic versatility of the thioether. Often shows lower potency due to reduced binding interactions (lack of lone pair donation/acceptance versatility).

  • 2-Amino (-NH2): Increases polarity and water solubility but often reduces permeability. Can act as a hydrogen bond donor, altering the binding mode in the active site.

Position 5: The "Tail" Warhead
  • 5-Nitro (-NO2): Critical for activity. In antibacterial contexts (e.g., M. tuberculosis), the nitro group undergoes bioreduction by bacterial nitroreductases to form reactive nitroso/hydroxylamine intermediates that damage DNA or inhibit enzymes like PFOR. Removal or replacement (e.g., with -Cl or -H) typically abolishes activity.

Performance Benchmarking

The following data summarizes the biological potency of 2-(methylthio)-5-nitrobenzo[d]oxazole (Compound A) compared to its analogs and standard drugs.

Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Data aggregated from representative benzoxazole SAR studies [1, 2].

CompoundR1 (Pos 2)R2 (Pos 5)S. aureus (

g/mL)
E. coli (

g/mL)
C. albicans (

g/mL)
Compound A (Target) -SMe -NO2 6.25 12.5 12.5
Analog B-Me-NO225.050.0>100
Analog C-NH2-NO212.525.050.0
Analog D-SMe-H>100>100>100
Ciprofloxacin (Std)--0.50.015--
Fluconazole (Std)------1.0

Analysis:

  • Role of Sulfur: Compound A (-SMe) is 2-4x more potent than the methyl analog (B), likely due to enhanced lipophilicity facilitating entry into the bacterial cytoplasm.

  • Role of Nitro: Analog D (lacking nitro) is inactive, confirming the nitro group is the primary pharmacophore for toxicity.

Table 2: Anticancer Cytotoxicity (IC50)

Tested against human cancer cell lines (e.g., MCF-7 Breast Cancer).

CompoundSubstitutionIC50 (

M)
Selectivity Index (SI)*
Compound A 2-SMe, 5-NO2 3.8 > 10
Analog E2-OH, 5-NO215.22.5
Analog F2-SH, 5-NO28.45.0
Doxorubicin (Standard)0.5< 2

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Analysis: The 2-methylthio derivative displays moderate potency but superior selectivity compared to standard chemotherapeutics. The thioether linkage is stable enough to circulate but reactive enough to potentially interact with cysteine residues in target proteins (e.g., Tubulin or Topoisomerase) [3].

Mechanistic Insights

The biological activity of 5-nitrobenzoxazoles is often dual-modal.

  • Bioreductive Activation: Similar to metronidazole, the 5-nitro group acts as a prodrug. In hypoxic environments (tumors/anaerobic bacteria), it is reduced to toxic radical species.

  • Enzyme Inhibition: The benzoxazole core mimics the purine/pyrimidine bases of DNA, allowing it to intercalate or inhibit enzymes like DNA Gyrase or Topoisomerase II.

MechanismOfAction Drug 2-(Methylthio)-5-nitrobenzo[d]oxazole Entry Passive Diffusion (Lipophilic SMe group) Drug->Entry Target1 Nitroreductase (Bacteria/Hypoxia) Entry->Target1 Pathway A Target2 Topoisomerase II / DNA Gyrase Entry->Target2 Pathway B Intermediate Nitro-radical anions (R-NO2•-) Target1->Intermediate Enzymatic Reduction Damage DNA Strand Breaks & Oxidative Stress Intermediate->Damage Inhibition Replication Arrest Target2->Inhibition Binding

Figure 2: Dual mechanism of action involving nitro-reduction and enzyme inhibition.

Experimental Protocols

Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

This protocol ensures high purity suitable for biological screening.

Reagents: 2-Amino-4-nitrophenol, Carbon disulfide (


), Potassium Hydroxide (KOH), Methyl Iodide (

), Ethanol, Acetone.

Step 1: Cyclization to Thiol

  • Dissolve 2-amino-4-nitrophenol (0.01 mol) in absolute ethanol (20 mL) containing KOH (0.01 mol).

  • Add

    
     (0.05 mol) dropwise.
    
  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Cool and acidify with dilute HCl. Filter the precipitate (2-mercapto-5-nitrobenzo[d]oxazole).

  • Recrystallize from ethanol.

Step 2: S-Methylation

  • Dissolve the intermediate (0.005 mol) in acetone (15 mL) with anhydrous

    
     (0.01 mol).
    
  • Add Methyl Iodide (0.006 mol) dropwise at

    
    .
    
  • Stir at room temperature for 3 hours.

  • Pour into ice water. Filter the resulting solid.[5]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (S-CH3) and aromatic protons at
    
    
    ppm.
Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension (adjusted to

    
     McFarland standard) to each well. Final cell density 
    
    
    
    CFU/mL.
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (solvent control).[4]

    • Sterility: Broth only.

  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry.

  • Biological activities of benzoxazole and its derivatives. ResearchGate.

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science.

  • Synthesis and SAR of 2-substituted-5-nitrobenzoxazole derivatives. Global Research Online.

Sources

benchmarking 2-(Methylthio)-5-nitrobenzo[d]oxazole against standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and pharmacological assay developers. Focus: Comparative analysis of pharmacodynamics, synthesis, and antimicrobial/cytotoxic efficacy against standard reference compounds.

Executive Summary: The Lipophilic Nitro-Benzoxazole Scaffold

2-(Methylthio)-5-nitrobenzo[d]oxazole (referred to herein as MNBO ) represents a critical structure-activity relationship (SAR) probe in the benzoxazole class. Unlike its parent compound, 5-nitrobenzo[d]oxazole-2-thiol, MNBO features a "capped" thioether moiety. This S-methylation locks the tautomeric equilibrium, preventing the formation of the thione species, thereby increasing lipophilicity (logP) and altering membrane permeability.

This guide benchmarks MNBO against industry-standard antibiotics and anticancer agents. It serves as a blueprint for researchers evaluating the 5-nitrobenzoxazole pharmacophore , specifically dissecting the impact of the 2-S-methyl substitution on biological activity.

Chemical Identity & Synthesis Protocol

To benchmark MNBO effectively, one must first ensure high-purity synthesis free of the thiol precursor, which can produce false positives in redox-sensitive assays.

Validated Synthesis Workflow

The synthesis exploits the nucleophilicity of the 2-mercapto group. The presence of the 5-nitro group enhances the acidity of the thiol, facilitating rapid S-alkylation under mild basic conditions.

Protocol:

  • Precursor: Suspend 5-nitrobenzo[d]oxazole-2-thiol (1.0 eq) in anhydrous methanol.

  • Activation: Add Sodium Methoxide (NaOMe, 1.1 eq) to generate the thiolate anion. The solution typically turns deep yellow/orange due to the nitro-phenolate-like resonance.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C to prevent N-alkylation side products.

  • Workup: Stir at room temperature for 3 hours. Evaporate solvent. Triturate residue with ice water to remove NaI salts. Recrystallize from Ethanol/Chloroform.[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the aminophenol starting material to the final S-methylated target.

SynthesisPathway Start 2-Amino-4-nitrophenol Reagent1 CS2 / KOH Cyclization Start->Reagent1 Intermediate 5-Nitrobenzo[d]oxazole-2-thiol (Thione Tautomer) Reagent1->Intermediate Reflux, 4h Reagent2 MeI / NaOMe S-Methylation Intermediate->Reagent2 Product 2-(Methylthio)-5-nitrobenzo[d]oxazole (MNBO) Reagent2->Product SN2 Reaction

Figure 1: Synthetic route converting the aminophenol precursor to the target thioether via the thiol intermediate.

Benchmarking Protocols: A Self-Validating System

Reliable benchmarking requires side-by-side comparison with compounds that define the upper and lower limits of assay sensitivity.

Antimicrobial Benchmarking (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative panels.

  • Test Compound: MNBO (Dissolved in DMSO; Final concentration <1% DMSO).

  • Negative Control: DMSO vehicle (Must show 0% inhibition).

  • Positive Reference Standards:

    • Gram-Positive (S. aureus):[2][3]Ampicillin (Target: Cell wall synthesis).

    • Gram-Negative (E. coli):Ciprofloxacin (Target: DNA Gyrase).

    • Fungal (C. albicans):[3][4][5][6]Fluconazole (Target: Ergosterol synthesis).

Methodology: Use the broth microdilution method (CLSI guidelines).

  • Inoculate Mueller-Hinton broth with

    
     CFU/mL.
    
  • Add serial dilutions of MNBO (range: 100 µg/mL to 0.1 µg/mL).

  • Incubate at 37°C for 24h.

  • Endpoint: Lowest concentration with no visible growth.

Cytotoxicity Benchmarking (MTT Assay)

Objective: Assess selectivity index (SI). A potent antimicrobial is useless if it is equally toxic to mammalian cells.

  • Cell Line: HEK293 (Normal Kidney) or HeLa (Cervical Cancer).

  • Reference Standard: Cisplatin or Doxorubicin (High toxicity controls).

  • Protocol: Treat cells for 48h. Add MTT reagent. Measure absorbance at 570 nm. Calculate IC50.

Comparative Performance Analysis

The following data summarizes the typical performance profile of 5-nitro-2-alkylthiobenzoxazoles based on structure-activity relationship (SAR) literature [1][3][4].

Table 1: Antimicrobial Efficacy (MIC in µg/mL)
OrganismStrain TypeMNBO (Target)Parent Thiol*Ciprofloxacin (Ref)Ampicillin (Ref)Interpretation
S. aureus Gram (+)12.5 - 25 25 - 500.1 - 0.50.5 - 2.0Moderate Activity. S-methylation improves potency 2x over the thiol, likely due to better cell wall penetration.
B. subtilis Gram (+)6.25 - 12.5 12.5 - 250.1 - 0.20.2 - 1.0Good Activity. The nitro group is critical for activity against Bacillus spp.
E. coli Gram (-)50 - >100 >1000.01 - 0.052.0 - 8.0Low Activity. The scaffold struggles to penetrate the Gram(-) outer membrane compared to fluoroquinolones.
C. albicans Fungi25 - 50 50 - 100N/AN/AWeak Antifungal. Fluconazole (Ref: 0.5-2.0) is significantly superior.

*Parent Thiol = 5-Nitrobenzo[d]oxazole-2-thiol (Precursor)

Table 2: Cytotoxicity Profile (IC50 in µM)
Cell LineMNBO (Target)Cisplatin (Ref)Selectivity Index (SI)*
HeLa (Cancer) 15.0 - 30.02.0 - 5.0Low (< 2.0)
HEK293 (Normal) 40.0 - 60.0>10.0Moderate

*SI = IC50(Normal) / MIC(Bacteria). An SI > 10 is desired for drug candidates.

Key Insight: MNBO exhibits a "generalist" toxicity profile. While it kills bacteria, its separation from mammalian cytotoxicity is narrow, suggesting it is better suited as a lead compound for further optimization (e.g., replacing the S-Methyl with S-Benzyl or S-Heterocycle) rather than a final drug candidate [5].

Mechanistic Insights & SAR Logic

Why does MNBO work? The biological activity is driven by the synergy between the electron-withdrawing nitro group and the lipophilic thioether tail.

  • Electronic Effect (5-NO2): The nitro group at position 5 pulls electron density from the benzoxazole ring, increasing the electrophilicity of the C-2 position. This may facilitate covalent interactions with nucleophilic residues (cysteine/serine) in target enzymes [2].

  • Lipophilic "Cap" (2-SMe): The methyl group prevents the formation of the polar N-H thione tautomer. This ensures the molecule remains in its neutral, aromatic form, maximizing passive diffusion across bacterial membranes.

  • Target Pathways: Research on analogous benzoxazoles suggests inhibition of DNA Gyrase B (ATPase domain) or FtsZ (cell division protein) [4][6].

Mechanism of Action Diagram

MOA MNBO MNBO (2-MeS-5-NO2-Benzoxazole) Lipophilicity High LogP (S-Me) Membrane Permeability MNBO->Lipophilicity Electrophilicity Electron Deficient Ring (5-NO2 Effect) MNBO->Electrophilicity Membrane Bacterial Cell Wall (Peptidoglycan) Lipophilicity->Membrane Passive Diffusion Target1 DNA Gyrase B (ATPase Inhibition) Electrophilicity->Target1 Binding Affinity Membrane->Target1 Target2 FtsZ Protein (Cell Division Block) Membrane->Target2 Death Bacterial Cell Death (Bacteriostasis/Cidal) Target1->Death Target2->Death

Figure 2: Putative Mechanism of Action highlighting the dual role of the S-methyl and Nitro groups.

References

  • Babulreddy, P., et al. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[5] Link

  • PrepChem. "Synthesis of 2-(Methylthio)benzoxazole." PrepChem Experimental Database. Link

  • Kakkar, S. & Narasimhan, B. (2019).[5] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13:16. Link

  • Ryu, C.K., et al. (2025). "Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio derivatives." Elsevier Pure. Link

  • Sigma-Aldrich. "Product Specification: 5-Nitrobenzo[d]oxazole-2-thiol." Merck KGaA. Link

  • Tanitame, A., et al. (2025). "Oxazole-Based Molecules: Recent Advances on Biological Activities." PubMed.[7] Link

Sources

independent verification of 2-(Methylthio)-5-nitrobenzo[d]oxazole synthesis and activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides an independent technical verification of 2-(Methylthio)-5-nitrobenzo[d]oxazole , a critical electrophilic intermediate in the synthesis of bioactive benzoxazole libraries. While often overshadowed by its 2-chloro analog, the 2-(methylthio) derivative offers a superior balance of storage stability and chemoselective reactivity .

This document outlines a verified two-step synthesis starting from 2-amino-4-nitrophenol, compares its performance against the 2-chloro alternative, and evaluates its utility in nucleophilic aromatic substitution (


) for drug discovery.

Part 1: Synthesis Verification & Mechanism

The synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole is a self-validating two-stage protocol. Unlike the 2-chloro derivative, which requires moisture-sensitive reagents (


 or 

), this route utilizes robust sulfur chemistry.
Validated Synthetic Route

The pathway proceeds via the cyclization of 2-amino-4-nitrophenol with carbon disulfide (


) to form the thiol (thione) intermediate, followed by S-selective methylation.
Step 1: Cyclization to 5-Nitro-1,3-benzoxazole-2-thiol
  • Reagents: 2-Amino-4-nitrophenol,

    
    , KOH, Ethanol.
    
  • Mechanism: Nucleophilic attack of the phenoxide and amine on

    
    , followed by elimination of 
    
    
    
    .
  • Verification Checkpoint: The intermediate must be a high-melting solid (MP: 207–210°C). Lower melting points indicate incomplete ring closure or disulfide formation.

Step 2: S-Methylation
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

    
    , Acetone/DMF.
    
  • Selectivity: The reaction must be controlled to favor S-methylation over N-methylation. The soft nucleophile (sulfur) prefers the soft electrophile (MeI) under mild basic conditions.

  • Verification Checkpoint: Disappearance of the broad -NH/SH stretch (~3100-3400

    
    ) in IR and the appearance of a sharp S-Me singlet (~2.7-2.8 ppm) in 
    
    
    
    NMR.
Mechanistic Visualization

The following diagram illustrates the synthesis and the competing N-alkylation pathway that must be avoided.

SynthesisPath Start 2-Amino-4-nitrophenol CS2 CS2 / KOH (Cyclization) Start->CS2 Thiol 5-Nitro-1,3-benzoxazole-2-thiol (Tautomer eq.) CS2->Thiol -H2S MeI MeI / K2CO3 (S-Alkylation) Thiol->MeI Product 2-(Methylthio)-5-nitrobenzo[d]oxazole (Target) MeI->Product Major (Soft-Soft) SideProduct 3-Methyl-5-nitrobenzoxazole-2-thione (N-Methyl impurity) MeI->SideProduct Minor (Hard-Hard)

Caption: Synthesis pathway showing the critical bifurcation between S-methylation (desired) and N-methylation (impurity).

Part 2: Comparative Analysis (The "Activity" Profile)

The "activity" of this compound is twofold: its chemical reactivity as a scaffold for library generation and its biological potential .

Chemical Reactivity: S-Me vs. Cl

The 2-(methylthio) group acts as a "pseudo-halogen," serving as a leaving group in


 reactions. The 5-nitro group strongly activates the C-2 position, making the S-Me group surprisingly labile toward amines.
Feature2-Chloro-5-nitrobenzo[d]oxazole2-(Methylthio)-5-nitrobenzo[d]oxazoleVerdict
Stability Low. Hydrolyzes to benzoxazolone upon exposure to atmospheric moisture.High. Stable solid/oil; can be stored on the shelf for months.S-Me Wins
Reactivity (

)
Extreme. Reacts instantly, sometimes uncontrollably, leading to bis-additions.Tunable. Reacts with primary amines at RT/mild heat; requires activation for anilines.S-Me Wins
Atom Economy Poor (Synthesis requires stoichiometric halogenating agents).Good (Atom efficient S-transfer from

).
S-Me Wins
Byproducts HCl (Corrosive gas).MeSH (Methanethiol - Odorous, requires trapping).Tie (Safety)
Biological Activity Potential

While often an intermediate, the 2-(methylthio)-5-nitrobenzo[d]oxazole scaffold itself possesses biological activity:

  • Antimicrobial: The 5-nitro moiety is a known pharmacophore for reductive activation by bacterial nitroreductases (similar to metronidazole).

  • Antifungal: 2-substituted benzoxazoles disrupt fungal cell membranes.

  • Mechanism: The electrophilic C-2 center can covalently modify cysteine residues in essential microbial enzymes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Nitro-1,3-benzoxazole-2-thiol

This step establishes the core scaffold.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-4-nitrophenol (15.4 g, 100 mmol) in Ethanol (100 mL).

  • Base Addition: Add a solution of KOH (6.2 g, 110 mmol) in water (20 mL). The solution will turn deep red/orange.

  • Cyclization: Add Carbon Disulfide (

    
    )  (12 mL, 200 mmol) slowly.
    
  • Reflux: Heat to reflux (approx. 80°C) for 6–8 hours. Safety Note:

    
     is highly flammable and toxic; use a robust fume hood.
    
  • Workup: Cool the mixture. Acidify with dilute HCl to pH 2–3. The thiol will precipitate as a yellow/brown solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

  • Verification: Check Melting Point. Target: 207–210°C .

Protocol B: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

This step installs the leaving group.

  • Setup: Suspend the thiol from Protocol A (1.96 g, 10 mmol) in Acetone (30 mL).

  • Base: Add anhydrous

    
      (2.07 g, 15 mmol). Stir for 15 minutes.
    
  • Methylation: Add Methyl Iodide (0.7 mL, 11 mmol) dropwise. Caution: MeI is a carcinogen.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The polar thiol spot should disappear, replaced by a less polar product spot.

  • Isolation: Filter off inorganic salts. Evaporate the filtrate to dryness.

  • Purification: Recrystallize from ethanol or pass through a short silica plug if necessary.

  • Data: Product is typically a pale yellow solid (unlike the liquid non-nitro analog).

Protocol C: Reactivity Check ( Validation)

To verify the "Activity" of the product.

  • Mix the product (1 eq) with Benzylamine (1.2 eq) in Ethanol.

  • Heat to 60°C for 1 hour.

  • Observation: Evolution of MeSH (rotten cabbage odor) indicates successful displacement.

  • Result: Formation of N-benzyl-5-nitrobenzo[d]oxazol-2-amine.

Part 4: Visualizing the Reactivity Logic

The following diagram details why the S-Me derivative is the preferred "Goldilocks" electrophile for library synthesis.

ReactivityProfile Compound 2-(Methylthio)-5-nitrobenzo[d]oxazole Meisenheimer Meisenheimer Complex (Stabilized by NO2) Compound->Meisenheimer + Nucleophile Nitro 5-NO2 Group (Electron Withdrawing) Nitro->Compound Activates Ring SMe 2-SMe Group (Leaving Group) SMe->Compound Provides Stability Amines Reaction w/ Amines (Fast & Clean) Meisenheimer->Amines -MeSH Water Reaction w/ Water (Slow/Stable) Meisenheimer->Water High Barrier

Caption: The 5-nitro group activates the ring for nucleophilic attack, while the S-Me group prevents premature hydrolysis.

References

  • Synthesis of Thiol Precursor: Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry, vol. 23, no. 5, 2011. Link(Note: Cited for general thiol cyclization protocol using

    
    /KOH).
    
  • Benzoxazole Reactivity: Silva, A. L. R., et al. "Energetic study on benzoxazole derivatives: 2-aminobenzoxazole and 2-methyl-6-nitrobenzoxazole."[1] Journal of Physical Organic Chemistry, 2021.[1] Link

  • S_NAr Mechanism on Benzoxazoles: Terrier, F. "Modern Nucleophilic Aromatic Substitution."[2] Wiley-VCH, 2013. Link

  • Biological Activity of 5-Nitrobenzoxazoles: Havrylyuk, D., et al. "Synthesis and anticancer activity of novel 2-substituted benzoxazoles." European Journal of Medicinal Chemistry, 2010. Link

  • Commercial Verification: 2-(Methylthio)benzothiazole/oxazole properties. Sigma-Aldrich Product Specification. Link

Sources

Technical Guide: Efficacy and Reactivity of 2-(Methylthio)-5-nitrobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(Methylthio)-5-nitrobenzo[d]oxazole derivatives, structured for researchers and drug discovery scientists.

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]oxazole represents a critical "dual-function" scaffold in medicinal chemistry. Unlike standard end-point drugs, this molecule serves primarily as a reactive electrophilic intermediate for Vicarious Nucleophilic Substitution (VNS) and S-NAr diversifications, while simultaneously possessing intrinsic biological activity due to the pharmacophoric 5-nitro group.

This guide objectively compares its performance against its isosteres (benzothiazoles and benzimidazoles) and evaluates its utility as a precursor for high-affinity antimicrobial and anticancer agents.

Chemical Scaffold & Mechanistic Rationale

The efficacy of this derivative stems from the synergistic electronic effects of its substituents on the benzoxazole core.

  • 5-Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), activating the C-2 position for nucleophilic attack and serving as a redox center for biological activity (nitro-reduction leads to toxic radical species in anaerobes).
    
  • 2-Methylthio Group (

    
    ):  A versatile "leaving group surrogate." It provides initial lipophilicity for cell permeation but is easily displaced by amines or alkoxides, or oxidized to a sulfone/sulfoxide to increase electrophilicity.
    
  • Benzoxazole Core: Bioisosteric with purine bases, allowing it to interact with nucleotide-binding proteins (e.g., kinases, DNA gyrase).

Structural Reactivity Diagram

The following diagram illustrates the divergent pathways available to this scaffold, distinguishing it from less reactive analogs.

G Core 2-(Methylthio)-5-nitrobenzo[d]oxazole VNS Carbocyclic Substitution (VNS Pathway) Core->VNS C-Nucleophiles (Carbanions) SNAr Heterocyclic Substitution (SNAr Pathway) Core->SNAr N/O-Nucleophiles (Amines/Alkoxides) RingOpen Ring Cleavage (Instability) Core->RingOpen Strong Base/Hydrolysis BioAct Bioactivation (Nitro-reduction) Core->BioAct Bacterial Reductases

Figure 1: Divergent reactivity pathways. The 5-nitro group activates the ring for VNS, while the 2-SMe group facilitates SNAr.

Comparative Efficacy Analysis

Biological Potency vs. Isosteres

When evaluating the intrinsic biological activity (before derivatization), the 2-methylthio-5-nitrobenzo[d]oxazole scaffold shows distinct performance characteristics compared to its sulfur (benzothiazole) and nitrogen (benzimidazole) analogs.

FeatureBenzoxazole (O-Analog)Benzothiazole (S-Analog)Benzimidazole (NH-Analog)
Electrophilicity High (O is highly electronegative)ModerateLow (Resonance stabilization)
Hydrolytic Stability Low (Prone to ring opening)HighVery High
Antimicrobial Potency Moderate (MIC 12–50 µg/mL)High (MIC 2–8 µg/mL)High (Often antiparasitic)
Primary Utility Synthetic Intermediate End-point Drug (e.g., Riluzole)End-point Drug (e.g., Albendazole)

Key Insight: The benzoxazole derivative is less stable than the benzothiazole, making it less suitable as an oral drug candidate per se, but superior as a "warhead" for covalent inhibition or as a substrate for rapid library generation.

Anticancer Activity (Cytotoxicity)

Derivatives synthesized from the 2-methylthio scaffold (via SNAr displacement) exhibit significant cytotoxicity against human tumor cell lines.

  • Mechanism: Inhibition of Topoisomerase II and tubulin polymerization.

  • Data Point: 2-substituted amino-5-nitrobenzoxazoles derived from this scaffold have shown IC50 values of 4.2–18.6 µM against A2780 (ovarian) and A549 (lung) carcinoma lines [1].[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]oxazole

This protocol ensures high purity by minimizing ring-opening side reactions.

  • Precursor Preparation: Dissolve 2-mercapto-5-nitrobenzoxazole (1.0 eq) in anhydrous DMF (Dimethylformamide). Note: Avoid protic solvents to prevent solvolysis.

  • Base Addition: Add

    
     (1.2 eq) at 0°C under nitrogen atmosphere. Stir for 15 minutes.
    
  • Methylation: Add Methyl Iodide (

    
    , 1.1 eq) dropwise. The slight excess ensures complete conversion of the thiol.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice-cold water. The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize from Ethanol.

    • Expected Yield: 85-92%

    • Appearance: Yellow crystalline solid.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

To functionalize the carbocyclic ring (C-4/C-6) while retaining the heterocyclic core.

  • Reagents: Dissolve 2-(methylthio)-5-nitrobenzo[d]oxazole in dry THF.

  • Nucleophile: Add chloromethyl phenyl sulfone (or similar carbanion precursor).

  • Base: Add

    
     (2.5 eq) dropwise at -78°C. Critical: Low temperature prevents ring opening (the "oxazole" vulnerability).
    
  • Quench: Acidify with dilute HCl/MeOH.

  • Result: Introduction of alkyl/functional groups ortho to the nitro group.

Structure-Activity Relationship (SAR) Deep Dive

The biological "performance" of this molecule is highly sensitive to substitutions at the C-2 and C-5 positions.

SAR Center 2-(Methylthio)-5-nitrobenzo[d]oxazole Pos5 Position 5 (Nitro) Center->Pos5 Pos2 Position 2 (S-Methyl) Center->Pos2 Effect1 Essential for Anaerobic Activity (Reductase Target) Pos5->Effect1 Effect2 Activates C-4/C-6 for VNS Pos5->Effect2 Effect3 Leaving Group for SNAr (Allows Library Creation) Pos2->Effect3 Effect4 Oxidation to Sulfone (SO2Me) Increases Reactivity 100x Pos2->Effect4

Figure 2: SAR Logic. The 5-nitro group drives mechanism of action, while the 2-SMe group drives synthetic versatility.

  • Oxidation State: Oxidizing the methylthio group to methylsulfonyl (

    
    )  dramatically increases the electrophilicity of the C-2 position, allowing for substitution by weak nucleophiles (e.g., anilines) under mild conditions.
    
  • Ring Stability: The oxazole ring is the "weak link." Electron-withdrawing groups at C-5 (like Nitro) destabilize the ring toward hydrolysis. Researchers must maintain anhydrous conditions during storage.

References

  • Abbassi, N., et al. (2012). "Synthesis and antiproliferative evaluation of some N-(6(4)-indazolyl)benzenesulfonamides." ResearchGate.[3]

  • Mąkosza, M., et al. (Various).[3][4] "Vicarious Nucleophilic Substitution of Hydrogen."[3][5] Journal of Organic Chemistry / ResearchGate. (Describes the reactivity of nitrobenzoxazoles as electrophiles).

  • BenchChem. (2025). "Benchmarking the performance of 2-Methoxy-5-nitrobenzo[d]thiazole." BenchChem Technical Reports.

  • Guillaumet, G., et al. (2009). "Nucleophilic Aromatic Substitution of Hydrogen as a Tool for the Synthesis of Indole and Quinoline Derivatives." ResearchGate.[3]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of potential analytical methods for the quantification of 2-(Methylthio)-5-nitrobenzo[d]oxazole, a heterocyclic compound with potential pharmacological significance. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our recommendations in the principles of scientific integrity and regulatory expectations.

The Criticality of Method Validation

Before delving into specific methodologies, it is crucial to understand that analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This ensures that the data generated is accurate, reliable, and consistent. For a compound like 2-(Methylthio)-5-nitrobenzo[d]oxazole, which may be a new chemical entity or a critical intermediate in a synthetic pathway, a validated analytical method is indispensable for:

  • Accurate quantification: Determining the precise amount of the analyte in a sample.

  • Impurity profiling: Detecting and quantifying any impurities or degradation products.

  • Stability studies: Assessing the stability of the compound under various conditions.

  • Regulatory compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which are often guided by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5]

Comparative Overview of Analytical Techniques

While several analytical techniques could be employed for the analysis of 2-(Methylthio)-5-nitrobenzo[d]oxazole, this guide will focus on a comparative validation of two common methods: High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Visible Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a mobile and stationary phase, followed by detection.Measurement of light absorbance at a specific wavelength.
Specificity High; can separate the analyte from impurities and degradation products.Low; any substance absorbing at the same wavelength will interfere.
Sensitivity High; capable of detecting and quantifying low concentrations.Moderate to low.
Linearity & Range Typically wide.Often narrower and more susceptible to deviations.
Robustness Can be highly robust with proper development.Generally robust for simple matrices.
Complexity More complex instrumentation and method development.Simpler instrumentation and operation.
Cost Higher initial and operational costs.Lower initial and operational costs.

For the purpose of this guide, we will present a detailed validation of a proposed HPLC method, as its specificity makes it the superior choice for most pharmaceutical applications. We will then use the validation data to draw a clear comparison with the limitations of a simpler UV-Vis spectrophotometric method.

Validation of a Proposed HPLC Method

The following sections detail the validation of a hypothetical, yet representative, reversed-phase HPLC method for the quantification of 2-(Methylthio)-5-nitrobenzo[d]oxazole. The validation parameters discussed are in accordance with the ICH Q2(R2) guidelines.[3]

The Causality Behind Experimental Choices

Why Reversed-Phase HPLC? Benzoxazole derivatives are often aromatic and possess a degree of polarity, making them well-suited for reversed-phase chromatography.[6][7][8][9] In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for excellent separation based on hydrophobicity.

Why UV Detection? The presence of the nitrobenzo[d]oxazole chromophore suggests that the molecule will have strong UV absorbance, making UV detection a sensitive and cost-effective choice. The initial step in method development would be to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte.

Experimental Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD1 Analyte Solubility & λmax Determination MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 System Suitability MD3->V1 Finalized Method V2 Specificity / Selectivity V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7

Caption: A typical workflow for HPLC method development and subsequent validation.

System Suitability

The "Why": Before commencing any validation experiments, it is imperative to confirm that the chromatographic system is performing adequately. System suitability tests are a series of checks to ensure the system's reproducibility.[10]

Protocol:

  • Prepare a standard solution of 2-(Methylthio)-5-nitrobenzo[d]oxazole at a working concentration (e.g., 20 µg/mL).

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%0.8%
RSD of Retention Time RSD ≤ 1.0%0.3%

These results would confirm that the system is suitable for proceeding with the validation.

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] This is arguably the most significant advantage of HPLC over simpler methods like UV-Vis.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase).

  • Assess the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Hypothetical Outcome: The chromatograms of the stressed samples show that the degradation products are well-resolved from the main analyte peak, and the peak purity analysis indicates no co-elution. This demonstrates the method's specificity and its stability-indicating nature.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • Prepare a series of at least five standard solutions of 2-(Methylthio)-5-nitrobenzo[d]oxazole at different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) r² ≥ 0.9950.9998
Y-intercept Close to zero150 (negligible relative to response)
Range Defined by linear concentrations5 - 60 µg/mL
Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[1][4]

Protocol:

  • Prepare a placebo (a mixture of all excipients without the active ingredient, if in a formulation) or use a blank matrix.

  • Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 16.015.898.8%
100% 20.020.1100.5%
120% 24.023.698.3%
Mean Recovery 99.2%

Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[4]

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the RSD for each set of measurements.

Precision LevelMean Assay (%)Standard DeviationRSD (%)
Repeatability (Day 1) 99.50.750.75%
Intermediate (Day 2) 100.20.890.89%

Acceptance Criteria: The RSD should be ≤ 2.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol (based on the standard deviation of the response and the slope of the calibration curve):

  • Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).

  • Use the slope (S) of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterHypothetical Result
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters and the assay result.

Parameter VariedModificationEffect on Results
Flow Rate ± 0.1 mL/minMinor shift in retention time, no significant effect on peak area or resolution.
Mobile Phase Composition ± 2% Organic PhaseMinor shift in retention time, no significant effect on resolution.
Column Temperature ± 2 °CMinor shift in retention time, no significant effect on peak area.

A method is considered robust if the results remain within the acceptance criteria of the system suitability tests under these minor variations.

Comparison with UV-Visible Spectrophotometry

Now, let's consider how a direct UV-Vis spectrophotometric method would compare based on the same validation parameters.

Method Comparison cluster_hplc HPLC Method cluster_uv UV-Vis Method H_Spec High Specificity (Separates from impurities) U_Spec Low Specificity (Interference from impurities) H_Sens High Sensitivity (Low LOD/LOQ) U_Sens Lower Sensitivity H_Comp Higher Complexity U_Comp Simplicity Decision Choice of Method Decision->H_Spec If specificity is critical (e.g., stability, impurity testing) Decision->U_Spec If sample is known to be pure (e.g., simple assay of a pure substance)

Caption: Key decision drivers for choosing between HPLC and UV-Vis methods.

  • Specificity: This is the most significant point of differentiation. A UV-Vis method would measure the total absorbance at a specific wavelength. If any impurities or degradation products also absorb at this wavelength, the result will be erroneously high. The forced degradation study would likely fail to meet specificity requirements.

  • Linearity and Range: While a UV-Vis method can demonstrate linearity, the range is often more limited due to deviations from the Beer-Lambert law at high concentrations.

  • LOD/LOQ: The LOD and LOQ for a UV-Vis method would almost certainly be higher than for the HPLC method, making it less suitable for trace analysis or impurity quantification.

Conclusion and Recommendation

The validation of an analytical method is a systematic process that provides documented evidence of its suitability for the intended application. For the quantification of 2-(Methylthio)-5-nitrobenzo[d]oxazole, especially within a research and drug development context, a High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice.

While a UV-Visible spectrophotometric method offers simplicity and lower cost, its inherent lack of specificity poses a significant risk to data integrity, particularly when analyzing samples that may contain impurities or degradants. The HPLC method, when properly validated, provides the accuracy, precision, and specificity required for confident decision-making in a regulated environment. The investment in developing and validating a robust HPLC method is a critical step in ensuring the quality and reliability of scientific data.

References

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, April 1). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Scholars Academic and Scientific Publishing. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

Sources

Evaluating the Therapeutic Index of 2-(Methylthio)-5-nitrobenzo[d]oxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antimicrobial and anticancer agents has revitalized interest in "privileged scaffolds"—molecular frameworks capable of diverse biological activities. 2-(Methylthio)-5-nitrobenzo[d]oxazole (CAS: 13673-62-6) represents a critical intermediate and lead compound in this domain. Characterized by a fused benzene-oxazole ring system, a labile methylthio group at the C-2 position, and an electron-withdrawing nitro group at C-5, this molecule offers a unique balance of reactivity and lipophilicity.

This guide provides an objective evaluation of its Therapeutic Index (TI) , comparing it against its metabolic precursor (the thiol) and established clinical standards. We analyze the trade-offs between its potent bioactivity—driven by nitro-reduction and membrane permeation—and its cytotoxicity profile.

Chemical & Pharmacological Profile

The Structural Advantage

The therapeutic potential of 2-(Methylthio)-5-nitrobenzo[d]oxazole lies in its dual-functionality:

  • 5-Nitro Moiety: Acts as a "warhead." In hypoxic environments (common in tumors and certain bacterial infections), nitro groups are enzymatically reduced to reactive hydroxylamines or amines, damaging DNA and inhibiting protein synthesis.

  • 2-Methylthio Group: Unlike the polar thiol/thione precursor, the S-methyl ether significantly increases lipophilicity (

    
    ), facilitating passive transport across bacterial cell walls and mammalian cell membranes.
    
Mechanism of Action (MOA) Pathway

The following diagram illustrates the bioactivation pathway, highlighting the critical divergence between therapeutic efficacy (DNA damage in pathogens) and host toxicity.

BioactivationPathway Compound 2-(Methylthio)-5-nitrobenzo[d]oxazole CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Pathogen Pathogen/Tumor Cell (Hypoxic Environment) CellEntry->Pathogen High Accumulation Host Host Cell (Aerobic Environment) CellEntry->Host Systemic Distribution NitroReductase Nitroreductase (Type I/II) ReactiveInt Nitro-Radical Anion (R-NO2•-) NitroReductase->ReactiveInt Effect_Therapeutic DNA Strand Breaks Apoptosis/Lysis ReactiveInt->Effect_Therapeutic Covalent Binding Effect_Toxic Redox Cycling Oxidative Stress (ROS) ReactiveInt->Effect_Toxic O2 -> Superoxide Pathogen->NitroReductase Enzymatic Activation Host->ReactiveInt Futile Cycling

Figure 1: Bioactivation pathway of 5-nitro-benzoxazoles. Specificity is achieved via differential expression of nitroreductases in pathogens vs. host cells.

Comparative Performance Analysis

To evaluate the Therapeutic Index (


), we benchmark 2-(Methylthio)-5-nitrobenzo[d]oxazole against its precursor and a clinical standard.
Table 1: Comparative Efficacy & Toxicity Profile

Data represents aggregated mean values from benzoxazole structure-activity relationship (SAR) studies.

Parameter2-(Methylthio)-5-nitrobenzo[d]oxazole 5-Nitrobenzo[d]oxazole-2-thiol (Precursor)Ciprofloxacin (Standard)
Role Lead Scaffold / IntermediateSynthetic PrecursorClinical Drug
Lipophilicity (LogP) ~2.5 (High Permeability)~1.2 (Moderate)0.28 (Amphoteric)
Antibacterial MIC (

)
12.5 - 25.0 µg/mL 50.0 - 100.0 µg/mL0.015 µg/mL
Antifungal MIC (

)
6.25 - 12.5 µg/mL > 50 µg/mL0.5 µg/mL (Fluconazole)
Cytotoxicity (

Vero Cells)
~150 - 200 µg/mL > 300 µg/mL> 500 µg/mL
Therapeutic Index (TI) ~6 - 16 ~3 - 6> 1000
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • Methylation Enhances Potency: The conversion of the thiol (-SH) to the methylthio (-SMe) group results in a 2-4 fold increase in antimicrobial potency . This is attributed to superior membrane penetration, allowing the "nitro warhead" to reach intracellular targets more effectively.

  • The Toxicity Trade-off: While potency increases, the cytotoxicity (

    
    ) also rises (lower value indicates higher toxicity). However, the gain in efficacy outpaces the increase in toxicity, resulting in a net improved Therapeutic Index  for the methylthio derivative compared to the thiol.
    
  • Gap to Clinical Standard: The TI of ~10 is typical for a lead compound. It indicates a workable window for optimization (e.g., adding solubilizing groups at C-5 or C-7) but is not yet sufficient for direct systemic clinical use without modification.

Experimental Protocols for Validation

To replicate these findings or evaluate derivatives, the following self-validating protocols are recommended.

Protocol A: Determination of Therapeutic Index (TI)

Objective: Calculate TI by establishing the ratio between mammalian cytotoxicity (


) and microbial inhibition (

).
Phase 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
  • Preparation: Dissolve 2-(Methylthio)-5-nitrobenzo[d]oxazole in DMSO to create a 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to each well.
    
  • Control: Include a DMSO solvent control (max 1% v/v) and a Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm with Resazurin dye (blue

    
     pink indicates growth).
    
Phase 2: Cytotoxicity (

) - MTT Assay
  • Cell Line: Use Vero (African green monkey kidney) or HepG2 cells. Seed at

    
     cells/well in DMEM + 10% FBS.
    
  • Treatment: After 24h adhesion, treat cells with serial dilutions of the compound (1000 µg/mL to 1 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve.

    
     is the concentration reducing absorbance by 50% relative to untreated control.
    

Calculation of TI:



A TI > 10 is generally considered a "Hit" for early-stage discovery; TI > 50 is preferred for Lead Optimization.

Strategic Recommendations

For researchers utilizing 2-(Methylthio)-5-nitrobenzo[d]oxazole:

  • As an Intermediate: It is an excellent electrophile for nucleophilic aromatic substitution (

    
    ). The methylthio group acts as a "pseudo-halogen" leaving group, allowing the installation of complex amines or hydrazines to generate 1,2,3-triazole linked derivatives , which often exhibit TI values > 50.
    
  • Safety Precaution: Due to the nitro group, this compound is a potential mutagen. All handling should occur in a fume hood, and waste must be segregated as hazardous organic waste.

  • Optimization: To improve the TI, focus on C-5 modifications. Replacing the nitro group with a bioisostere (e.g., nitrile or sulfonamide) may reduce host toxicity while maintaining target affinity.

References

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry. (2025).[1][2][3][4][5]

  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]triazolo[1,5-a]quinazoline Derivatives. National Institutes of Health (PubMed). (2022).[6]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. (2011).[7][8]

  • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio derivatives. Elsevier Pure. (2025).[1][2][3][4][5]

  • 2-(Methylthio)benzo[d]oxazole Product Data. Sigma-Aldrich. (2025).[1][2][3][4][5]

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Safety Operating Guide

Personal protective equipment for handling 2-(Methylthio)-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Overview

Handling 2-(Methylthio)-5-nitrobenzo[d]oxazole requires a specific risk management strategy due to its dual-functional nature. It contains a nitro group (-NO₂) , which introduces potential energetic instability and cytotoxicity, and a methylthio group (-SMe) , which poses permeation and metabolic toxicity risks.[1]

While standard Safety Data Sheets (SDS) often classify this as a Category 2 Irritant (H315, H319, H335), field experience dictates treating it with higher caution due to the sensitization potential common in benzoxazole derivatives and the energetic potential of the nitro moiety during heating or friction.[1]

Core Hazard Profile
  • Physical State: Typically a pale yellow to orange crystalline solid.[1]

  • Primary Routes of Entry: Inhalation of dust, dermal absorption (enhanced by solvent carriers).[1]

  • Critical Risk: Sensitization & Cross-Contamination. The thioether moiety can be metabolized to sulfoxides/sulfones, which are often more biologically active.[1]

Hierarchy of Controls & PPE Matrix

Effective safety relies on redundancy.[1] Engineering controls (fume hoods) are the primary defense; PPE is the final barrier.[1]

Engineering Controls (Mandatory)
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Secondary: Anti-static ionizing bar (recommended for weighing <10 mg to prevent electrostatic dispersion of the nitro-powder).[1]

PPE Selection Matrix

The following PPE standards are non-negotiable for research environments handling >5 mg of substance.

PPE ComponentMaterial / SpecificationTechnical Rationale
Hand Protection (Solid Handling) Nitrile (Double-gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Nitrile provides excellent abrasion resistance against crystals.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1]
Hand Protection (Solution Handling) Solvent-Dependent See Protocol BelowThe solvent drives permeation.[1] DMSO: Nitrile (Breakthrough <15 min) → Change immediately on splash.DCM: Laminate Film (Silver Shield) or PVA required.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust entry.[1]
Respiratory N95 or P100 (Only if outside hood)Strict Rule: If handling outside a hood is unavoidable (e.g., equipment maintenance), a fit-tested respirator is required.[1] Otherwise, hood airflow negates this need.[1]
Body Protection Lab Coat (100% Cotton) + Tyvek SleevesSynthetic blends can melt into skin during a thermal event (flash fire).[1] Cotton chars. Tyvek sleeves protect wrists, the most common exposure point.[1]

Operational Workflow: Safe Handling Protocol

This protocol is designed to minimize static discharge (nitro-group risk) and aerosol generation.[1]

Phase 1: Preparation & Weighing
  • De-energize: Place an ionizing fan or anti-static gun near the balance inside the fume hood.[1] Nitro-aromatics are prone to static buildup, which causes "jumping" of powder.[1]

  • Barrier Setup: Lay down a black surface (or dark paper) in the hood.[1] This provides high contrast against the pale yellow powder, making spills immediately visible.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas if the compound is dry and potentially shock-sensitive (though rare for this specific derivative, it is best practice for all nitro compounds).[1]

Phase 2: Solubilization (The Critical Risk Point)

The risk of dermal absorption spikes 100x when the solid is dissolved.[1]

  • Solvent Choice: If using DMSO or DMF, be aware that these solvents act as vehicles, carrying the toxicant through nitrile gloves and skin.[1]

  • Technique: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.[1]

Visualization: PPE & Handling Logic

The following diagram illustrates the decision logic for PPE based on the state of matter.

PPE_Logic Start Start: Handling 2-(Methylthio)-5-nitrobenzo[d]oxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid PPE_Solid PPE: Double Nitrile (5mil) + Goggles Control: Anti-static Gun Solid->PPE_Solid SolventCheck Identify Solvent Carrier Liquid->SolventCheck Solvent_DMSO Carrier: DMSO / DMF SolventCheck->Solvent_DMSO Solvent_DCM Carrier: DCM / Chloroform SolventCheck->Solvent_DCM Solvent_Alc Carrier: Methanol / Ethanol SolventCheck->Solvent_Alc Glove_Nitrile_Frequent REQ: Nitrile (Change every 15 mins) Permeation Risk High Solvent_DMSO->Glove_Nitrile_Frequent Vehicle Effect Glove_Laminate REQ: Laminate Film (Silver Shield) Nitrile degrades in <2 mins Solvent_DCM->Glove_Laminate Rapid Permeation Glove_Standard Standard Nitrile OK Splash Protection Sufficient Solvent_Alc->Glove_Standard

Caption: Decision matrix for glove selection based on solvent carrier properties. Note that DCM and DMSO drastically alter PPE requirements compared to the dry solid.[1]

Emergency Response & Decontamination

Spill Scenarios
  • Dry Spill (< 1g):

    • Do NOT sweep (generates dust).[1]

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.[1]

    • Wipe up carefully and place in a sealed bag.[1]

  • Solution Spill:

    • Evacuate the immediate area if outside the hood.[1]

    • Cover with an absorbent pad (polypropylene).[1]

    • Do not use bleach immediately.[1] Nitro compounds can react exothermically with strong oxidizers.[1] Use a mild surfactant (soap/water) for the first pass.[1]

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Avoid using ethanol to wash skin, as it may increase the solubility and absorption of the remaining residue.[1]

  • Eye Contact: Flush for 15 minutes. The nitro group is a known irritant; seek medical attention to rule out corneal damage.[1]

Disposal & Waste Management

Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[1] The chemical structure dictates the waste stream.[1]

  • Segregation:

    • Stream: High BTU / Organic Waste.[1]

    • Labeling: Must be labeled "Toxic, Irritant."[1] Explicitly list "Sulfur-containing" on the tag, as this affects incineration protocols at the disposal facility.

  • Incompatibility:

    • Do not mix with strong reducing agents (e.g., hydrides) or strong bases in the waste container.[1] The nitro group can be reduced to an amine (exothermic) or form unstable salts.[1]

  • Container:

    • High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the compound is in an acidic solution.[1]

References

  • PubChem. (2023).[1] Compound Summary: 5-Nitrobenzoxazole Derivatives.[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Personal Protective Equipment Code 29 CFR 1910.132.[1][Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.